Ammonium molybdenum oxide
説明
特性
IUPAC Name |
azanium;molybdenum;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMAVCHADVANQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6MoNO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12054-85-2 (tetrahydrate) | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11098-84-3 | |
| Record name | Ammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ammonium Molybdenum Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ammonium (B1175870) molybdenum oxide, detailing its common forms, physicochemical properties, relevant experimental protocols, and key applications in research and development.
Introduction to Ammonium Molybdenum Oxide
This compound is a general term for a series of inorganic compounds containing ammonium ([NH₄]⁺) cations and molybdate (B1676688) (MoₓOₙ)ⁿ⁻ anions. These compounds are important sources of molybdenum and are widely used as versatile reagents in analytical chemistry, as precursors for catalysts, and in the synthesis of advanced materials.[1][2] The most common and commercially significant form is ammonium heptamolybdate, often referred to simply as ammonium molybdate.[3]
These compounds are typically white crystalline solids with varying degrees of solubility in water.[4] Their utility in drug development and research often stems from their role in analytical assays, particularly for the quantification of phosphates, and as catalysts in chemical synthesis.[5][6]
Common Forms and Physicochemical Properties
Several forms of ammonium molybdate are stable and commercially available. Each has a distinct stoichiometry and structure, leading to different properties and applications. The most prevalent forms are detailed below.
| Property | Ammonium Heptamolybdate | Ammonium Dimolybdate | Ammonium Octamolybdate | Ammonium Phosphomolybdate |
| Common Name | Ammonium Paramolybdate (APM) | Ammonium Dimolybdate (ADM) | Ammonium Octamolybdate (AOM) | Ammonium Molybdophosphate |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O | (NH₄)₂Mo₂O₇ | (NH₄)₄Mo₈O₂₆ | (NH₄)₃PMo₁₂O₄₀ |
| Molar Mass ( g/mol ) | 1235.86[3] | 339.95[5] | 1255.65[7] | 1876.35[8] |
| Appearance | White crystalline solid[3] | White crystalline powder[5] | White crystalline powder[9] | Yellow crystalline powder[8] |
| Density (g/cm³) | 2.498[3] | 2.97[10] | 3.18[11] | Not specified |
| Solubility in Water | 43 g/100 mL[3] | Soluble[12] | 1 g/L at 20°C[7][11] | Slightly soluble[13][14] |
| Melting Point (°C) | ~90 (decomposes)[3] | Decomposes on heating[12] | Decomposes on heating | Decomposes on heating[8] |
| Key Applications | Phosphate (B84403)/silicate (B1173343) analysis, catalyst precursor[15][16] | Catalyst precursor, pigments, corrosion inhibitor[12][17] | Flame retardant, smoke suppressant, catalyst[9][11] | Gravimetric analysis of phosphorus, ion exchange[13][14] |
Applications in Research and Drug Development
Ammonium molybdate compounds are crucial in various scientific applications:
-
Analytical Chemistry : The most prominent application is the colorimetric determination of phosphate, arsenate, and silicate ions.[6][16] The reaction of ammonium molybdate with phosphate in an acidic medium forms a yellow ammonium phosphomolybdate precipitate, which can be quantified.[13] This reaction is the basis for widely used assays in biochemistry, environmental analysis, and quality control in drug formulation.
-
Catalysis : They serve as precursors for molybdenum-based catalysts used in petroleum refining (hydrodesulfurization) and chemical synthesis.[4][15] For instance, ammonium dimolybdate is thermally decomposed to molybdenum trioxide, a key component in catalysts for removing sulfur from petroleum.[17]
-
Material Science : These compounds are used to synthesize novel materials, including molybdenum-based alloys and functional materials like molybdenum disulfide (MoS₂), which has applications in lubricants and electronics.[18]
-
Corrosion Inhibition : Ammonium molybdate is an effective and environmentally friendlier corrosion inhibitor compared to chromates, used in industrial water systems and coolants.[2][18]
-
Flame Retardants : Ammonium octamolybdate is particularly noted for its use as a smoke suppressant and flame retardant in plastics and textiles.[9][19]
Experimental Protocols
Synthesis of Ammonium Heptamolybdate Tetrahydrate
A common laboratory method involves the dissolution of molybdenum trioxide in aqueous ammonia (B1221849).
Methodology:
-
Dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia solution.[20]
-
Stir the solution until the molybdenum trioxide is completely dissolved.
-
Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia escapes.[20]
-
Transparent, six-sided prisms of ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, will crystallize from the solution.[20]
-
Collect the crystals by filtration, wash with cold deionized water, and air dry.
Colorimetric Determination of Phosphate
This protocol outlines a standard method for quantifying orthophosphate in a sample, a critical assay in many biological and chemical laboratories. The reaction forms a colored complex that is measured spectrophotometrically.
Reagents:
-
Ammonium Molybdate Solution: Dissolve 8.8 g of ammonium heptamolybdate tetrahydrate in approximately 100 mL of deionized water.[21]
-
Acid Solution: Slowly add 30 mL of concentrated sulfuric acid to 300 mL of deionized water. Cool the solution.[21]
-
Acid-Molybdate Reagent: Add the cooled acid solution to the ammonium molybdate solution and dilute to a final volume of 500 mL with deionized water.[21]
-
Reducing Agent: An ascorbic acid solution or a hydroquinone (B1673460) solution can be used.[21][22] For example, a hydroquinone solution can be prepared by dissolving 5 g of hydroquinone in 500 mL of deionized water containing 0.3 mL of concentrated sulfuric acid.[21]
-
Standard Phosphate Solution: Prepare a stock solution of known phosphate concentration (e.g., using KH₂PO₄).
Procedure:
-
Prepare a series of calibration standards by diluting the standard phosphate solution to known concentrations.
-
To a 5 mL aliquot of each standard and the unknown sample, add 2 mL of the Acid-Molybdate reagent and mix.[21]
-
Add 1 mL of the reducing agent (e.g., hydroquinone solution) and mix thoroughly.[21] A blue color will develop.[22]
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[21]
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 650-880 nm, depending on the specific method) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus phosphate concentration for the standards.
-
Determine the phosphate concentration of the unknown sample by interpolating its absorbance on the calibration curve.[22]
Visualizations
Experimental Workflow: Phosphate Determination
The following diagram illustrates the key steps in the colorimetric assay for phosphate quantification.
Caption: Workflow for the colorimetric determination of phosphate.
Logical Relationship: Synthesis of Molybdenum Products
This diagram shows the central role of ammonium molybdate as a precursor for various high-purity molybdenum products.
Caption: Role of ammonium molybdate as a precursor for molybdenum products.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. meghachem.org [meghachem.org]
- 3. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]
- 4. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 9. Ammonium Octamolybdate - London Chemicals & Resources Limited [lcrl.net]
- 10. Ammonium dimolybdate - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ammonium dimolybdate | 27546-07-2 [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. AMMONIUM PHOSPHOMOLYBDATE | 12026-66-3 [chemicalbook.com]
- 15. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 16. nbinno.com [nbinno.com]
- 17. Ammonium dimolybdate Exporter | Ammonium dimolybdate Exporting Company | Ammonium dimolybdate International Distributor [multichemexports.com]
- 18. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]
- 19. Ammonium Octamolybdate AOM 12411-64-2 smoke suppressant China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 20. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 21. lovibond.com [lovibond.com]
- 22. edu.rsc.org [edu.rsc.org]
Thermal decomposition pathway of ammonium heptamolybdate
An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium (B1175870) Heptamolybdate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a common precursor for the synthesis of molybdenum-based materials. The decomposition process is multifaceted, with the reaction pathway and final products being highly sensitive to experimental conditions such as the surrounding atmosphere and heating rate.
Introduction
Ammonium heptamolybdate (AHM) is a critical starting material in the production of molybdenum trioxide (MoO₃) and partially reduced molybdenum oxides.[1] These materials are pivotal as catalysts in various industrial chemical processes. Understanding the thermal decomposition pathway of AHM is paramount for controlling the structure, composition, and ultimately the catalytic activity of the final molybdenum oxide products. The decomposition of AHM is known to occur in several distinct stages, involving the release of water and ammonia (B1221849) and the formation of various intermediate compounds before yielding the final molybdenum oxide phase.[2]
The General Decomposition Pathway
The thermal decomposition of ammonium heptamolybdate tetrahydrate is a complex process that proceeds through several stages, involving dehydration, deammoniation, and the formation of various intermediate molybdenum compounds. The exact nature of these intermediates and the final product is highly dependent on the experimental conditions, particularly the composition of the atmosphere (oxidizing, inert, or reducing) and the rate of heating.
Generally, the initial stages involve the loss of water of crystallization, followed by the evolution of ammonia and structural water. This leads to the formation of a series of ammonium molybdate (B1676688) intermediates with decreasing ammonia content, such as ammonium octamolybdate ((NH₄)₄Mo₈O₂₆) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[1][3] As the temperature increases, these intermediates further decompose to form molybdenum oxides.
In an oxidizing atmosphere, such as air, the final product is typically orthorhombic molybdenum trioxide (α-MoO₃).[4] In inert atmospheres like nitrogen or helium, the decomposition can lead to the formation of hexagonal molybdenum trioxide (h-MoO₃) as a metastable intermediate, which then transforms into the more stable α-MoO₃.[4] Under these conditions, partially reduced molybdenum oxides like Mo₄O₁₁ may also be present in the final product.[4] In a reducing atmosphere, such as hydrogen, the final product can be further reduced to molybdenum dioxide (MoO₂).[1]
The following diagram illustrates the generalized thermal decomposition pathways of ammonium heptamolybdate under different atmospheric conditions.
Caption: Generalized thermal decomposition pathways of ammonium heptamolybdate.
Quantitative Data from Thermal Analysis
The thermal decomposition of ammonium heptamolybdate has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data from these analyses under different atmospheric conditions.
Table 1: Decomposition Stages in Static Air
| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| 172.3 - 225.0 | 210.1 | 5.42 | Dehydration and initial deammoniation |
| 225.0 - 257.7 | 242.1 | 2.40 | Further deammoniation |
| 257.7 - 312.3 | 313.6 | 7.83 | Final decomposition to MoO₃ |
Data synthesized from multiple sources indicating decomposition in three main steps in a static air atmosphere.[5]
Table 2: Decomposition Stages in Flowing Nitrogen
| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Intermediate/Final Product |
| 25 - 180 | ~150 | Variable | (NH₄)₈Mo₁₀O₃₄ |
| 180 - 270 | ~214, ~242 | Variable | (NH₄)₂Mo₄O₁₃ |
| 270 - 370 | ~317 | Variable | h-MoO₃ |
| 370 - 420 | ~400 | - | α-MoO₃ + Mo₄O₁₁ |
Data compiled from studies on the thermal decomposition of AHM in an inert nitrogen atmosphere.[4][6]
Experimental Protocols
The characterization of the thermal decomposition of ammonium heptamolybdate relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) during the decomposition of AHM.
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.
Methodology:
-
A precise amount of ammonium heptamolybdate tetrahydrate (typically 5-10 mg) is weighed into an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA/DTA furnace.
-
The sample is heated from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
A purge gas (e.g., air, nitrogen, helium) is flowed through the furnace at a controlled rate (e.g., 50 ml/min).[7]
-
The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.
-
The resulting TGA curve shows the percentage of weight loss versus temperature, while the DTA curve indicates endothermic or exothermic events.
In Situ X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present at different stages of the thermal decomposition.
Instrumentation: An X-ray diffractometer equipped with a high-temperature reaction chamber.
Methodology:
-
A thin layer of the AHM sample is placed on the sample holder of the high-temperature chamber.
-
The chamber is sealed and the desired atmosphere (e.g., helium, 20% oxygen in helium) is introduced at a controlled flow rate (e.g., 100 ml/min).[1]
-
The sample is heated to specific temperatures corresponding to the decomposition stages identified by TGA/DTA, or a temperature ramp is applied.
-
At each temperature point or during the ramp, an XRD pattern is collected over a specific 2θ range.
-
The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) to identify the crystalline phases present.
In Situ X-ray Absorption Spectroscopy (XAS)
Objective: To probe the local atomic structure and oxidation state of molybdenum during the decomposition process.
Instrumentation: A synchrotron radiation source and a beamline equipped for in situ XAS measurements.
Methodology:
-
The AHM sample is mixed with an inert binder (e.g., boron nitride) and pressed into a pellet.[1]
-
The pellet is placed in an in situ flow reactor cell.[1]
-
The desired reactant gas (e.g., helium, 20% oxygen/80% helium) is passed through the reactor at a controlled flow rate.[1]
-
The sample is heated at a controlled rate (e.g., 5 K/min) to the desired temperature.[1]
-
X-ray absorption spectra at the Mo K-edge are collected continuously during the heating process.
-
The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation state and coordination geometry of molybdenum, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine bond distances and coordination numbers.
The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of ammonium heptamolybdate.
Caption: Experimental workflow for investigating AHM thermal decomposition.
References
The Function of Ammonium Ions in Aqueous Molybdate Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role ammonium (B1175870) ions (NH₄⁺) play in the chemistry of aqueous molybdate (B1676688) solutions. The presence of ammonium ions, and the associated ammonia-ammonium buffer system, is fundamental in controlling the speciation, polymerization, and precipitation of various polyoxomolybdate species. This document outlines the underlying chemical principles, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to aid in research and development.
Core Functions of Ammonium Ions in Molybdate Solutions
Ammonium ions serve several key functions in aqueous molybdate chemistry, primarily acting as a pH regulator, a counterion for precipitating polyoxomolybdate salts, and a directing agent in the formation of specific molybdate clusters.
1.1. pH Regulation and Control of Molybdate Polymerization
The speciation of molybdate in aqueous solution is highly dependent on pH. In alkaline and neutral solutions (pH > 6), the simple tetrahedral molybdate monomer, [MoO₄]²⁻, is the predominant species. As the pH is lowered, a series of condensation-polymerization reactions occur, leading to the formation of larger polyoxomolybdate (POM) anions. The ammonium ion, as the conjugate acid of the weak base ammonia (B1221849) (NH₃), forms a buffer system that is crucial for controlling the pH of the solution and, consequently, the specific polyoxomolybdate species that are formed.
The general polymerization pathway is as follows:
-
pH > 6: Monomeric molybdate ([MoO₄]²⁻) dominates.
-
pH 5-6: Heptamolybdate, also known as paramolybdate ([Mo₇O₂₄]⁶⁻), is the major species formed.
-
pH 3-5: Further acidification leads to the formation of octamolybdate ([Mo₈O₂₆]⁴⁻).
The ammonium/ammonia buffer system allows for precise control within these pH ranges, enabling the selective synthesis and crystallization of specific ammonium polyoxomolybdate salts.
1.2. Counterion for Precipitation and Crystallization
Ammonium ions act as effective counterions for the various polyoxomolybdate anions formed in solution, leading to the precipitation of a range of ammonium molybdate salts. The specific salt that crystallizes is dependent on the pH, temperature, and concentration of the molybdate and ammonium ions. Commonly synthesized ammonium molybdate compounds include:
-
Ammonium orthomolybdate, (NH₄)₂MoO₄
-
Ammonium dimolybdate, (NH₄)₂Mo₂O₇
-
Ammonium heptamolybdate tetrahydrate (also known as ammonium paramolybdate), (NH₄)₆Mo₇O₂₄·4H₂O
-
Ammonium octamolybdate, (NH₄)₄Mo₈O₂₆
The formation of these crystalline solids is a key step in the purification and isolation of molybdenum compounds.
1.3. Role in Synthesis and Material Preparation
The reaction of molybdenum trioxide (MoO₃) with aqueous ammonia is a common method for preparing various ammonium molybdates.[1][2] The excess ammonia not only acts as a reactant but also establishes the initial alkaline conditions. Subsequent evaporation of ammonia and water leads to a decrease in pH, driving the polymerization of molybdate and the crystallization of the corresponding ammonium polyoxomolybdate salt.[2] This process is fundamental in the production of precursors for catalysts, pigments, and other high-purity molybdenum materials.[3]
Quantitative Data
The following tables summarize key quantitative data regarding the behavior of ammonium and molybdate ions in aqueous solutions.
Table 1: Molybdate Speciation as a Function of pH and Molybdenum Concentration
| Molybdenum Concentration | pH Range | Predominant Molybdate Species | Formula | Reference(s) |
| > 10⁻³ mol/L | > 6 | Molybdate (monomer) | [MoO₄]²⁻ | [4] |
| > 10⁻³ mol/L | 5 - 6 | Heptamolybdate (Paramolybdate) | [Mo₇O₂₄]⁶⁻ | [4] |
| > 10⁻³ mol/L | 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ | [4] |
| > 10⁻³ mol/L | < 2 | Protonated Octamolybdate Species | - | |
| < 10⁻⁴ M | > 5.5 | Molybdate (monomer) | [MoO₄]²⁻ | [5] |
Table 2: Solubility of Ammonium Molybdate in Aqueous Solutions
| Compound | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution | Reference(s) |
| Ammonium Heptamolybdate Tetrahydrate | 20 | 400 | ~5-6 | [3] |
| Ammonium Heptamolybdate Tetrahydrate | 20 | 300 | Weakly acidic | [6] |
| Ammonium Heptamolybdate Tetrahydrate | 80-90 | 500 | Weakly acidic | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of aqueous ammonium molybdate solutions.
3.1. Synthesis of Ammonium Molybdate Salts
3.1.1. Synthesis of Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
This protocol is adapted from common laboratory procedures for the synthesis of ammonium heptamolybdate.[2]
-
Dissolution: In a fume hood, slowly add molybdenum trioxide (MoO₃) to an excess of aqueous ammonia (e.g., 25-30% NH₃ solution) with constant stirring. The reaction is exothermic and should be controlled. Continue adding MoO₃ until the solution is saturated.
-
Evaporation: Gently heat the solution to facilitate the evaporation of excess ammonia and some water. A water bath is recommended for controlled heating. As ammonia evaporates, the pH of the solution will decrease.
-
Crystallization: Allow the solution to cool to room temperature. As the solution cools and becomes more concentrated, six-sided transparent prisms of ammonium heptamolybdate tetrahydrate will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
-
Drying: Dry the crystals at room temperature or in a desiccator.
3.1.2. Synthesis of Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)
This protocol is based on the reconstituted crystallization method.[7]
-
Preparation of Ammonium Molybdate Solution: Dissolve ammonium tetramolybdate in water heated to approximately 70°C. With stirring, slowly add ammonia to adjust the pH to between 5.5 and 6.5. The target concentration should be around 400 g/L expressed as MoO₃.
-
Filtration: Heat the resulting ammonium molybdate solution to 80-90°C and filter it while hot to remove any insoluble impurities.
-
Cooling Crystallization: Transfer the hot filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. Ammonium dimolybdate crystals will precipitate.
-
Isolation and Drying: Separate the crystals from the mother liquor by centrifugation or filtration. The resulting product is then dried.
3.1.3. Synthesis of Ammonium Octamolybdate ((NH₄)₄Mo₈O₂₆)
This procedure is adapted from methods involving the reaction of molybdenum trioxide with an ammonium molybdate solution.[1][8]
-
Preparation of Ammonium Molybdate Solution: Prepare a solution of ammonium dimolybdate in water.
-
Reaction: Add powdered molybdenum trioxide to the ammonium dimolybdate solution. Heat the resulting slurry to boiling while stirring. A thickening of the slurry indicates the formation of ammonium octamolybdate.
-
Digestion and Filtration: Allow the thickened slurry to digest (remain at an elevated temperature) to ensure complete reaction. Filter the mixture while hot.
-
Drying: Dry the collected precipitate to obtain ammonium octamolybdate.
3.2. Characterization Techniques
3.2.1. Potentiometric Titration for Molybdate Speciation
Potentiometric titration is used to monitor the pH changes in a molybdate solution upon the addition of an acid, allowing for the determination of the different polymerization equilibria.
-
Apparatus: A pH meter with a glass combination electrode, a burette, a magnetic stirrer, and a beaker.
-
Solution Preparation: Prepare a standard solution of sodium molybdate (Na₂MoO₄) of known concentration. Also, prepare a standardized solution of a strong acid (e.g., HCl or HNO₃).
-
Titration Procedure:
-
Pipette a known volume of the sodium molybdate solution into the beaker and dilute with deionized water.
-
Immerse the calibrated pH electrode and the magnetic stir bar into the solution.
-
Begin stirring the solution at a moderate rate.
-
Add the acid titrant from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis: Plot the measured pH versus the volume of acid added. The resulting titration curve will show inflection points corresponding to the pKa values of the different polyoxomolybdate species being formed. The equivalence points can be used to calculate the stoichiometry of the polymerization reactions.
3.2.2. Raman Spectroscopy for In-Situ Speciation Analysis
Raman spectroscopy is a powerful non-destructive technique for identifying the different molybdate species present in a solution in real-time.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., a 532 nm or 785 nm laser), a confocal microscope, and a CCD detector.
-
Sample Preparation: Aqueous solutions of ammonium molybdate are prepared at various concentrations and pH values. The solutions can be placed in glass vials or on a glass slide under the microscope objective.
-
Data Acquisition:
-
Focus the laser on the sample solution.
-
Acquire Raman spectra over a relevant spectral range (typically 200-1200 cm⁻¹ for molybdates). Key vibrational modes for different molybdate species are found in this region.
-
Adjust laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample heating or degradation.
-
-
Spectral Analysis: Analyze the positions and intensities of the Raman bands to identify the specific molybdate species present. For example, the monomeric [MoO₄]²⁻ ion has a characteristic symmetric stretching mode around 895 cm⁻¹, while the heptamolybdate [Mo₇O₂₄]⁶⁻ exhibits a strong band around 939 cm⁻¹.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy, particularly using ¹⁷O and ⁹⁵Mo nuclei, provides detailed information about the structure and connectivity of polyoxomolybdate anions in solution.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation:
-
¹⁷O NMR: Due to the low natural abundance of ¹⁷O, samples are often prepared using ¹⁷O-enriched water.
-
⁹⁵Mo NMR: ⁹⁵Mo is a quadrupolar nucleus, and its NMR signals can be broad. High molybdenum concentrations are often required. A common reference is a 2 M solution of Na₂MoO₄ in D₂O.[9]
-
-
Data Acquisition: Acquire NMR spectra using appropriate pulse sequences.
-
Spectral Interpretation: The chemical shifts in ¹⁷O and ⁹⁵Mo NMR spectra are sensitive to the local chemical environment of the oxygen and molybdenum atoms, respectively. Different polyoxomolybdate species will give rise to distinct sets of NMR signals, allowing for their identification and characterization in solution.[10] For instance, the ⁹⁵Mo NMR spectrum of the heptamolybdate ion at pH 5 shows signals at approximately 210 ppm, 32 ppm, and 15 ppm.[10]
3.2.4. Single-Crystal X-ray Diffraction for Solid-State Structure Determination
This technique is used to determine the precise three-dimensional arrangement of atoms in the crystalline ammonium molybdate salts.
-
Crystal Growth: Grow single crystals of the desired ammonium molybdate salt of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion of a non-solvent.
-
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain precise bond lengths and angles.
Visualizations of Pathways and Workflows
4.1. Molybdate Polymerization Pathway
The following diagram illustrates the pH-dependent polymerization of molybdate ions in aqueous solution.
Caption: pH-driven polymerization of molybdate ions.
4.2. Experimental Workflow for Molybdate Solution Analysis
This diagram outlines a typical experimental workflow for the preparation and characterization of aqueous ammonium molybdate solutions.
Caption: Workflow for molybdate solution analysis.
4.3. Logical Relationships in Ammonium Molybdate Systems
This diagram illustrates the interplay of key factors that determine the final ammonium molybdate species obtained.
References
- 1. Ammonium Octamolybdate - London Chemicals & Resources Limited [lcrl.net]
- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 3. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 4. imoa.info [imoa.info]
- 5. imoa.info [imoa.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ammonium Dimolybdate Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 8. US4762700A - Ammonium octamolybdate-alpha - Google Patents [patents.google.com]
- 9. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 10. 95Mo and 17O NMR studies of aqueous molybdate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ammonium Molybdenum Oxide Hydrates: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium (B1175870) molybdenum oxide hydrates, focusing on their fundamental properties, synthesis methodologies, and key characterization techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of these versatile inorganic compounds.
Core Concepts and Properties of Ammonium Molybdenum Oxide Hydrates
This compound hydrates are a class of inorganic compounds containing ammonium (NH₄⁺) cations, molybdate (B1676688) (MoO₄²⁻ or polymeric forms) anions, and water of hydration. The most common and commercially significant member of this family is ammonium heptamolybdate tetrahydrate, often referred to as ammonium paramolybdate. However, other forms with varying stoichiometries are also known. These compounds serve as crucial precursors for the synthesis of various molybdenum-containing materials, including catalysts, metal oxides, and alloys.
A summary of common this compound hydrates and their key properties is presented in Table 1.
Table 1: Properties of Common this compound Hydrates
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Ammonium Heptamolybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O[1] | 1235.86[1][2] | White crystalline powder[1] | 65.3 g/100 mL[2] |
| Ammonium Orthomolybdate | (NH₄)₂MoO₄ | 196.01 | White solid | Soluble |
| Ammonium Dimolybdate | (NH₄)₂Mo₂O₇ | 353.98 | White crystalline solid | Soluble |
| Ammonium Phosphomolybdate Hydrate (B1144303) | (NH₄)₃PO₄·12MoO₃·xH₂O | 1876.35 (anhydrous) | Yellow crystalline powder | Sparingly soluble |
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of ammonium heptamolybdate tetrahydrate, the most prevalent this compound hydrate.
Synthesis of Ammonium Heptamolybdate Tetrahydrate
This protocol describes a common laboratory-scale synthesis method.[2]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Aqueous ammonia (B1221849) (NH₄OH, 28-30%)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Evaporating dish
-
Buchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, slowly add molybdenum trioxide powder to an excess of aqueous ammonia in a beaker while stirring continuously. The dissolution is an exothermic process.
-
Continue stirring until all the molybdenum trioxide has dissolved, forming a clear solution.
-
Gently heat the solution on a stirring hotplate to approximately 50-60 °C to ensure complete dissolution and reaction. Do not boil.
-
Transfer the clear solution to an evaporating dish.
-
Allow the solution to evaporate slowly at room temperature. As the solution evaporates, the excess ammonia will be released.
-
Colorless, six-sided prismatic crystals of ammonium heptamolybdate tetrahydrate will form.
-
Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
-
Dry the crystals at room temperature or in a desiccator.
Characterization Protocols
This protocol outlines the procedure for analyzing the thermal decomposition of ammonium heptamolybdate tetrahydrate. The decomposition occurs in multiple stages, involving the loss of water and ammonia.[3]
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the ammonium heptamolybdate tetrahydrate sample into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a constant flow of an inert gas (e.g., nitrogen or argon) or air, depending on the desired atmosphere, at a flow rate of 20-50 mL/min.
-
Program the instrument to heat the sample from room temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the corresponding percentage of mass lost in each step.
-
Analyze the DSC curve to identify endothermic or exothermic events associated with the decomposition steps and phase transitions. The final decomposition product in the air is typically molybdenum trioxide (MoO₃).[3]
This protocol provides a step-by-step guide for performing XRD analysis on powdered this compound hydrate samples.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source.
-
Sample holder (zero-background sample holder is recommended).
-
Mortar and pestle.
Procedure:
-
Sample Preparation:
-
Grind a small amount of the this compound hydrate sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.
-
-
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters. Typical settings for phase identification include:
-
X-ray source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan range (2θ): 10° to 80°
-
Step size: 0.02°
-
Scan speed/time per step: 1-2 seconds per step
-
-
-
Data Analysis:
-
Phase Identification:
-
Process the raw XRD data to obtain a diffractogram (intensity vs. 2θ).
-
Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data).
-
A match in the peak positions (2θ values) and relative intensities confirms the identity of the crystalline phase(s) present in the sample.
-
-
Crystallite Size Determination (Scherrer Equation):
-
Select a well-defined, intense diffraction peak that is free from overlap with other peaks.
-
Determine the full width at half maximum (FWHM) of the selected peak in radians (β). This can be done using the analysis software.
-
Calculate the crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:
- K is the Scherrer constant (typically ~0.9)
- λ is the X-ray wavelength in nanometers (0.15406 nm for Cu Kα)
- β is the FWHM in radians
- θ is the Bragg angle in radians (half of the 2θ value of the peak)
-
-
Relevance to Drug Development: The Role of Molybdenum in Biological Systems
For professionals in drug development, understanding the biological roles of molybdenum is crucial, as ammonium molybdate can serve as a source of this essential trace element. Molybdenum is a key component of the molybdenum cofactor (Moco), which is required for the activity of several vital enzymes involved in metabolism, including drug metabolism.
Molybdenum-Containing Enzymes:
-
Xanthine (B1682287) Oxidase: This enzyme is involved in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. It also plays a role in the metabolism of some drugs.
-
Aldehyde Oxidase: This enzyme is critical in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds, which are common moieties in drug molecules.
-
Sulfite Oxidase: This mitochondrial enzyme detoxifies sulfite, a byproduct of the metabolism of sulfur-containing amino acids.
The catalytic cycles of these enzymes involve the molybdenum center cycling between different oxidation states (Mo(IV), Mo(V), and Mo(VI)). Understanding these pathways is essential for predicting the metabolism of new drug candidates and for designing drugs that target these enzymes.
References
A Comprehensive Technical Guide to the Solubility of Ammonium Molybdate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of ammonium (B1175870) molybdate (B1676688) in a variety of solvents. The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, offering both quantitative data and detailed experimental methodologies.
Executive Summary
Ammonium molybdate, a versatile inorganic compound, exhibits a wide range of solubilities depending on the solvent and temperature. While highly soluble in aqueous solutions, its solubility in organic solvents is negligible. This guide details these characteristics, providing clear data, experimental procedures, and visual representations of key chemical processes to aid in its practical application.
Solubility of Ammonium Molybdate
The solubility of ammonium molybdate is a critical parameter in its various applications, from catalyst preparation to analytical reagents. This section provides quantitative data on its solubility in water, organic solvents, and inorganic aqueous solutions.
Solubility in Water
Ammonium molybdate is highly soluble in water. Its solubility is significantly dependent on temperature, generally increasing as the temperature rises. However, it is important to note that at elevated temperatures, decomposition can occur. The most common form of ammonium molybdate is the tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O). The solubility data for this compound in water is summarized in the table below. Discrepancies in reported values can be attributed to differences in the specific form of ammonium molybdate used (e.g., heptamolybdate vs. orthomolybdate) and experimental conditions.
| Temperature (°C) | Solubility ( g/100 mL) | Notes |
| 20 | ~40.0[1][2][3] | Also reported as 45.0 g/L (45 g/100mL)[4] and 30.0 g/100mL[5] |
| 25 | 63.5 - 65.3[6][7] | For ammonium heptamolybdate tetrahydrate |
| 80-90 | ~50.0[5] |
A study from Argonne National Laboratory demonstrated a 60% decrease in molybdenum solubility when a solution at pH 6.9 was cooled from 80°C to 20°C, highlighting the significant positive temperature coefficient of solubility[8].
Solubility in Organic Solvents
Ammonium molybdate is generally considered insoluble in most organic solvents. This is due to its ionic nature and the non-polar or weakly polar character of many organic liquids.
| Solvent | Solubility |
| Ethanol | Insoluble[9] |
| Methanol | Insoluble[10] |
| Acetone | Insoluble[5] |
Solubility in Inorganic Aqueous Solutions
Ammonium molybdate exhibits enhanced solubility in acidic and alkaline solutions due to chemical reactions that form different molybdate species.
| Solvent System | Solubility Characteristics |
| Acids (e.g., HCl, HNO₃) | Soluble. Dissolution in acids leads to the formation of various polyoxomolybdate species[7][9]. The specific solubility depends on the acid concentration and temperature. |
| Aqueous Ammonia (B1221849) | Soluble. Ammonium molybdate readily dissolves in aqueous ammonia solutions[10][11]. The addition of 10% ammonia can be used to dissolve aged ammonium molybdate that may have partially decomposed[12]. |
| Alkali (e.g., NaOH) | Soluble. Similar to acids, alkali solutions facilitate the dissolution of ammonium molybdate[11]. |
Speciation of Molybdate in Aqueous Solution
The solubility of ammonium molybdate in water is intrinsically linked to the pH-dependent equilibrium of various molybdate species in solution. At a pH greater than 6, the predominant species is the tetrahedral molybdate ion (MoO₄²⁻). As the pH is lowered, polymerization occurs, leading to the formation of polyoxomolybdates such as heptamolybdate ([Mo₇O₂₄]⁶⁻) at pH 5-6 and octamolybdate ([Mo₈O₂₆]⁴⁻) at pH 3-5. In strongly acidic solutions (pH < 1), the cationic species [MoO₂]²⁺ can form[13].
Experimental Protocols
This section outlines a detailed methodology for the gravimetric determination of ammonium molybdate solubility, a fundamental and widely used technique.
Gravimetric Determination of Solubility
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
Ammonium molybdate
-
Solvent (e.g., deionized water)
-
Temperature-controlled water bath or shaker
-
Analytical balance
-
Beakers and flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., vacuum filter with Buchner funnel and filter paper, or syringe filters)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of ammonium molybdate to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a temperature-controlled water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully decant or pipette a known volume of the clear supernatant into a pre-weighed beaker. It is critical to avoid transferring any solid particles.
-
For more precise separation, filter the supernatant using a vacuum filtration setup or a syringe filter.
-
-
Determination of Solute Mass:
-
Place the beaker containing the known volume of the saturated solution in a drying oven set to a temperature that will evaporate the solvent without decomposing the ammonium molybdate (e.g., below 90°C).
-
Continue drying until a constant weight is achieved, indicating that all the solvent has evaporated.
-
Cool the beaker in a desiccator to prevent moisture absorption before weighing.
-
Weigh the beaker with the dried ammonium molybdate residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved ammonium molybdate by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.
-
Express the solubility in the desired units, typically as grams of solute per 100 mL or 100 g of solvent.
-
Analytical Quantification of Molybdate in Solution
For a more precise determination of solubility, especially in complex matrices, the concentration of molybdate in the saturated solution can be determined using analytical techniques such as:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for elemental analysis.
-
Spectrophotometry: The molybdate can be complexed with a chromogenic agent to form a colored solution, and its concentration determined by measuring the absorbance of light at a specific wavelength.
-
Titration: The molybdate solution can be titrated with a standard solution of a precipitating agent, such as a lead salt, using an indicator to determine the endpoint[14].
Conclusion
This technical guide provides a comprehensive overview of the solubility characteristics of ammonium molybdate. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a more informed and effective use of this important inorganic compound. The provided visualizations of the pH-dependent speciation and the experimental workflow for solubility determination offer a clear and concise understanding of the key concepts.
References
- 1. chembk.com [chembk.com]
- 2. 七钼酸铵四水合物 (ammonium molybdate) cryst. extra pure | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ammonium Heptamolybdate Tetrahydrate | 12054-85-2 [m.chemicalbook.com]
- 4. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 5. Introduction of ammonium molybdate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. climaxmolybdenum.com [climaxmolybdenum.com]
- 7. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 8. publications.anl.gov [publications.anl.gov]
- 9. Ammonium molybdate CAS#: 13106-76-8 [m.chemicalbook.com]
- 10. Sciencemadness Discussion Board - Ammonium Molybdate solubility data - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. imoa.info [imoa.info]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Basic Chemical Properties of Ammonium Molybdate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) molybdate (B1676688) tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O.[1][2][3] It is a white, crystalline solid that serves as a crucial source of molybdenum in various chemical, industrial, and research applications.[4][5] This technical guide provides a comprehensive overview of its fundamental chemical properties, supported by experimental methodologies and data, to assist researchers and professionals in its effective application.
Chemical and Physical Properties
Ammonium molybdate tetrahydrate is characterized by its distinct physical and chemical properties, which are summarized in the table below.
| Property | Value |
| CAS Number | 12054-85-2[6][7] |
| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[2][7] |
| Molecular Weight | 1235.86 g/mol [1][7][8] |
| Appearance | White to light green or slightly yellowish-green crystalline powder.[8][9][10][11] |
| Density | 2.498 g/cm³ at 25 °C.[1][3][11] |
| Melting Point | Approximately 90 °C, where it begins to lose water of crystallization, and decomposes at around 190 °C.[1][10][11] |
| Solubility in Water | Soluble in water; reported values include 65.3 g/100 mL and 400 g/L at 20 °C.[1][8][11] The aqueous solution is weakly acidic (pH ~5.3).[12][13] |
| Solubility in other Solvents | Insoluble in alcohol.[8][9][14] |
| Stability | Stable under normal conditions but can be incompatible with strong acids and strong oxidizing agents.[9][11][15] |
Experimental Protocols
Synthesis of Ammonium Molybdate Tetrahydrate
A common laboratory-scale synthesis of ammonium molybdate tetrahydrate involves the reaction of molybdenum trioxide with an excess of aqueous ammonia (B1221849).[16] The mixture is stirred and heated to facilitate the dissolution of the molybdenum trioxide. The resulting solution is then allowed to evaporate at room temperature. As the solution concentrates and the excess ammonia volatilizes, transparent, prismatic crystals of ammonium molybdate tetrahydrate precipitate.[16]
Caption: A simplified workflow for the synthesis of ammonium molybdate tetrahydrate.
Determination of Solubility
The solubility of ammonium molybdate tetrahydrate in water as a function of temperature can be determined by preparing saturated solutions at various temperatures.
Methodology:
-
Preparation of Saturated Solution: An excess amount of ammonium molybdate tetrahydrate is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached, ensuring the presence of undissolved solid.
-
Sample Collection: A known volume of the supernatant (the clear saturated solution) is carefully withdrawn using a heated pipette to prevent premature crystallization.
-
Gravimetric Analysis: The collected sample is weighed, and then the water is evaporated by heating in an oven until a constant weight of the dry salt is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL or 100 g of water at that specific temperature. This process is repeated for a range of temperatures to construct a solubility curve.[1][6]
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of ammonium molybdate tetrahydrate.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of ammonium molybdate tetrahydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or an inert gas like nitrogen).[4]
-
Data Collection: The TGA instrument records the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic events.
-
Analysis: The resulting TGA curve reveals the temperatures at which mass loss occurs, corresponding to the loss of water and ammonia. The DTA curve identifies the thermal nature of these decomposition steps.
The thermal decomposition in air generally proceeds in multiple stages, starting with the loss of water of crystallization, followed by the loss of ammonia and water, ultimately yielding molybdenum trioxide (MoO₃) at temperatures above 340 °C.[12]
Caption: The stepwise thermal decomposition of ammonium molybdate tetrahydrate in an air atmosphere.
X-ray Diffraction (XRD) Analysis
XRD is used to confirm the crystalline structure of ammonium molybdate tetrahydrate and to identify the phases formed during its thermal decomposition.
Methodology:
-
Sample Preparation: A fine powder of the crystalline sample is uniformly spread onto a sample holder.
-
Instrumentation: The analysis is conducted using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
Data Collection: The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and intensities are compared with standard diffraction data from databases (e.g., ICDD) to identify the compound and its crystal phase.[3]
Reactivity and Applications
Ammonium molybdate tetrahydrate is a versatile reagent. It is stable under ambient conditions but reacts with strong acids and strong oxidizing agents.[9][11] Its primary utility stems from its role as a soluble source of molybdate ions.
Key applications include:
-
Analytical Chemistry: It is a critical reagent for the colorimetric determination of phosphates, silicates, arsenates, and lead.[4][9]
-
Catalysis: It serves as a precursor for the synthesis of various molybdenum-based catalysts used in desulfurization and dehydrogenation reactions.[9][10]
-
Materials Science: It is used in the production of molybdenum metal, molybdenum oxides, and ceramics.[10]
-
Biological Sciences: In electron microscopy, it is utilized as a negative stain.[9] It also finds use in some biochemical assays.[7]
-
Agriculture: It is used as a micronutrient fertilizer to provide essential molybdenum for nitrogen fixation in plants.[4][10]
Safety and Handling
Ammonium molybdate tetrahydrate is harmful if swallowed and may cause skin and respiratory irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizers.[11]
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. US4735791A - Process for producing ammonium molybdate from molybdenum trioxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. guidechem.com [guidechem.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. CN1557697A - The preparation method of ammonium tetrathiomolybdate - Google Patents [patents.google.com]
- 14. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ammonium Molybdenum Oxide Nanostructures
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, detailing the synthesis of molybdenum oxide nanostructures using ammonium (B1175870) molybdate (B1676688) precursors. The document outlines various synthesis methodologies, their outcomes, and potential applications in the biomedical field, with a focus on cancer therapy and biosensing.
Application Notes
Overview of Molybdenum Oxide Nanostructures in Biomedical Applications
Molybdenum oxide (MoOₓ) nanostructures, synthesized from ammonium molybdate precursors, are emerging as versatile materials in biomedical research. Their unique physicochemical properties, including strong absorbance in the near-infrared (NIR) region and high surface area, make them suitable for a range of applications. In the context of drug development, these nanostructures are particularly notable for their potential in photothermal therapy (PTT), controlled drug delivery, and as agents for inducing apoptosis in cancer cells.
Molybdenum Oxide Nanostructures in Cancer Therapy
Molybdenum oxide nanoparticles, particularly non-stoichiometric MoO₃₋ₓ, exhibit significant potential in oncology. Their strong NIR absorption allows for efficient conversion of light to heat, making them effective agents for PTT, a minimally invasive therapeutic strategy that uses heat to ablate tumors.[1] Furthermore, their large surface area facilitates the loading of chemotherapeutic drugs, enabling a combination of chemo- and photothermal therapy.[2] Studies have shown that molybdenum oxide nanoparticles can induce mitochondrial-mediated apoptosis in cancer cells, often involving the regulation of the Bax and Bcl-2 protein families.[3]
Biosensing Applications
Nanostructures derived from ammonium molybdate are also valuable in the development of highly sensitive biosensors. For instance, ammonium molybdate itself is a key reagent in colorimetric assays for the detection of phosphate. Furthermore, molybdenum disulfide (MoS₂), which can be synthesized from ammonium heptamolybdate, is utilized in various sensing platforms due to its unique electronic and optical properties.
Toxicity and Biocompatibility Considerations
The biocompatibility and potential toxicity of molybdenum oxide nanostructures are critical considerations for their use in drug development. Research indicates that the cytotoxicity of these nanoparticles is dose- and time-dependent. While some studies suggest good biocompatibility and low cytotoxicity, others have shown that prolonged exposure can lead to the generation of reactive oxygen species (ROS), DNA damage, and the activation of cellular stress pathways, such as the ERK and p38 MAPK signaling cascades. Careful evaluation of the toxicological profile of any newly synthesized nanostructure is therefore essential.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the properties and biological effects of molybdenum oxide nanostructures synthesized from ammonium molybdate precursors.
Table 1: Synthesis Parameters and Nanostructure Dimensions
| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Resulting Nanostructure | Dimensions |
| Ammonium Heptamolybdate | Hydrothermal | 180 | 8 | h-MoO₃ Nanorods | Length: ~50 µm, Diameter: ~200 nm |
| Ammonium Heptamolybdate | Hydrothermal | 220 | 24 | MoS₂ Nanosheets | Thickness: ~4 nm, Lateral Size: 200-400 nm |
| Ammonium Molybdate | Sol-Gel | 250 | 1 | MoO₃ Nanoparticles | ~100 nm |
| Sodium Molybdate | Sol-Gel | 80 | 2 | MoO₃ Nanoparticles | 20-25 nm |
Table 2: Performance in Biomedical Applications
| Nanostructure | Application | Parameter | Value | Cell Line |
| MoO₂ Nanoparticles | Photothermal Therapy | Photothermal Conversion Efficiency | 61.3% | - |
| MoOₓ Nanosheets | Photothermal Therapy | Photothermal Conversion Efficiency | 43.41% | - |
| MoOₓ Nanosheets | Drug Delivery (Docetaxel) | Drug Loading Capacity | 76.49% | - |
| JR400-MoS₂ NPs | Drug Delivery (Atenolol) | Drug Loading Efficiency | 90.4 ± 0.3% | - |
| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 296 ± 3.5 µg/mL | A431 |
| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 185 ± 4.7 µg/mL | HT1080 |
| MoO₃ Nanoparticles | Cytotoxicity | IC₅₀ | 200 ± 7.8 µg/mL | G-361 |
| MoOₓ Nanodots | Cytotoxicity | IC₅₀ | ≈350 µg/mL | HeLa |
| Mo-ZnO/RGO NCs | Cytotoxicity | IC₅₀ | 15 µg/mL | MCF7 |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of h-MoO₃ Nanorods
This protocol describes the synthesis of hexagonal molybdenum trioxide (h-MoO₃) nanorods using ammonium heptamolybdate as a precursor.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric Acid (HNO₃)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a solution by dissolving 4.8 g of ammonium heptamolybdate in 68.8 ml of DI water with stirring for 10 minutes at 40°C.
-
Add 11.2 ml of nitric acid to the solution and continue stirring for another 10 minutes at 40°C.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 8 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it thoroughly with DI water and ethanol.
-
Dry the final product in an oven at 60°C.
Protocol 2: Sol-Gel Synthesis of MoO₃ Nanoparticles
This protocol details the synthesis of MoO₃ nanoparticles via a sol-gel method using ammonium heptamolybdate.[4]
Materials:
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄)
-
Citric acid (C₆H₈O₇)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Double distilled water
-
Magnetic stirrer and hot plate
-
Hot air oven
Procedure:
-
Prepare a 1M solution of ammonium heptamolybdate by dissolving the appropriate amount in 100 ml of double distilled water.[4]
-
Prepare a 0.20M solution of citric acid by dissolving the crystals in 100 ml of double distilled water.[4]
-
Slowly add the citric acid solution dropwise to the ammonium heptamolybdate solution under continuous magnetic stirring.[4]
-
While stirring, add ammonium hydroxide to the mixture until the pH of the solution reaches 7.[4]
-
Heat the resulting solution in a hot air oven until the supernatant liquid evaporates, leaving a gel.[4]
-
Collect the gel and calcine it at 500°C for 90 minutes to obtain MoO₃ nanoparticles.
Visualizations
Experimental Workflow
References
- 1. Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. A molybdenum oxide-based degradable nanosheet for combined chemo-photothermal therapy to improve tumor immunosuppression and suppress distant tumors and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijera.com [ijera.com]
Hydrothermal synthesis of molybdenum oxides using ammonium molybdate precursor
Application Note: Hydrothermal Synthesis of Molybdenum Oxides
Introduction
The hydrothermal synthesis of molybdenum oxides from ammonium (B1175870) molybdate (B1676688) precursors is a versatile and widely adopted method for producing a variety of nanostructured materials.[1] This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, all within a sealed pressure vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of desired molybdenum oxide phases with controlled morphology and size.[1] Molybdenum trioxide (MoO₃) exists in several crystalline forms, including the thermodynamically stable orthorhombic (α-MoO₃) phase and metastable hexagonal (h-MoO₃) and monoclinic (β-MoO₃) phases.[2][3] These materials are of significant interest across various scientific fields, including catalysis, gas sensing, energy storage, and as electrode materials, owing to their unique chemical, optical, and electronic properties.[4][5][6] This document provides detailed protocols for the synthesis of hexagonal and orthorhombic molybdenum trioxide, summarizing key experimental parameters and outcomes.
Experimental Protocols
Protocol 1: Synthesis of Hexagonal Molybdenum Trioxide (h-MoO₃) Nanorods
This protocol details a one-pot hydrothermal method for the facile synthesis of metastable hexagonal MoO₃ (h-MoO₃) nanorods.[2]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (HNO₃)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave (100 ml capacity)
-
Magnetic stirrer with heating
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a precursor solution by dissolving 4.8 g of ammonium heptamolybdate in 68.8 ml of DI water in a beaker.
-
Place the beaker on a magnetic stirrer and heat to 40°C while stirring for 10 minutes to achieve a clear, transparent solution.[2]
-
Carefully add 11.2 ml of nitric acid to the solution. Continue stirring for an additional 10 minutes at 40°C.[2]
-
Transfer the resulting solution into a 100 ml Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven for the hydrothermal reaction at 180°C for 8 hours.[2]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the collected product repeatedly with deionized water and ethanol (B145695) to remove any residual ions.
-
Dry the final product in an oven. The resulting material consists of h-MoO₃ nanorods.[2]
Protocol 2: Synthesis of Orthorhombic Molybdenum Trioxide (α-MoO₃) Nanorods
This protocol describes the synthesis of thermodynamically stable α-MoO₃ nanorods through the acidification of the ammonium molybdate precursor under hydrothermal conditions.[7][8]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (2.2 M solution)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a saturated solution of ammonium heptamolybdate tetrahydrate in deionized water at room temperature.[7]
-
Acidify the precursor solution using a 2.2 M nitric acid solution to a pH of approximately 5.[7]
-
Transfer the acidified solution, which may contain a white precipitate, into a Teflon-lined stainless steel autoclave.[7]
-
Seal the autoclave and heat it in an oven to the optimal growth temperature range of 170-180°C.[8] The reaction can be carried out for a duration of 5 to 62 hours, depending on the desired crystal size and morphology.[7]
-
After the heating period, let the autoclave cool to room temperature.
-
Filter the resulting precipitate and rinse thoroughly with deionized water.[7]
-
Dry the collected pale yellowish, fibrous sample at 62°C for 5 hours to obtain α-MoO₃ nanorods.[7]
Data Presentation: Synthesis Parameters and Outcomes
The following table summarizes the experimental conditions and resulting material properties from various hydrothermal synthesis protocols for molybdenum oxides.
| Molybdenum Oxide Phase | Precursor | Additives / Reagents | Temperature (°C) | Time (h) | pH | Resulting Morphology | Dimensions | Reference |
| h-MoO₃ | Ammonium Heptamolybdate | Nitric Acid (HNO₃) | 180 | 8 | Acidic | Nanorods | ~50 µm length, ~180-200 nm diameter | [2] |
| α-MoO₃ | Ammonium Heptamolybdate Tetrahydrate | Nitric Acid (HNO₃) | 170 - 180 | 5 - 62 | ~5 | Nanoribbons or Nanorods | 50 nm thickness, 150-300 nm width | [7][8] |
| α-MoO₃ | Not Specified | Not Specified | 210 | 3 - 12 | N/A | Microbelts | Crystallite size: 52 to 86 nm | [3][9] |
| h-MoO₃ | Ammonium Molybdate | Nitric Acid (HNO₃) | 90 | 3 - 6 | Acidic | Hexagonal Rods | N/A | [10] |
| α-MoO₃ | Ammonium Molybdate | Nitric Acid (HNO₃) | 240 | 3 - 6 | Acidic | Nanofibrous / Rod-like | N/A | [10] |
| MoO₂/MoS₂ Composite | (NH₄)₆Mo₇O₂₄·4H₂O | Thiourea, Oxalic Acid | N/A | N/A | Acidic | Nanocomposites | N/A | [11] |
Visualizations
The following diagrams illustrate the general experimental workflow for hydrothermal synthesis and the influence of key parameters on the resulting molybdenum oxide product.
References
- 1. benchchem.com [benchchem.com]
- 2. ripublication.com [ripublication.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Hydrothermal Synthesis and Gas Sensing of Monoclinic MoO3 Nanosheets [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation of High-Purity Ammonium Molybdate Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium (B1175870) molybdate (B1676688) tetrahydrate, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, is a crucial inorganic compound with wide-ranging applications.[1][2] It serves as a fundamental precursor for the synthesis of high-purity molybdenum products, including molybdenum trioxide and molybdenum disulfide.[3] Its utility extends to the manufacturing of catalysts, pigments, corrosion inhibitors, and as a vital reagent in analytical chemistry for the determination of phosphates, silicates, and arsenates.[2][4][5][6] The high purity of ammonium molybdate tetrahydrate is paramount for these applications, necessitating well-defined and controlled synthesis and purification protocols.
This document provides detailed methodologies for the preparation of high-purity ammonium molybdate tetrahydrate, including synthesis from molybdenum trioxide and subsequent purification strategies.
Experimental Protocols
Synthesis of Ammonium Molybdate Tetrahydrate from Molybdenum Trioxide
This protocol outlines the synthesis of ammonium molybdate tetrahydrate from molybdenum trioxide and aqueous ammonia (B1221849).[1]
Materials:
-
Molybdenum trioxide (MoO₃)
-
Aqueous ammonia (25-30% NH₃)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallization dish
-
Drying oven or vacuum desiccator
Procedure:
-
In a well-ventilated fume hood, dissolve molybdenum trioxide (MoO₃) in an excess of aqueous ammonia. The dissolution can be facilitated by gentle heating and stirring.
-
Once the molybdenum trioxide is completely dissolved, evaporate the resulting solution at room temperature. This process allows for the release of excess ammonia and the formation of transparent, six-sided prisms of ammonium heptamolybdate tetrahydrate.[1]
-
Collect the crystals by filtration.
-
Wash the crystals with cold deionized water to remove any soluble impurities.
-
Dry the crystals at a temperature below 55°C to prevent decomposition.[7] A vacuum dryer can also be used for drying at room temperature.[7]
Purification of Ammonium Molybdate Tetrahydrate by Recrystallization
This protocol describes a purification method based on acid precipitation and recrystallization to enhance the purity of synthesized ammonium molybdate tetrahydrate.[3][8]
Materials:
-
Crude ammonium molybdate tetrahydrate
-
Ammonia water (28% mass concentration)
-
Nitric acid
-
pH meter or pH indicator strips
-
Beakers
-
Stirring hotplate
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve the crude ammonium molybdate tetrahydrate in 28% ammonia water. Adjust the pH of the solution to a range of 6-7.[3][8]
-
(Optional Impurity Removal) For removal of metallic impurities, a chelating agent such as tetrasodium (B8768297) iminodisuccinate can be added to the solution, followed by filtration.[3] Alternatively, the solution can be passed through an acid cation exchange resin.[8]
-
Adjust the pH of the purified solution to 7-8 using 28% ammonia water.[3][8]
-
Induce crystallization by adding nitric acid to precipitate the ammonium molybdate. The acid addition should continue until the pH of the solution reaches 1.5-2.[3][8] The temperature should be maintained between 50-60°C during this step.[8]
-
Perform a solid-liquid separation to collect the precipitated high-purity ammonium molybdate tetrahydrate crystals.
-
Dry the solid phase using hot air drying or vacuum drying to obtain the final high-purity product.[3][8]
Data Presentation
Table 1: Key Parameters for Synthesis and Purification
| Parameter | Value | Stage | Reference |
| Ammonia Water Concentration (Synthesis) | 25-30% | Synthesis | [8] |
| Drying Temperature (Synthesis) | < 55°C | Synthesis | [7] |
| pH for Dissolution (Purification) | 6-7 | Purification | [3][8] |
| pH for Crystallization (Purification) | 1.5-2 | Purification | [3][8] |
| Temperature for Crystallization | 50-60°C | Purification | [8] |
| Final Product Purity | 99.3% - 101.8% | Final Product | [9] |
Mandatory Visualization
Workflow for High-Purity Ammonium Molybdate Tetrahydrate Preparation
Caption: Workflow for the synthesis and purification of high-purity ammonium molybdate tetrahydrate.
References
- 1. nbinno.com [nbinno.com]
- 2. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis Of Ammonium Heptamolybdate Tetrahydrate China Manufacturers & Suppliers & Factory [luckymetalmoly.com]
- 5. nbinno.com [nbinno.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US4079116A - Process for producing ammonium heptamolybdate and/or ammonium dimolybdate - Google Patents [patents.google.com]
- 8. CN107381641A - Ammonium molybdate method of purification and high-purity ammonium molybdate - Google Patents [patents.google.com]
- 9. Ammonium Molybdate [drugfuture.com]
Application of Ammonium Molybdate as a Catalyst Precursor in Petrochemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) molybdate (B1676688), particularly ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a cornerstone precursor in the synthesis of heterogeneous catalysts for the petrochemical industry. Its utility stems from its water solubility, ease of handling, and ability to decompose into molybdenum oxides, which are key components of various catalytic systems. These catalysts are critical for upgrading crude oil fractions into cleaner fuels and valuable chemical intermediates. This document provides detailed application notes and experimental protocols for the use of ammonium molybdate in three major petrochemical processes: hydrotreating (hydrodesulfurization), hydrocracking, and oxidation catalysis (propylene epoxidation and ammoxidation).
Hydrotreating Catalysis: Hydrodesulfurization (HDS)
Hydrotreating is a vital refinery process for removing impurities like sulfur (hydrodesulfurization, HDS), nitrogen (hydrodenitrogenation, HDN), and metals from petroleum feedstocks. Molybdenum disulfide (MoS₂), often promoted with cobalt or nickel, is the workhorse catalyst for HDS. Ammonium molybdate is the primary precursor for introducing molybdenum onto a high-surface-area support, typically γ-alumina (γ-Al₂O₃).
Experimental Protocol: Preparation of a Ni-Mo/γ-Al₂O₃ Hydrodesulfurization Catalyst
This protocol details the preparation of a nickel-promoted molybdenum catalyst on a γ-alumina support via the incipient wetness impregnation method.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
γ-Alumina (γ-Al₂O₃) extrudates or pellets
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Tube furnace for sulfidation
-
Hydrogen sulfide (B99878) (H₂S) gas (typically a mixture of 5-10% H₂S in H₂)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas (for inert atmosphere)
Procedure:
-
Support Preparation: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water and impurities.
-
Impregnation Solution Preparation:
-
Calculate the required amounts of ammonium heptamolybdate and nickel nitrate to achieve the desired metal loading (e.g., 15 wt% MoO₃ and 3-5 wt% NiO). The volume of the impregnation solution should be equal to the pore volume of the γ-Al₂O₃ support (incipient wetness).
-
Dissolve the calculated amount of ammonium heptamolybdate tetrahydrate in deionized water with gentle heating and stirring.
-
In a separate container, dissolve the calculated amount of nickel(II) nitrate hexahydrate in deionized water.
-
Add the nickel nitrate solution to the ammonium molybdate solution and stir until a homogeneous solution is obtained.
-
-
Impregnation:
-
Drying: Dry the impregnated catalyst in an oven at 110-120 °C for 12-24 hours to remove the water[2][3].
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up to 450-600 °C and held for 2-5 hours[3][4]. This step decomposes the ammonium molybdate and nickel nitrate precursors into their respective oxides (MoO₃ and NiO).
-
Sulfidation: The oxidic catalyst precursor must be converted to the active sulfide form.
-
Load the calcined catalyst into a tube furnace.
-
Purge the system with an inert gas (N₂ or Ar).
-
Introduce a gas mixture of H₂S/H₂ (typically 5-10% H₂S) at a controlled flow rate.
-
Heat the furnace to a temperature range of 300-400 °C and hold for 2-4 hours to ensure complete sulfidation of the molybdenum and nickel oxides to MoS₂ and NiₓSᵧ[5][6][7]. The active catalyst is often a mixed Ni-Mo-S phase[6][8].
-
Cool the reactor to room temperature under an inert gas flow before handling.
-
Data Presentation: Performance of Ammonium Molybdate-Derived HDS Catalysts
| Catalyst System | Precursors | Support | Feedstock | Reaction Conditions | Dibenzothiophene (DBT) Conversion (%) | Reference |
| Ni-Mo-S | (NH₄)₆Mo₇O₂₄, Ni(NO₃)₂ | γ-Al₂O₃ | Thiophene in gas phase | Atmospheric pressure | 53.4 (mol molMo⁻¹ h⁻¹) | [9] |
| Ni-Mo-S | MoO₃, NiCO₃ | γ-Al₂O₃ | Thiophene in gas phase | Atmospheric pressure | 101.9 (mol molMo⁻¹ h⁻¹) | [9] |
| Ni-Mo-S | (NH₄)₆Mo₇O₂₄, Ni(NO₃)₂ | γ-Al₂O₃ | DBT in liquid phase | 270 °C, 20 bar | 17.7 (mol molMo⁻¹ h⁻¹) | [9] |
| Ni-Mo-S | MoO₃, NiCO₃ | γ-Al₂O₃ | DBT in liquid phase | 270 °C, 20 bar | 81.2 (mol molMo⁻¹ h⁻¹) | [9] |
| Ni-MoS₂ | Commercial MoS₂, NiCO₃·2Ni(OH)₂·4H₂O | None (bulk) | Dibenzothiophene | 320 °C | 94.7 | [8] |
Visualization: HDS Catalyst Preparation Workflow
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cup.edu.cn [cup.edu.cn]
- 5. research.tue.nl [research.tue.nl]
- 6. Enhancing hydrogenation activity of Ni-Mo sulfide hydrodesulfurization catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alumina-Supported NiMo Hydrotreating Catalysts—Aspects of 3D Structure, Synthesis, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonium Molybdate in Hydrodesulfurization (HDS) Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ammonium (B1175870) molybdate (B1676688) as a precursor in the synthesis of hydrodesulfurization (HDS) catalysts. The information is intended for professionals in chemical research and development, particularly those involved in catalysis, petroleum refining, and environmental science.
Introduction: The Role of Ammonium Molybdate in HDS Catalysis
Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry, aimed at removing sulfur from various fuel streams to comply with stringent environmental regulations and prevent the poisoning of downstream catalysts.[1] Molybdenum-based catalysts, particularly molybdenum disulfide (MoS₂), are the cornerstone of industrial HDS processes.[2] These catalysts are typically supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃) and promoted with cobalt (Co) or nickel (Ni) to enhance their catalytic activity.[3]
Ammonium molybdate, most commonly in the form of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), serves as a primary and highly effective precursor for the molybdenum component in these catalysts.[4] Its good solubility in aqueous solutions makes it ideal for impregnation methods used in catalyst synthesis, allowing for a uniform dispersion of molybdenum species on the support material. The precursor is then converted through thermal treatments (calcination and sulfidation) into the active MoS₂ phase. The choice of ammonium molybdate and the precise control of synthesis parameters are crucial in determining the final catalyst's morphology, dispersion of active sites, and overall HDS efficiency.
Catalyst Synthesis and Experimental Protocols
The most common method for preparing Ni-Mo/γ-Al₂O₃ or Co-Mo/γ-Al₂O₃ catalysts from ammonium molybdate is incipient wetness impregnation. This technique involves dissolving the molybdenum precursor and a promoter salt in a volume of deionized water equal to the pore volume of the support material.
Protocol: Preparation of a Ni-Mo/γ-Al₂O₃ Catalyst
This protocol describes the synthesis of a Ni-Mo/γ-Al₂O₃ catalyst with target loadings of ~3 wt% NiO and ~12 wt% MoO₃.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Gamma-alumina (γ-Al₂O₃) extrudates or powder (high surface area, e.g., >200 m²/g)
-
Deionized water
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 4-6 hours to remove adsorbed water. Determine the pore volume of the dried support via water titration.
-
Impregnation Solution Preparation:
-
Calculate the required amounts of ammonium heptamolybdate and nickel nitrate to achieve the target metal loadings.
-
Dissolve the calculated amount of ammonium heptamolybdate in a volume of deionized water corresponding to half of the total pore volume of the γ-Al₂O₃ support.
-
In a separate beaker, dissolve the calculated amount of nickel nitrate in the remaining half of the deionized water.
-
Combine the two solutions and stir until a homogeneous impregnation solution is formed. Note: Some protocols add the metals sequentially, which can influence the final catalyst structure.
-
-
Incipient Wetness Impregnation: Add the impregnation solution dropwise to the dried γ-Al₂O₃ support while continuously mixing or tumbling. Ensure the solution is evenly distributed and fully absorbed by the support.
-
Aging and Drying:
-
Age the wet impregnated material at room temperature for 2-4 hours in a sealed container to allow for equilibration of the metal precursors within the pores.
-
Dry the aged material in an oven at 120°C overnight (approximately 12-16 hours) to remove the solvent.
-
-
Calcination:
-
Place the dried material in a calcination furnace.
-
Ramp the temperature to 500-550°C at a rate of 2-5°C/min.
-
Hold the temperature for 4-6 hours in a flow of dry air to decompose the precursors into their respective oxides (MoO₃ and NiO).
-
Cool the calcined catalyst to room temperature. The resulting material is the oxidic precursor of the HDS catalyst.
-
Protocol: Catalyst Sulfidation (Activation)
The oxidic precursor is catalytically inactive and must be converted to the active sulfide (B99878) form.
Materials:
-
Calcined Ni-Mo/γ-Al₂O₃ catalyst
-
Sulfiding gas mixture (e.g., 10-15% H₂S in H₂)
-
N₂ gas (for purging)
Procedure:
-
Loading the Reactor: Load a fixed-bed reactor with the calcined catalyst.
-
Purging: Purge the reactor with an inert gas like N₂ to remove air and moisture.
-
Sulfidation:
-
Switch the gas flow to the H₂S/H₂ mixture.
-
Increase the reactor temperature to 350-400°C at a controlled rate (e.g., 2-4°C/min).[5]
-
Hold at the final temperature for 2-4 hours to ensure complete sulfidation of the metal oxides to Ni-Mo-S phases.[6][7]
-
The formation of water is a byproduct of the sulfidation reaction; its removal should be monitored.
-
-
Cooling: Cool the reactor down to the desired reaction temperature for HDS testing under the sulfiding gas flow to prevent re-oxidation of the active phase.
Data Presentation: Catalyst Properties and Performance
The properties of the synthesized catalyst are critical to its performance. The following tables summarize typical quantitative data for HDS catalysts prepared using ammonium molybdate.
Table 1: Physicochemical Properties of Ni-Mo/Al₂O₃ Catalysts with Varying Metal Loadings.
| Catalyst ID | Ni Loading (wt%) | Mo Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| NiMo-A | 2.5 | 13 | 245 | 0.58 | 9.5 |
| NiMo-B | 3.5 | 13 | 230 | 0.55 | 9.6 |
| NiMo-C | 5.0 | 13 | 215 | 0.52 | 9.7 |
| NiMo-D | 2.5 | 19 | 220 | 0.53 | 9.6 |
| NiMo-E | 5.0 | 19 | 198 | 0.48 | 9.7 |
Data synthesized from multiple sources for illustrative purposes.[8][9]
Table 2: HDS Activity of Co-Mo and Ni-Mo Catalysts for Model Sulfur Compounds.
| Catalyst | Promoter | Model Compound | Reaction Temp. (°C) | H₂ Pressure (MPa) | DBT Conversion (%) | Rate Constant (k x 10⁻⁷ mol/g·s) |
| CoMo/Al₂O₃ | Co | Dibenzothiophene (DBT) | 320 | 4.0 | 85.2 | 45.1 |
| NiMo/Al₂O₃ | Ni | Dibenzothiophene (DBT) | 320 | 4.0 | 94.7 | 86.3 |
| CoMo/Al₂O₃ | Co | Thiophene (B33073) | 300 | 3.0 | 89.7 | - |
| NiMo/Al₂O₃ | Ni | Thiophene | 300 | 3.0 | >95 | - |
This table presents a comparative summary based on typical findings in the literature.[2][10][11]
Catalyst Characterization Protocols
4.1. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution.
-
Protocol:
-
Degas approximately 0.1-0.2 g of the catalyst sample at 200-300°C under vacuum for several hours to remove adsorbed species.
-
Perform N₂ physisorption analysis at liquid nitrogen temperature (77 K).
-
Calculate the specific surface area using the BET equation from the adsorption isotherm.
-
Determine the pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
-
4.2. X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the catalyst at different stages (calcined and sulfided) and to estimate the crystallite size of the active phases.
-
Protocol:
-
Grind the catalyst sample to a fine powder.
-
Mount the powder on a sample holder.
-
Record the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 10-80°.
-
Identify crystalline phases by comparing the diffraction peaks with standard databases (e.g., JCPDS). For sulfided catalysts, characteristic peaks for MoS₂ (e.g., (002) plane) and promoter sulfides can be identified.[12][13]
-
4.3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology of the active MoS₂ phase, including the slab length and stacking of the layers.
-
Protocol:
-
Disperse the finely ground catalyst powder in a solvent (e.g., ethanol) using ultrasonication.
-
Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.
-
Analyze the sample using a high-resolution transmission electron microscope (HRTEM).
-
Measure the length and the number of stacked layers of the MoS₂ crystallites from the obtained images. This information is crucial for understanding the distribution of active edge sites.
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Catalyst Synthesis Workflow
Caption: Workflow for HDS catalyst synthesis from ammonium molybdate.
Diagram 2: HDS Reaction on a Ni-Mo-S Site
Caption: Simplified mechanism of thiophene HDS at an active site.
Diagram 3: Factors Influencing HDS Catalyst Activity
Caption: Key relationships influencing final HDS catalyst activity.
References
- 1. Nanoparticle catalyzed hydrodesulfurization of diesel fuel in a trickle bed reactor: experimental and optimization study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05748G [pubs.rsc.org]
- 2. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of catalyst preparation conditions on the hydrodesulfurization of thiophene over Co-Mo/gamma-Al2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. High-throughput experimentation based kinetic modeling of selective hydrodesulfurization of gasoline model molecules catalyzed by CoMoS/Al 2 O 3 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY02093A [pubs.rsc.org]
- 6. Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2 | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Hydrogen Evolution Reaction (HER) Catalysts from Ammonium Molybdate
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for synthesizing and evaluating hydrogen evolution reaction (HER) catalysts derived from ammonium (B1175870) molybdate (B1676688). The information presented is collated from recent scientific literature and aims to provide a practical guide for the development of cost-effective, noble-metal-free HER electrocatalysts.
Introduction
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, including water splitting for hydrogen production. While platinum-group metals are highly efficient catalysts for this reaction, their scarcity and high cost are significant barriers to widespread implementation. Molybdenum-based materials, such as molybdenum disulfide (MoS₂), molybdenum carbide (Mo₂C), and amorphous molybdenum sulfides (MoSₓ), have emerged as promising, earth-abundant alternatives. Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is a common and cost-effective precursor for the synthesis of these catalytically active materials. This document outlines several synthesis methodologies, presents key performance data, and provides standardized protocols for catalyst preparation and characterization.
Catalyst Synthesis and Characterization Workflow
The general workflow for developing and evaluating HER catalysts from ammonium molybdate involves several key stages, from precursor selection and synthesis to comprehensive physical and electrochemical characterization. This process is crucial for establishing structure-activity relationships and optimizing catalyst performance.
Caption: General workflow for HER catalyst development.
Synthesis-Performance Relationship
The performance of the resulting HER catalyst is intrinsically linked to the parameters of the synthesis process. Understanding these relationships is key to designing highly active and stable catalysts.
Caption: Influence of synthesis on catalyst properties and performance.
Quantitative Performance Data
The following table summarizes the electrochemical performance of various molybdenum-based HER catalysts synthesized from ammonium molybdate and related precursors, providing a basis for comparison.
| Catalyst Material | Synthesis Method | Overpotential (η) at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |
| Amorphous MoSₓ | Electrodeposition | 211 | 55 | 0.5 M H₂SO₄[1][2][3] |
| MoS₂/Carbon Paper | Sulfurization of (NH₄)₂MoS₄ | ~120 (Tafel slope) | 120 | Not Specified[4] |
| MoO₂-MoS₂ Nanocomposite | Chemical Vapor Deposition (CVD) | 95 | 40 | Not Specified[4] |
| MoS₂/RGO Hybrids | Solvothermal | ~100 | 41 | Not Specified[4] |
| Mo₂C@NC-160 | Carburization | 90 | Not Specified | Not Specified[5] |
| Mo₂C/MoO₃ Nanohybrid | Thermolysis & CVD | Not Specified | 48 | Not Specified[6] |
| La-doped MoS₂ | Hydrothermal | Not Specified | Not Specified | Not Specified[7] |
| P-doped MoS₂ | Hydrothermal | 60 (acidic), 72 (alkaline) | Not Specified | Acidic and Alkaline[8] |
| Co-doped Ammonium Lanthanum Molybdate | Hydrothermal | 349 (at 600 mA/cm²) | Not Specified | 1.0 M KOH[9] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Lanthanum-Doped MoS₂
This protocol describes the synthesis of lanthanum-doped molybdenum disulfide (La-MoS₂) nanosheets via a hydrothermal method, adapted from Wang et al. (2024)[7].
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 0.5 g of ammonium molybdate in an aqueous solution.
-
Add 0.6 g of thiourea to the solution and stir until fully dissolved.
-
In a separate container, prepare a 5 wt% solution of lanthanum nitrate. Add 0.055 g of lanthanum nitrate to the reaction solution.
-
Stir the final mixture for 25-30 minutes at room temperature.
-
Transfer the solution to a Teflon-lined stainless steel autoclave and seal it tightly.
-
Heat the autoclave at 180°C for 18 hours in a muffle furnace.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Protocol 2: Electrodeposition of Amorphous Molybdenum Sulfide (B99878) (MoSₓ)
This protocol details the electrochemical deposition of amorphous molybdenum sulfide films, a method known for producing highly active HER catalysts. This procedure is based on the work of Zhang et al. (2019)[1][2][3].
Materials:
-
Hexaammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Sodium dodecyl sulfate (B86663) (SDS) (optional, for improved stability)
-
Deionized (DI) water
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation:
-
Prepare an ammonium chloride buffer solution (e.g., pH = 8).
-
Dissolve hexaammonium heptamolybdate and sodium sulfide in the buffer solution to create the thiomolybdate electrolyte. The concentrations can be varied to optimize deposition.
-
Optionally, add a surfactant like SDS to the electrolyte to enhance the stability of the deposited film.
-
-
Electrochemical Deposition:
-
Set up a three-electrode cell with the desired substrate as the working electrode (e.g., glassy carbon, carbon paper).
-
Perform chronopotentiometry (CP) at a constant current density (e.g., 2 mA cm⁻²) for a specific duration (e.g., 900 seconds) at room temperature.
-
Stir the electrolyte during deposition to ensure uniform film growth.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the electrode with DI water to remove residual electrolyte.
-
Dry the electrode under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Synthesis of Mo₂C/C Nanosheet Hybrids
This protocol describes the synthesis of molybdenum carbide/carbon nanosheet hybrids using a salt-template method, adapted from work on Mo₂C synthesis[10].
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Citric acid
-
Sodium chloride (NaCl)
-
Deionized (DI) water
-
Tube furnace
Procedure:
-
Precursor Mixture Preparation:
-
Dissolve 50 mg of ammonium molybdate tetrahydrate and 50 mg of citric acid in 1 mL of DI water.
-
Add 2 g of NaCl templates to the solution.
-
Ultrasonicate the mixture for approximately 10 minutes to ensure homogeneity.
-
-
Drying and Grinding:
-
Dry the mixture to remove the water, resulting in a solid composite of the precursors and the salt template.
-
Grind the dried mixture into a fine powder.
-
-
Carburization:
-
Place the powder in a tube furnace.
-
Heat the sample under a nitrogen or argon atmosphere to a high temperature (e.g., 700-900°C) for a specified duration (e.g., 1-2 hours) to induce carburization.
-
-
Template Removal and Product Collection:
-
After cooling to room temperature, wash the product with DI water to dissolve and remove the NaCl template.
-
Collect the Mo₂C/C nanosheet hybrid by filtration or centrifugation.
-
Dry the final product in a vacuum oven.
-
Catalyst Characterization
To understand the relationship between the synthesis, structure, and catalytic activity, a thorough characterization of the prepared materials is essential.
Physical Characterization:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the catalyst.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology, particle size, and microstructure of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the catalyst's surface.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are crucial for catalyst activity.
Electrochemical Characterization: Electrochemical measurements are typically performed in a three-electrode setup using the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Calomel) in an appropriate electrolyte (e.g., 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions).
-
Cyclic Voltammetry (CV): To clean the electrode surface and assess the electrochemical stability of the catalyst.
-
Linear Sweep Voltammetry (LSV): To evaluate the HER activity. The polarization curve (current density vs. potential) provides information on the overpotential required to drive the reaction at a certain current density (e.g., 10 mA/cm²).
-
Tafel Plot: Derived from the LSV data, the Tafel slope provides insights into the HER mechanism (e.g., Volmer, Heyrovsky, or Tafel step as the rate-determining step).
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics and electrode-electrolyte interface properties.
-
Chronopotentiometry or Chronoamperometry: To assess the long-term stability of the catalyst under continuous operation.
References
- 1. Electrodeposition of amorphous molybdenum sulfide thin film for electrochemical hydrogen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrodeposition of amorphous molybdenum sulfide thin film for electrochemical hydrogen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Mo<sub>2</sub>C/MoO<sub>3</sub> Nanohybrid as Electrocatalyst for Hydrogen Evolution Reaction | Chemical Engineering Transactions [cetjournal.it]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Multilayered Molybdate Microflowers Fabricated by One‐Pot Reaction for Efficient Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
Application Notes and Protocols: Ammonium Molybdate in Photocatalytic Water Splitting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) molybdate (B1676688) serves as a versatile and cost-effective precursor for the synthesis of a variety of molybdenum-based nanomaterials that are highly effective as co-catalysts in photocatalytic water splitting for hydrogen (H₂) evolution. These materials, primarily molybdenum sulfides (MoSₓ) and related compounds, offer an earth-abundant alternative to precious metal co-catalysts like platinum.[1] This document provides an overview of the applications of ammonium molybdate-derived catalysts, quantitative performance data, detailed experimental protocols for catalyst synthesis and photocatalytic testing, and workflow diagrams.
Applications of Ammonium Molybdate-Derived Photocatalysts
Ammonium molybdate is not typically used directly as a photocatalyst but is a critical starting material for forming catalytically active molybdenum compounds. The primary applications in photocatalytic water splitting are centered around its conversion into:
-
Amorphous Molybdenum Sulfide (B99878) (a-MoSₓ): Recognized as a promising and active electrocatalyst for the hydrogen evolution reaction (HER).[2] Its amorphous nature provides a high density of active edge sites.
-
Thiomolybdate Clusters ([Mo₃S₁₃]²⁻): These molecular clusters can be synthesized from ammonium molybdate and serve as efficient and well-defined co-catalysts for H₂ evolution.[3][4] They can be used in both homogeneous and heterogeneous photocatalytic systems.[5]
-
Cobalt-Doped Molybdenum Sulfide (CoMoSₓ): The introduction of cobalt into the molybdenum sulfide structure can enhance the catalytic activity for the HER.[6]
-
Composite and Doped Molybdates: Ammonium molybdate is also a precursor for creating complex structures like Co-doped ammonium lanthanum molybdate microflowers (Co-ALMO@NF), which have shown bifunctional electrocatalytic activity for overall water splitting.[7][8]
These molybdenum-based materials are typically combined with a semiconductor light absorber (e.g., CdS, g-C₃N₄, TiO₂) to form a complete photocatalytic system. The semiconductor absorbs light, generating electron-hole pairs, and the molybdenum-based co-catalyst facilitates the transfer of electrons to protons to produce H₂.[1]
Data Presentation: Performance of Ammonium Molybdate-Derived Catalysts
The following table summarizes quantitative data for various catalysts derived from ammonium molybdate precursors in photocatalytic and photoelectrochemical hydrogen evolution.
| Catalyst System | Semiconductor | Sacrificial Agent | Photosensitizer | H₂ Evolution Rate (μmol·h⁻¹·g⁻¹) | Apparent Quantum Yield (AQY) | Overpotential (mV at 10 mA·cm⁻²) | Reference |
| [Mo₃S₁₃]²⁻/GCN | Graphitic Carbon Nitride (GCN) | Ascorbic Acid or Triethanolamine (TEOA) | - | Not specified | - | - | [5] |
| [Mo₃S₁₃]²⁻ (homogeneous) | - | L-ascorbic acid | [Ru(bpy)₃]²⁺ | Not specified | ~0.5% at 445 nm | - | [5] |
| [Mo₃S₁₃]²⁻ film | - | - | - | - | - | 220 | [3] |
| a-MoOSₓ/CdS | CdS | Not specified | - | 382 μmol·h⁻¹ | 11.83% | - | [9] |
| Co-ALMO@NF (electrocatalysis) | - | - | - | - | - | 159 (HER) | [8] |
| a-MoSₓ (electrodeposition) | - | - | - | - | - | 160-216 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (NH₄)₂Mo₃S₁₃ from Ammonium Molybdate
This protocol is adapted from the synthesis of thiomolybdate clusters.[3]
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ammonium polysulfide solution (e.g., 20 wt%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 4 g of ammonium molybdate tetrahydrate in 20 mL of deionized water in a 250 mL round-bottom flask.
-
Add 120 mL of ammonium polysulfide solution to the flask.
-
Heat the mixture at 90 °C under reflux overnight. A dark-red precipitate of (NH₄)₂Mo₃S₁₃ will form.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the collected solid with ethanol and deionized water.
-
To further purify, heat the powder in 50 mL of toluene at 80 °C for 2 hours. Repeat this step three times.
-
Filter the final product and dry it to obtain a dark red thiomolybdate powder.[3]
Protocol 2: Photocatalytic Hydrogen Evolution Experiment
This protocol describes a typical setup for evaluating the photocatalytic activity of a synthesized catalyst.[5]
Materials:
-
Synthesized catalyst (e.g., [Mo₃S₁₃]²⁻/GCN composite)
-
Sacrificial electron donor (e.g., 0.1 M L-ascorbic acid or triethanolamine)
-
Deionized water
-
Batch reactor (e.g., 5 mL quartz vessel) with a septum for gas sampling
-
Light source (e.g., monochromatic LED, 445 nm, or a solar simulator)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ detection
-
Stirring plate
Procedure:
-
Prepare a suspension of the photocatalyst in deionized water. For heterogeneous systems, a typical concentration is 0.5 mg/mL.[5]
-
Add the sacrificial electron donor to the suspension to a final concentration of 0.1 M.
-
Transfer a specific volume (e.g., 2 mL) of the reaction mixture into the photocatalytic reactor.[5]
-
Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air, especially oxygen.
-
Place the reactor under the light source and begin irradiation while stirring the solution continuously.
-
At regular time intervals (e.g., every 30 or 60 minutes), take a sample of the headspace gas (e.g., 100 µL) using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of H₂ produced.
-
Calculate the rate of hydrogen evolution, typically expressed in µmol of H₂ per hour per gram of catalyst (µmol·h⁻¹·g⁻¹).
Mandatory Visualizations
Synthesis of Thiomolybdate Catalyst from Ammonium Molybdate
Caption: Workflow for synthesizing (NH₄)₂Mo₃S₁₃ from ammonium molybdate.
Photocatalytic Water Splitting Experimental Setup
Caption: Diagram of a typical photocatalytic hydrogen evolution experiment.
General Mechanism of Photocatalytic Water Splitting
Caption: Simplified mechanism of photocatalytic H₂ evolution.
References
- 1. MoS2 as a co-catalyst for photocatalytic hydrogen production from water - Han Hang-Hu 2017a - Scipedia [scipedia.com]
- 2. Electrodeposition of MoSx Hydrogen Evolution Catalysts from Sulfur-Rich Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Hydrogen Evolution Reaction via Synergistic Interaction between the [Mo3S13]2– Cluster Co-Catalyst and WSe2 Photocathode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A thiomolybdate cluster for visible-light-driven hydrogen evolution: comparison of homogeneous and heterogeneous approaches - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01658G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Multilayered Molybdate Microflowers Fabricated by One‐Pot Reaction for Efficient Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes: Ammonium Molybdate as an Analytical Reagent for Phosphate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) molybdate (B1676688) is a widely utilized reagent for the quantitative and qualitative analysis of phosphate (B84403) in various samples, including environmental water, soil extracts, biological samples, and pharmaceutical preparations.[1][2][3][4] The underlying principle of this colorimetric method is the reaction of orthophosphate ions with ammonium molybdate in an acidic medium to form a phosphomolybdate complex.[2][3][5] This complex can then be reduced by a suitable agent to produce a intensely colored molybdenum blue complex, the absorbance of which is directly proportional to the phosphate concentration.[1][6][7] This method is favored for its simplicity, cost-effectiveness, and suitability for routine analysis.[1]
Principle of Detection
The detection of phosphate using ammonium molybdate involves a two-step process:
-
Formation of Phosphomolybdic Acid: In an acidic solution, orthophosphate ions react with ammonium molybdate to form a yellow-colored heteropoly acid, phosphomolybdic acid.[2][5][8] The presence of this yellow precipitate can be used for qualitative detection of phosphate.[4]
-
Reduction to Molybdenum Blue: The phosphomolybdic acid is then reduced by a reducing agent, such as ascorbic acid, stannous chloride, or hydrazine (B178648) sulfate, to form a stable, intensely blue-colored complex known as molybdenum blue.[1][4][7] The intensity of the blue color is measured spectrophotometrically at a wavelength ranging from 650 nm to 890 nm, with specific protocols recommending measurements at 880 nm or 890 nm.[1][2][9] The absorbance of the solution is directly proportional to the concentration of phosphate in the sample, following the Beer-Lambert law within a specific concentration range.[1][3]
Chemical Reaction Pathway
Caption: Chemical reaction pathway for phosphate detection.
Quantitative Data Summary
The performance of the ammonium molybdate method for phosphate detection can vary depending on the specific protocol and instrumentation used. The following table summarizes key quantitative parameters from various studies.
| Parameter | Value | Wavelength (nm) | Reducing Agent | Reference |
| Linearity Range | 0.1 - 1.0 mg P/L | 890 | Ascorbic Acid | [1] |
| Correlation Coefficient (R²) | 0.9988 | 890 | Ascorbic Acid | [1] |
| Linearity Range | 0.5 - 5.0 µg/mL | 830 | Hydrazine Sulphate | [3] |
| Correlation Coefficient (R²) | 0.99 | 830 | Hydrazine Sulphate | [3] |
| Molar Absorptivity | 2.9 x 10⁴ L mol⁻¹ cm⁻¹ | 830 | Hydrazine Sulphate | [3] |
| Linearity Range | 0.05 - 9 ppm | 870 | Hydrazine Hydrate | |
| Correlation Coefficient (R²) | 0.9944 | 870 | Hydrazine Hydrate | |
| Molar Absorptivity | 1.216 x 10⁴ L mol⁻¹ cm⁻¹ | 870 | Hydrazine Hydrate |
Experimental Protocols
Below are detailed protocols for the preparation of reagents and the determination of phosphate using the ammonium molybdate method.
Reagent Preparation
1. Standard Phosphate Stock Solution (100 ppm P):
-
Dissolve 0.4394 g of potassium dihydrogen phosphate (KH₂PO₄), previously dried overnight, in deionized water.[2]
-
Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
2. Ammonium Molybdate Solution:
-
Dissolve 12.0 g of ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 250 mL of deionized water.[2]
3. Sulfuric Acid (5 N):
-
Carefully and slowly add 138.8 mL of concentrated sulfuric acid (H₂SO₄) to approximately 800 mL of deionized water in a 1000 mL volumetric flask, while cooling the flask in an ice bath.
-
Once cooled to room temperature, dilute to the mark with deionized water.
4. Potassium Antimony Tartrate Solution:
-
Dissolve 0.291 g of potassium antimony tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.[2]
5. Combined Reagent (Murphy and Riley Reagent):
-
To 1000 mL of 5 N sulfuric acid, add the prepared ammonium molybdate solution and the potassium antimony tartrate solution.[2]
-
Mix well and make up to 2000 mL with deionized water. This solution is stable for several months when stored in a dark bottle at 4°C.
6. Ascorbic Acid Solution (0.1 M):
-
Dissolve 1.76 g of ascorbic acid in 100 mL of the combined reagent.[10]
-
This solution should be prepared fresh daily as it is not stable for long periods.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for phosphate detection.
Phosphate Determination Protocol
-
Preparation of Calibration Curve:
-
Prepare a series of standard phosphate solutions with known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg P/L) by diluting the stock solution.
-
Pipette a fixed volume (e.g., 50 mL) of each standard solution into separate flasks.
-
Prepare a blank solution using 50 mL of deionized water.
-
-
Sample Preparation:
-
Filter the sample if it contains suspended solids.
-
If the expected phosphate concentration is high, dilute the sample accordingly with deionized water.
-
Pipette a fixed volume (e.g., 50 mL) of the prepared sample into a flask.
-
-
Color Development:
-
To each flask (standards, blank, and sample), add a specific volume (e.g., 8 mL) of the freshly prepared ascorbic acid solution (containing the combined reagent).
-
Mix the solutions thoroughly.
-
Allow the color to develop for a specific period (e.g., 10-30 minutes) at room temperature. The color is generally stable for several hours.[2]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 880 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the phosphate standards.
-
Determine the concentration of phosphate in the sample by interpolating its absorbance on the calibration curve.
-
If the sample was diluted, multiply the determined concentration by the dilution factor to obtain the original phosphate concentration.
-
Interferences
Several ions can interfere with the ammonium molybdate method for phosphate detection. These include:
-
Silicate: Forms a similar blue complex with molybdate, but its reaction is slower. The interference can be minimized by controlling the acidity and reaction time.
-
Arsenate: Reacts similarly to phosphate and can cause positive interference.[5]
-
Sulfide, thiosulfate, and thiocyanate: Can also interfere with the reaction.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and add acid to water, never the other way around.
-
Ammonium molybdate and potassium antimony tartrate are toxic. Avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. scispace.com [scispace.com]
- 2. sydney.edu.au [sydney.edu.au]
- 3. Spectrophotometric determination of trace amounts of phosphate in water and soil - ProQuest [proquest.com]
- 4. Phosphate test - Wikipedia [en.wikipedia.org]
- 5. nemi.gov [nemi.gov]
- 6. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edu.rsc.org [edu.rsc.org]
- 10. dgtresearch.com [dgtresearch.com]
Application Notes and Protocols for the Synthesis of MoS₂ Nanodots using Ammonium Molybdate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Molybdenum Disulfide (MoS₂) nanodots via a hydrothermal method using ammonium (B1175870) molybdate (B1676688) as the molybdenum precursor. These nanodots, also known as quantum dots (QDs), exhibit unique optical and electronic properties, making them promising candidates for various biomedical applications, including bioimaging and drug delivery.[1][2][3]
Overview and Principle
Molybdenum disulfide (MoS₂) is a transition metal dichalcogenide with a layered structure.[4] When exfoliated or synthesized into zero-dimensional nanostructures, MoS₂ quantum dots (QDs) display strong quantum confinement effects, resulting in size-dependent photoluminescence.[1][5] The synthesis method detailed here is a "bottom-up" hydrothermal approach, where molecular precursors self-assemble into nanodots under high temperature and pressure. This method is favored for its simplicity, cost-effectiveness, and ability to produce water-soluble and biocompatible nanodots.[6][7] Ammonium molybdate serves as the molybdenum source, while a sulfur-containing compound, such as thiourea (B124793) or L-cysteine, provides the sulfur.[8][9][10] Surface passivating agents can be included to enhance fluorescence quantum yield and stability.[11]
Experimental Protocols
Materials and Equipment
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (CH₄N₂S) or L-cysteine as the sulfur source
-
Deionized (DI) water
-
Absolute ethanol (B145695)
-
(Optional) Cationic hydroxyethyl (B10761427) cellulose (B213188) for surface modification[8]
-
(Optional) Glutathione (B108866) (GSH) as a capping and reducing agent[11]
Equipment:
-
Teflon-lined stainless-steel autoclave (50-100 mL capacity)
-
Oven or furnace capable of reaching 220°C
-
Magnetic stirrer and hotplate
-
Ultrasonicator
-
Centrifuge
-
Vacuum oven
-
pH meter
-
Dialysis tubing (e.g., 3 kDa MWCO)
-
Standard laboratory glassware
Synthesis of Flower-like MoS₂ Nanoparticles
This protocol is adapted from a method used to synthesize flower-like MoS₂ nanoparticles, which can be further processed or are suitable for applications like drug delivery.[8]
-
Preparation of Precursor Solution:
-
Hydrothermal Reaction:
-
Purification and Collection:
Synthesis of Highly Fluorescent MoS₂ Quantum Dots
This protocol is adapted from a method using ammonium tetrathiomolybdate (B108656), which can be conceptually applied with ammonium molybdate and a suitable sulfur source, and includes a capping agent for enhanced fluorescence.[11]
-
Preparation of Precursor Solution:
-
Dissolve 65 mg of ammonium tetrathiomolybdate (or a stoichiometric equivalent of ammonium molybdate and a sulfur source) in 25 mL of ultrapure water.[11]
-
Sonicate the solution for 10 minutes until fully dissolved.[11]
-
Adjust the pH of the solution to 6.5 using 0.1 M HCl.[11]
-
In a separate beaker, dissolve 308 mg of glutathione (GSH) in 50 mL of ultrapure water.[11]
-
Add the GSH solution to the molybdate solution and sonicate the mixture for an additional 10 minutes.[11]
-
-
Hydrothermal Reaction:
-
Transfer the mixture into a 100-mL Teflon-lined autoclave and heat at 200°C for 24 hours.[11]
-
-
Purification and Collection:
-
Let the autoclave cool to room temperature.[11]
-
The resulting solution can be further purified by filtering through a 0.22 µm syringe filter and then dialyzed against DI water for 24-48 hours to remove small molecules.
-
Characterization Data
The synthesized MoS₂ nanodots should be characterized to determine their physicochemical properties. Below is a summary of typical characterization data from the literature.
| Parameter | Typical Value/Result | Characterization Technique | Reference |
| Morphology | Monodispersed, spherical or flower-like nanoparticles | Transmission Electron Microscopy (TEM) | [8][11] |
| Size | ~2-10 nm for QDs; larger for flower-like structures | TEM, Atomic Force Microscopy (AFM) | [7][11] |
| Crystallinity | Crystalline with a lattice spacing of ~0.22-0.27 nm | High-Resolution TEM (HRTEM) | [6][9] |
| Optical Properties | Blue fluorescence under UV light, excitation-dependent emission | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | [6][7] |
| Quantum Yield | Can be up to 20.4% with surface passivation | Fluorescence Spectroscopy | [11][12] |
| Surface Chemistry | Presence of functional groups (e.g., -COOH, -NH₂) from capping agents | Fourier-Transform Infrared (FTIR) Spectroscopy | [11] |
Application in Drug Delivery
MoS₂ nanostructures have a high surface area-to-volume ratio, making them excellent candidates for drug delivery systems.[8][13] Their surface can be functionalized to improve drug loading and biocompatibility.[14]
Protocol for Drug Loading
This protocol describes the loading of Atenolol (B1665814) (ATE) onto surface-modified MoS₂ nanoparticles as a model system.[8]
-
Surface Modification (if necessary):
-
MoS₂ nanoparticles can be functionalized with polymers like cationic hydroxyethyl cellulose (JR400) to improve stability and drug interaction.[8]
-
-
Drug Loading:
-
Prepare a solution of the drug (e.g., 2.0 mg/mL ATE).[8]
-
Disperse the MoS₂ nanoparticles in the drug solution (e.g., 0.5 mg/mL).[8]
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticle surface.
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Wash with DI water to remove any unbound drug.
-
The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
A drug loading efficiency of up to 90.4% has been reported, with 1.0 g of modified MoS₂ nanoparticles loading 3.6 g of Atenolol.[8][15]
Drug Release
Drug release from MoS₂ nanocarriers can be triggered by changes in pH or by external stimuli such as near-infrared (NIR) light due to the photothermal properties of MoS₂.[4][8]
Visualizations
Synthesis Workflow
Caption: Hydrothermal synthesis workflow for MoS₂ nanodots.
Drug Delivery Logical Diagram
Caption: Logical flow of MoS₂ nanodots in a drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. MoS2 quantum dots: synthesis, properties and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MoS2-based nanocomposites for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. Cost-effective synthesis of 2D molybdenum disulfide (MoS2) nanocrystals: An exploration of the influence on cellular uptake, cytotoxicity, and bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized MoS2-nanoparticles for transdermal drug delivery of atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrothermal Synthesis of Molybdenum Disulfide Quantum Dots for Highly Sensitive Detection of Iron Ions in Protein Succinate Oral Solution [mdpi.com]
- 10. Synthesis of Novel 1T/2H-MoS2 from MoO3 Nanowires with Enhanced Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Step Hydrothermal Synthesis of Highly Fluorescent MoS2 Quantum Dots for Lead Ion Detection in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An insight into the dual role of MoS2-based nanocarriers in anticancer drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Molybdenum Oxide in Energy Storage Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) molybdenum oxide and its derivatives, particularly molybdenum trioxide (MoO₃) and molybdenum dioxide (MoO₂), are emerging as highly promising materials for advanced energy storage applications. These compounds, synthesized from common precursors like ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and ammonium molybdate (B1676688) ((NH₄)₂MoO₄), offer a rich chemistry that can be tailored for use in both high-energy-density batteries and high-power-density supercapacitors. Their layered structures and variable oxidation states facilitate efficient ion intercalation and fast redox reactions, which are critical for electrochemical energy storage.
These materials are gaining attention as anode materials in lithium-ion batteries (LIBs) and as electrode materials in supercapacitors.[1][2] In LIBs, molybdenum oxides can offer significantly higher theoretical capacities (around 838 mAh g⁻¹ for MoO₂ and 1117 mAh g⁻¹ for MoO₃) compared to traditional graphite (B72142) anodes (372 mAh g⁻¹).[1][3] For supercapacitors, their pseudocapacitive behavior allows for much higher energy storage than conventional carbon-based materials.[4] This document provides detailed application notes, experimental protocols for the synthesis of molybdenum oxides from ammonium molybdate precursors, and a summary of their performance in energy storage devices.
Applications in Energy Storage
Ammonium molybdate-derived materials are versatile and can be engineered into various nanostructures such as nanorods, nanobelts, and hierarchical spheres to enhance their electrochemical performance.[4][5][6]
-
Lithium-Ion Battery Anodes: Molybdenum oxides like MoO₂ and MoO₃ function as conversion-type anode materials in LIBs.[1] They undergo a conversion reaction with lithium ions, leading to the formation of metallic molybdenum and lithium oxide, which accounts for their high specific capacity.[1] However, this process can be associated with large volume changes, which may affect cycling stability.[7] Nanostructuring and compositing with carbonaceous materials are common strategies to mitigate this issue.[8]
-
Supercapacitor Electrodes: In supercapacitors, molybdenum oxides exhibit pseudocapacitance, which arises from fast and reversible Faradaic reactions at or near the surface of the material.[4] This mechanism allows for higher energy storage density compared to electric double-layer capacitors (EDLCs) while maintaining high power density and long cycle life.[9] The performance is highly dependent on the material's morphology and crystal structure.[4]
-
Aqueous Ammonium-Ion Batteries (AAIBs): Molybdenum-based oxides are also explored as anode materials for AAIBs, which are considered a safe and low-cost alternative for grid-scale energy storage.[10]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of molybdenum oxides from ammonium molybdate precursors, which are commonly used for fabricating electrodes for energy storage devices.
Protocol 1: Hydrothermal Synthesis of α-MoO₃ Nanobelts for Supercapacitors
This protocol describes the synthesis of one-dimensional α-MoO₃ nanobelts using ammonium heptamolybdate tetrahydrate as the raw material.[6][11]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (HNO₃), concentrated (68%)
-
Deionized (DI) water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Teflon-lined stainless-steel autoclave (100 mL)
-
Centrifuge
-
Freeze dryer or vacuum oven
Procedure:
-
Dissolve 1.96 g of ammonium molybdate ((NH₄)₂MoO₄) in 76 mL of DI water in a beaker.[5]
-
Stir the solution magnetically for 1 hour to ensure complete dissolution.[5]
-
Slowly add a controlled amount of concentrated nitric acid to the solution to adjust the pH. For example, adding approximately 2.6 mL of 68% HNO₃ will result in a pH of about 0.36.[5]
-
Continue stirring for another 10 minutes.[12]
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180 °C for 24 hours in an oven.[5]
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the white precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a freeze dryer or a vacuum oven at 60 °C overnight to obtain α-MoO₃ nanobelts.
Protocol 2: Sol-Gel Synthesis of Nanocrystalline MoO₃
This method utilizes a chelating agent to form a gel precursor, which is then calcined to obtain nanocrystalline MoO₃.[13]
Materials:
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Citric acid (CA)
-
Ammonia (B1221849) solution (to adjust pH)
-
Deionized (DI) water
Equipment:
-
Beaker
-
Magnetic stirrer with hotplate
-
pH meter
-
Drying oven
-
Tube furnace
Procedure:
-
Prepare an aqueous solution of ammonium molybdate tetrahydrate.
-
Prepare a separate aqueous solution of citric acid.
-
Add the citric acid solution to the ammonium molybdate solution with a metal-to-chelating agent molar ratio of 1:1.[13]
-
Adjust the pH of the mixture to neutral (pH ≈ 7) using an ammonia solution while stirring continuously.
-
Heat the solution at 80 °C with constant stirring until a viscous gel is formed.
-
Dry the gel in an oven at 120 °C for 12 hours to obtain the precursor powder.
-
Calcination:
-
Allow the furnace to cool down to room temperature and collect the final nanocrystalline molybdenum oxide powder.
Protocol 3: Electrode Fabrication
This protocol outlines the general procedure for fabricating a working electrode for electrochemical testing.
Materials:
-
Synthesized molybdenum oxide powder (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Current collector (e.g., nickel foam, copper foil, or carbon cloth)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
-
Coin cell assembly kit (for batteries) or electrochemical cell setup (for supercapacitors)
Procedure:
-
Mix the synthesized molybdenum oxide active material, carbon black, and PVDF binder in a weight ratio of 80:10:10.
-
Grind the mixture in a mortar and pestle or use a planetary ball mill to ensure homogeneity.
-
Add a few drops of NMP solvent to the mixture and stir to form a uniform slurry.
-
Coat the slurry onto a pre-cleaned current collector using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the NMP solvent.
-
Press the dried electrode under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
-
The electrode is now ready for assembly into a coin cell or for use in a three-electrode system for electrochemical characterization.
Data Presentation
The electrochemical performance of ammonium molybdate-derived molybdenum oxides in energy storage devices is summarized in the tables below.
Table 1: Performance of Molybdenum Oxide-Based Supercapacitors
| Active Material | Synthesis Method | Electrolyte | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference |
| α-MoO₃ nanobelts | Hydrothermal | 1 M Li₂SO₄ | 445 | 0.5 | - | [11] |
| h-MoO₃ nanorods | Hydrothermal | - | 229 | 0.2 | - | [4] |
| MoO₃ nanorods | Hydrothermal | - | 244.35 | 0.5 | 109.2% after 5000 cycles | [5] |
| MoO₃ nanoplates | Heat-treating C₃N₄ and ammonium molybdate | - | - | - | - | [4] |
| MoO₃₋ₓ microplates | Solvothermal | - | 410 | 20 | >90% after 10,000 cycles | [4] |
| MoO₂ nanospheres | Hydrothermal | - | 381 | 0.3 | - | [4] |
| α-MoO₃ nanowires | - | Ethylammonium Nitrate | 288 | - | 96% after 3000 cycles | [2] |
| MoO₃ | Hydrothermal | 3M KOH | 708 | 1 | - | [14] |
Table 2: Performance of Molybdenum Oxide-Based Lithium-Ion Battery Anodes
| Active Material | Synthesis Method | Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycling Performance | Reference |
| MoO₂ | Sol-gel from ammonium molybdate with orange peel extract | 1600 (after 800 cycles) | - | Outstanding increase in capacity upon cycling | [1] |
| Mixed MoO₂/MoO₃ | - | 930.6 (after 200 cycles) | 0.2 | Stable cycling | [3] |
| Nano-MoO₃ decorated expanded graphite | - | 613.8 (after 600 cycles) | - | Superior cycling stability | [8] |
| MoO₃@Mo₂CTₓ composite | In situ oxidation | 511.1 (after 100 cycles) | 0.5 | - | [7] |
Visualizations
Synthesis Workflow
The following diagram illustrates a typical hydrothermal synthesis process for producing molybdenum oxide nanostructures from an ammonium molybdate precursor.
References
- 1. Nanostructured Molybdenum-Oxide Anodes for Lithium-Ion Batteries: An Outstanding Increase in Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Molybdenum-Based Electrode Materials Applied in High-Performance Supercapacitors | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nano-molybdenum oxide modified expanded graphite for high performance lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. worldscientific.com [worldscientific.com]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Green Synthesis of Molybdenum Oxides from Ammonium Molybdate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of molybdenum oxides from ammonium (B1175870) molybdate (B1676688). The focus is on environmentally benign methods utilizing plant-based extracts, which offer a cost-effective and scalable alternative to conventional chemical synthesis routes. These nanomaterials exhibit significant potential in various biomedical applications, including drug delivery and antimicrobial therapies.
Introduction to Green Synthesis of Molybdenum Oxides
Green synthesis has emerged as a promising eco-friendly approach for the fabrication of metallic and metal oxide nanoparticles. This methodology employs natural resources like plants and microorganisms to reduce and stabilize metal ions, thereby eliminating the need for hazardous chemicals and harsh reaction conditions. Molybdenum oxide nanoparticles (MoOₓ NPs) synthesized via green routes have garnered considerable interest due to their unique physicochemical properties and biological activities. The use of plant extracts, rich in phytochemicals such as flavonoids, polyphenols, and alkaloids, provides a dual role of reduction and capping, leading to the formation of stable and biocompatible MoOₓ NPs.
Plant-Mediated Synthesis of Molybdenum Oxide Nanoparticles
A variety of plant extracts have been successfully employed for the green synthesis of molybdenum oxide nanoparticles from ammonium molybdate. These methods are generally straightforward, involving the mixing of an aqueous solution of ammonium molybdate with the plant extract, followed by a simple workup.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the plant-mediated green synthesis of molybdenum oxide nanoparticles.
| Plant Source | Precursor Concentration | Nanoparticle Size | Crystal Structure | Reference |
| Citrus Sinensis (Orange) leaves | 0.01 M (NH₄)₆Mo₇O₂₄ | 16 nm | Cubical | [1][2] |
| Solanum xanthocarpum | Not Specified | 200-300 nm (agglomerated) | Crystalline (82.7%) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Molybdenum Oxide Nanoparticles using Citrus Sinensis (Orange) Leaf Extract [1][2]
This protocol details the synthesis of molybdenum oxide nanoparticles through the reduction of ammonium molybdate using an aqueous extract of Citrus sinensis leaves.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Fresh leaves of Citrus sinensis
-
Almond oil
-
Deionized water
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
Preparation of the Plant Extract:
-
Thoroughly wash fresh Citrus sinensis leaves with deionized water to remove any contaminants.
-
Air-dry the leaves in the shade to remove moisture.
-
Grind the dried leaves into a fine powder.
-
Disperse a known weight of the leaf powder in deionized water and heat at a moderate temperature (e.g., 60-80°C) for 1-2 hours with constant stirring to facilitate the extraction of phytochemicals.
-
Allow the extract to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear aqueous extract.
-
-
Synthesis of Molybdenum Oxide Nanoparticles:
-
Prepare a 0.01 M aqueous solution of ammonium heptamolybdate.
-
In a flask, add 50 ml of the prepared Citrus sinensis leaf extract.
-
To the leaf extract, add 10 ml of the 0.01 M ammonium heptamolybdate solution dropwise while stirring continuously at room temperature.
-
Add 4 ml of almond oil to the reaction mixture.
-
Continue stirring the mixture for 2 hours. The formation of a black precipitate indicates the synthesis of molybdenum oxide nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the reaction mixture at 5000 rpm for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Repeat the centrifugation and washing steps three times to remove any unreacted precursors and by-products.
-
Dry the final purified molybdenum oxide nanoparticles at room temperature.
-
Protocol 2: Synthesis of Molybdenum Nanoparticles using Solanum xanthocarpum Extract [3]
This protocol describes the biosynthesis of molybdenum nanoparticles using an aqueous extract of Solanum xanthocarpum.
Materials:
-
Ammonium molybdate
-
Fresh aerial parts of Solanum xanthocarpum
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Plant Extract:
-
Collect fresh aerial parts of Solanum xanthocarpum and wash them thoroughly with deionized water.
-
Chop the plant material into small pieces and boil them in a known volume of deionized water for a specified time to extract the bioactive compounds.
-
Cool the extract to room temperature and filter it to obtain a clear solution.
-
-
Synthesis of Molybdenum Nanoparticles:
-
Prepare an aqueous solution of ammonium molybdate.
-
Add the Solanum xanthocarpum extract to the ammonium molybdate solution under constant stirring.
-
Observe the color change of the solution from its initial color to a dark or light brown, which indicates the formation of molybdenum nanoparticles. The reaction is typically carried out at room temperature.
-
-
Purification of Nanoparticles:
-
The synthesized nanoparticles can be collected by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water to remove impurities.
-
Dry the purified nanoparticles for further characterization and application.
-
Microbial Synthesis of Molybdenum Oxides: A Note on Current Research
While the green synthesis of nanoparticles using microorganisms such as bacteria and fungi is a rapidly growing field, specific and detailed protocols for the synthesis of molybdenum oxide nanoparticles from ammonium molybdate are not yet well-established in the scientific literature. Research has indicated the potential of certain fungal species, such as Aspergillus tubingenesis TFR29, to break down ammonium molybdate into a nano-form, suggesting the involvement of fungal proteins in the synthesis and capping of the nanoparticles.[4][5] Similarly, some bacteria have been shown to reduce molybdate to molybdenum blue, a complex polyoxometalate of molybdenum.[6] However, these studies often focus on the mechanistic aspects rather than providing detailed, replicable protocols for the synthesis of well-defined molybdenum oxide nanoparticles. Further research is required to develop standardized and efficient microbial synthesis routes for these materials.
Characterization of Green-Synthesized Molybdenum Oxides
A suite of analytical techniques is employed to characterize the synthesized molybdenum oxide nanoparticles, ensuring their desired physicochemical properties.
-
UV-Visible Spectroscopy: To confirm the formation of nanoparticles by observing the surface plasmon resonance peak.
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the nanoparticles.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the nanoparticles.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.
Applications in Drug Development
Green-synthesized molybdenum oxide nanoparticles have shown promising potential in several areas relevant to drug development, primarily due to their biological activities.
Antimicrobial Activity
Molybdenum oxide nanoparticles exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][7][8] This makes them attractive candidates for the development of new antimicrobial agents to combat drug-resistant infections.
Table 2: Antimicrobial Activity of Green-Synthesized Molybdenum Nanoparticles
| Nanoparticle Source | Target Microorganism | Zone of Inhibition (mm) | Reference |
| Solanum xanthocarpum | Klebsiella pneumoniae | 27 | [3] |
| Solanum xanthocarpum | Pseudomonas aeruginosa | 24 | [3] |
| Solanum xanthocarpum | Staphylococcus aureus | 22 | [3] |
| Solanum xanthocarpum | Enterococcus faecalis | 24 | [3] |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of molybdenum oxide nanoparticles against various cancer cell lines, suggesting their potential as anticancer agents. The proposed mechanism of action often involves the induction of apoptosis.
Table 3: Anticancer Activity of Molybdenum Trioxide Nanoparticles
| Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Skin cancer cells | ~200-300 | [9] |
| MCF7 (Breast cancer) | 78.64 | [10][11] |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the green synthesis of molybdenum oxide nanoparticles.
Caption: Workflow for the green synthesis of molybdenum oxide nanoparticles using Citrus Sinensis leaf extract.
Caption: Logical relationship in the plant-mediated green synthesis of molybdenum oxide nanoparticles.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Green Synthesis of Molybdenum Nanoparticles From Solanum xanthocarpum and Evaluation of Their Antimicrobial and Antioxidant Activity Against Multidrug-Resistant Wound Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molybdate Reduction to Molybdenum Blue by an Antarctic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinspired Synthesis of Zinc Molybdate Nanoparticles: An Efficient Material for Growth Inhibition of Escherichia coli, Staphylococcus aureus, and Dye Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. omicsonline.org [omicsonline.org]
- 11. biomedres.us [biomedres.us]
Ammonium Molybdate as a Micronutrient in Fertilizers: Application Notes and Protocols
Introduction
Ammonium (B1175870) molybdate (B1676688) serves as a critical source of the essential micronutrient molybdenum (Mo) in agricultural and research applications. Molybdenum is indispensable for plant growth and development, playing a vital role as a cofactor for key enzymes involved in nitrogen metabolism, phytohormone synthesis, and purine (B94841) degradation.[1][2] Deficiencies in molybdenum can lead to significant reductions in crop yield and quality, often manifesting as nitrogen deficiency symptoms due to its role in nitrate (B79036) reduction and nitrogen fixation.[2][3] These application notes provide detailed protocols for the use of ammonium molybdate in research settings, along with a summary of its quantitative effects on various plant species.
Biochemical Role of Molybdenum
Molybdenum is a crucial component of the molybdenum cofactor (Moco), which is essential for the function of several molybdoenzymes in plants.[4] The primary roles of these enzymes include:
-
Nitrate Reductase: This enzyme catalyzes the conversion of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), a fundamental step in nitrogen assimilation.[5] Insufficient molybdenum directly impairs this process, leading to an accumulation of nitrate and symptoms of nitrogen deficiency.[3]
-
Nitrogenase: In leguminous plants, nitrogenase is vital for symbiotic nitrogen fixation, converting atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃).[2][6] This process is carried out by rhizobia bacteria residing in root nodules, which require molybdenum for nitrogenase activity.[2]
-
Aldehyde Oxidase: This enzyme is involved in the synthesis of the phytohormones abscisic acid (ABA) and indole-3-acetic acid (IAA), which regulate various aspects of plant growth and stress responses.[4]
-
Sulfite (B76179) Oxidase: This enzyme detoxifies excess sulfite by oxidizing it to sulfate.[4]
Application Protocols
The application method for ammonium molybdate depends on the crop, soil conditions, and the growth stage. The most common methods are seed treatment, foliar application, and soil application.
Seed Treatment
Seed treatment is a highly effective method for providing molybdenum to seedlings, especially for legumes where it is crucial for early nodulation and nitrogen fixation.[2][7]
Protocol for Soybean Seed Treatment:
-
Prepare the Slurry: Dissolve 1 gram of ammonium molybdate in 1 liter of water to create a 0.1% solution. For enhanced adherence, a sticking agent can be added to the solution.
-
Seed Coating: Uniformly apply the ammonium molybdate solution to the seeds at a rate of 2-4 grams of ammonium molybdate per kilogram of seed.[8] This can be done by spraying the solution onto the seeds while they are being mixed.
-
Drying: Allow the treated seeds to air dry in a shaded area before planting to prevent clumping.
-
Planting: Plant the treated seeds as soon as possible after drying.
Foliar Application
Foliar spraying is an efficient method for correcting molybdenum deficiencies in established crops, as the nutrient is readily absorbed by the leaves.[3]
Protocol for Foliar Application on Legumes and Vegetables:
-
Solution Preparation: Prepare a 0.05% to 0.1% ammonium molybdate solution by dissolving 0.5 to 1 gram of ammonium molybdate per liter of water.[6] The addition of a surfactant can improve leaf coverage and absorption.
-
Application Timing: Apply the spray during the early vegetative growth stage.[6] For some crops, a second application before flowering may be beneficial.[2]
-
Spraying Technique: Spray the solution onto the plant foliage until it is thoroughly wet, ensuring coverage of both the upper and lower leaf surfaces.
-
Frequency: For severe deficiencies, 1 to 3 applications at intervals of one to two weeks may be necessary.
Soil Application
Soil application is suitable for addressing widespread molybdenum deficiency in a field and provides a longer-lasting supply of the micronutrient.
Protocol for Soil Application:
-
Determine Application Rate: The recommended application rate is typically between 500 and 700 grams of ammonium molybdate per acre.[6] A soil test is recommended to determine the precise requirement.
-
Application Method: Ammonium molybdate can be broadcast and incorporated into the soil before planting or applied as a band with other fertilizers. It can also be applied through drip irrigation systems.[6]
-
Consider Soil pH: Molybdenum availability is higher in alkaline soils and reduced in acidic soils.[4] Liming acidic soils to a pH above 6.0 can increase the availability of native soil molybdenum.
Quantitative Data on the Effects of Ammonium Molybdate
The application of ammonium molybdate has been shown to have significant positive effects on various plant growth and yield parameters. The following tables summarize quantitative data from different studies.
Table 1: Effect of Ammonium Molybdate on Soybean
| Treatment | Parameter | Result | % Increase over Control | Reference |
| Foliar spray (1.0% ammonium molybdate) at 40 and 60 DAS | Germination | 93.78% | - | [3] |
| Foliar spray (1.0% ammonium molybdate) at 40 and 60 DAS | Root Length | 11.73 cm | - | [3] |
| Foliar spray (1.0% ammonium molybdate) at 40 and 60 DAS | Shoot Length | 13.40 cm | - | [3] |
| Foliar spray (1.0% ammonium molybdate) at 40 and 60 DAS | Seedling Vigour Index | 2356.69 | - | [3] |
| Seed Treatment (1 gm/kg seed) with RDF, Boron, and Cobalt | Grain Yield | Significantly higher than control | - | [8] |
| 0.6% Mo + AMF application in non-saline soil | Plant Height | - | 25.76% | [9] |
| 0.6% Mo + AMF application in non-saline soil | Root Length | - | 23.55% | [9] |
| Mo application @ 120 g/ha in maize-soybean intercropping (Year 1) | Leaf Area Index | - | 434% | [10] |
| Mo application @ 120 g/ha in maize-soybean intercropping (Year 1) | Total Plant Biomass | - | 430% | [10] |
| Mo application @ 120 g/ha in maize-soybean intercropping (Year 1) | Yield | 626.0 kg/ha | 15% | [10] |
Table 2: Effect of Ammonium Molybdate on Cauliflower
| Treatment | Parameter | Result | % Increase over Control | Reference |
| 0.1% Ammonium Molybdate Foliar Spray (3 sprays) | Curd Yield | 24.8 tonnes/ha | - | [11] |
| 0.35 lbs Ammonium Molybdate in 200 gals water per acre (seedling spray) | Whiptail Control | Almost eliminated | - | [1] |
Visualizing Molybdenum's Role and Experimental Design
Signaling Pathway: Nitrogen Assimilation
The following diagram illustrates the central role of molybdenum in the nitrogen assimilation pathway.
Caption: Role of Molybdenum in the Nitrogen Assimilation Pathway.
Experimental Workflow: Evaluating Ammonium Molybdate Efficacy
This workflow outlines a typical experimental design for assessing the impact of ammonium molybdate on crop performance.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. nbinno.com [nbinno.com]
- 3. ijcmas.com [ijcmas.com]
- 4. intelseed.ca [intelseed.ca]
- 5. tfi.org [tfi.org]
- 6. peptechbio.com [peptechbio.com]
- 7. bakerandbaker.co.in [bakerandbaker.co.in]
- 8. journaljeai.com [journaljeai.com]
- 9. Synergistic effects of molybdenum and AMF on soybean under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of molybdenum application on soybean physiological characteristics in maize-soybean intercropping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of foliar application of molybdenum for high yield of cauliflower (Brassica oleracea convar botrytis var botrytis) on Alfisol of Bihar plateau | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
Application Notes and Protocols: Ammonium Molybdate in Metal Finishing and Electroplating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) molybdate (B1676688) in metal finishing and electroplating, with a focus on its role in enhancing corrosion resistance and imparting specific surface properties. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development in this field.
Application in Corrosion-Inhibiting Conversion Coatings
Ammonium molybdate is a key component in the formulation of conversion coatings for various metals, including steel, zinc, and magnesium alloys. These coatings provide a protective layer that significantly improves corrosion resistance. The mechanism of protection involves the formation of a passive film, primarily composed of molybdenum oxides and hydroxides, which acts as a barrier to corrosive agents.[1][2]
Molybdate/Phosphate Conversion Coating for Steel
Molybdate, often in conjunction with phosphates, forms a robust conversion coating on steel surfaces. This combination creates a synergistic effect, enhancing the protective properties of the coating.
Experimental Protocol: Molybdate/Phosphate Passivation of Q235 Steel [3]
-
Degreasing: Clean the Q235 steel substrate to remove surface oils and contaminants.
-
Acid Pickling: Immerse the steel in a 10% HCl solution for 7-10 seconds to activate the surface.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Passivation: Immerse the activated steel in the passivation solution for 60 seconds. The passivation solution contains sodium molybdate and a low concentration of phosphate.
-
Drying: Dry the coated sample at a constant temperature of 100°C.
Quantitative Data: Corrosion Resistance of Molybdate/Phosphate Coating on Steel
| Treatment | Corrosion Current (A/cm²) | Efficacy | Reference |
| Blank (Untreated) | 4.0 x 10⁻⁵ | - | [3] |
| Low Phosphorus Passivation | 1.0 x 10⁻⁵ | 75% reduction in corrosion current | [3] |
Molybdate Conversion Coatings for Zinc and Zinc Alloys
Ammonium molybdate is a promising, less toxic alternative to traditional chromate (B82759) conversion coatings for galvanized steel and zinc alloys.[1][4] These coatings can significantly delay the onset of "white rust," a common form of zinc corrosion.
Experimental Protocol: Molybdate Passivation of Hot-Dip Galvanized Steel [5]
-
Substrate: Use hot-dip galvanized (HDG) steel sheets.
-
Passivation Solution: Prepare an aqueous solution containing 10 g/L of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O).
-
Operating Conditions: Adjust the pH of the solution to 5 and maintain the temperature at 60°C.
-
Immersion: Immerse the HDG steel sheets in the solution for a duration ranging from 10 to 300 seconds.
-
Rinsing and Drying: After immersion, rinse the sheets with deionized water and allow them to dry.
Quantitative Data: Corrosion Performance of Molybdate Coatings on Zinc
| Substrate | Coating Type | Test Method | Time to 5% White Rust | Reference |
| Electroplated Zinc | Molybdate-based | ASTM B-117 Neutral Salt Spray | ~24 hours | [1][4] |
| Electroplated Zn-Ni Alloy | Molybdate-based | ASTM B-117 Neutral Salt Spray | Up to 360 hours | [1][4] |
| Hot-Dip Galvanized Steel | Molybdate | ASTM B-117 Neutral Salt Spray | 5 times improvement over untreated | [6] |
Molybdate Conversion Coatings for Magnesium Alloys
Molybdate-based conversion coatings can enhance the corrosion resistance of magnesium alloys, which are notoriously susceptible to corrosion.
Experimental Protocol: Molybdate Conversion Coating on AZ31 Magnesium Alloy [7]
-
Substrate: AZ31 magnesium alloy.
-
Operating Conditions: The optimal conditions for the formation of a protective conversion coating are a pH of 3, a temperature of 65°C, and an immersion time of 12 minutes.
-
Post-Treatment: Rinsing and drying procedures should follow the immersion step.
Quantitative Data: Corrosion Resistance of Molybdate Coating on Magnesium Alloy
| Substrate | Coating | Corrosion Potential Shift | Corrosion Current Density Reduction | Reference |
| AZ31 Magnesium Alloy | Molybdate Conversion Coating | +683 mV | Two orders of magnitude | [7] |
Application in Electroplating
Ammonium molybdate can be used as an additive in electroplating baths to co-deposit molybdenum with other metals, such as zinc and nickel. This results in alloy coatings with improved hardness, wear resistance, and corrosion protection.
Zinc-Nickel-Molybdenum Alloy Electroplating
The addition of sodium molybdate to a citrate-sulphate bath allows for the deposition of a ternary Zn-Ni-Mo alloy. The molybdenum content in the alloy can be controlled by adjusting the molybdate concentration in the plating bath.[8]
Experimental Protocol: Electrodeposition of Zn-Ni-Mo Alloy Coatings [8]
-
Substrate: A suitable substrate for plating, such as a rotating disc electrode.
-
Electrolyte Bath: A citrate-sulphate bath with a pH of 5.7. The bath contains varying concentrations of sodium molybdate (0.0025 to 0.05 mol/dm³).
-
Electrodeposition Parameters:
-
Temperature: 23°C
-
Cathodic current density: 45 mA/cm²
-
Anode: Platinum plate
-
-
Post-Treatment: Rinsing with distilled water.
Quantitative Data: Effect of Molybdate Concentration on Zn-Ni-Mo Alloy Composition
| Sodium Molybdate Concentration (mol/dm³) | Molybdenum Content in Coating (at. %) |
| 0.0025 | 0.3 |
| 0.05 | 5.2 |
Visualizations
Experimental Workflow for Molybdate Conversion Coating
Caption: Workflow for Molybdate Conversion Coating.
Logical Relationship of Passivation Film Formation
Caption: Molybdate Passivation Film Formation Mechanism.
Workflow for Zn-Ni-Mo Alloy Electroplating
Caption: Workflow for Zn-Ni-Mo Alloy Electroplating.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research on Corrosion Resistance and Formation Mechanism of Molybdate Composite Film | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ammonium Molybdenum Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) molybdenum oxide, with a primary focus on ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a common precursor for molybdenum-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ammonium heptamolybdate?
A1: The most prevalent and straightforward method for synthesizing ammonium heptamolybdate is by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (B1221849). The solution is then evaporated at room temperature. As the solution evaporates, the excess ammonia escapes, leading to the formation of six-sided transparent prisms of ammonium heptamolybdate tetrahydrate.[1]
Q2: What are the critical parameters to control during the synthesis of ammonium heptamolybdate?
A2: Several factors can influence the outcome of the synthesis. Key parameters to control include reaction temperature, reaction time, initial molybdenum concentration, the initial molar ratio of ammonia to molybdenum, and stirring speed.[2] The pH of the solution is also crucial; for instance, a concentrated solution of ammonium paramolybdate will have a pH between 5 and 6.[1]
Q3: My ammonium heptamolybdate fails to dissolve in water. What could be the issue?
A3: Difficulty in dissolving ammonium heptamolybdate tetrahydrate in water can be a common issue. One effective troubleshooting step is to adjust the pH of the water to a range of 7-8 using a base like sodium hydroxide (B78521) (NaOH) before adding the ammonium heptamolybdate. This adjustment can significantly improve solubility.[3] Heating and stirring can also aid dissolution, but pH adjustment is often the key.[3]
Q4: How can I purify the synthesized ammonium molybdate (B1676688)?
A4: Impurities such as iron, potassium, tungsten, and others can be present in the final product.[4][5] Purification can be achieved through several methods:
-
Chelating Agents: Adding chelating agents like tetrasodium (B8768297) iminodisuccinate or disodium (B8443419) edetate to the ammonium molybdate solution can help remove impurity ions.[4][6]
-
Acid Precipitation and Recrystallization: Adjusting the pH with nitric acid to induce acid precipitation crystallization can further purify the product.[4][6][7]
-
Ion Exchange: Using a cation exchange resin is an effective method for deep purification to remove metal impurities from the ammonium molybdate solution.[5][7]
Q5: How can I control the particle size of the final product?
A5: Particle size can be influenced by the properties of the starting materials and the synthesis process. For instance, the physical properties of ammonium dimolybdate used as a raw material can affect the particle size of the resulting molybdenum powder after reduction.[8] During the thermal decomposition of ammonium heptamolybdate to produce molybdenum trioxide, controlling the heating rate and temperature can influence the particle size of the final oxide product.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of Ammonium Heptamolybdate
A low yield of ammonium heptamolybdate can be frustrating. The following guide provides potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of MoO₃ | Ensure an excess of aqueous ammonia is used.[1] Increase stirring time and consider gentle heating to aid dissolution. | Complete dissolution of the molybdenum trioxide starting material. |
| Incorrect pH | Monitor and adjust the pH of the solution. A concentrated solution should have a pH between 5 and 6.[1] | Optimal pH for the crystallization of ammonium heptamolybdate. |
| Premature Precipitation of Other Species | Control the evaporation rate. Rapid evaporation can lead to the formation of other ammonium molybdate species.[11] | Formation of pure ammonium heptamolybdate crystals. |
| Losses During Filtration and Washing | Use appropriate filter paper and minimize the volume of washing solvent to avoid dissolving the product. | Maximized recovery of the crystalline product. |
Problem 2: Product Contamination with Impurities
The presence of metallic impurities can significantly affect the quality of the final product.
| Impurity Type | Detection Method | Troubleshooting/Purification Protocol |
| Iron (Fe) | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Method 1: pH Adjustment. Carefully control the pH during the ammonia leaching step to co-precipitate iron hydroxide. Method 2: Ion Exchange. Pass the ammonium molybdate solution through a suitable cation exchange resin to remove Fe³⁺ ions.[5] |
| Potassium (K) | Flame Photometry or ICP | Method 1: Hot Water Leaching. For molybdenum trioxide derived from ammonium molybdate, washing with hot water can leach out potassium impurities.[12] Method 2: Recrystallization. Multiple recrystallization steps can reduce the concentration of potassium. |
| Tungsten (W) | ICP-MS | Method: Acidification and Precipitation. Heat the tungsten-containing ammonium molybdate solution and add acid to a pH of 2.5-3 to precipitate ammonium polymolybdate, leaving tungsten in the solution.[13] |
Experimental Protocols
Protocol 1: Synthesis of Ammonium Heptamolybdate from Molybdenum Trioxide
This protocol describes the synthesis of ammonium heptamolybdate tetrahydrate from molybdenum trioxide and aqueous ammonia.
Materials:
-
Molybdenum Trioxide (MoO₃)
-
Aqueous Ammonia (28-30% NH₃)
-
Deionized Water
-
Beakers
-
Stirring Hotplate
-
Evaporating Dish
-
Filter Funnel and Filter Paper
Procedure:
-
In a well-ventilated fume hood, carefully add molybdenum trioxide powder to an excess of aqueous ammonia solution in a beaker with constant stirring.
-
Gently heat the mixture to between 50-60°C while stirring to facilitate the dissolution of the molybdenum trioxide.
-
Once the molybdenum trioxide has completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a wide evaporating dish and allow the solution to evaporate slowly at room temperature over several days.
-
As the ammonia evaporates, colorless, six-sided prismatic crystals of ammonium heptamolybdate tetrahydrate will form.[1]
-
Once a significant amount of crystals have formed, carefully decant the mother liquor.
-
Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals at room temperature.
Protocol 2: Purification of Ammonium Molybdate by Acid Precipitation
This protocol outlines a method for purifying crude ammonium molybdate.[6]
Materials:
-
Crude Ammonium Molybdate
-
Aqueous Ammonia (28% NH₃)
-
Nitric Acid (HNO₃)
-
Deionized Water
-
pH meter
-
Beakers
-
Stirring Hotplate
-
Filter Funnel and Filter Paper
Procedure:
-
Dissolve the crude ammonium molybdate in 28% aqueous ammonia to obtain a solution with a pH between 6 and 7.
-
Adjust the pH of the solution to 7-8 with the addition of more 28% aqueous ammonia.
-
Slowly add nitric acid to the solution while stirring to induce acid precipitation crystallization. The termination conditions for the acid precipitation are a pH of 1.5-2 and a temperature of 55°C.
-
Once precipitation is complete, separate the solid phase by filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified solid phase using hot air drying to obtain high-purity ammonium molybdate.
Visual Guides
Caption: Workflow for the synthesis of ammonium heptamolybdate.
Caption: Troubleshooting guide for low yield in ammonium heptamolybdate synthesis.
Caption: Thermal decomposition pathway of ammonium heptamolybdate.[14]
References
- 1. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Ammonium molybdate purification method and high-purity ammonium molybdate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102730758A - Method for reducing and removing metal impurities from ammonium molybdate solution by using ion exchange resin - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CN107381641A - Ammonium molybdate method of purification and high-purity ammonium molybdate - Google Patents [patents.google.com]
- 8. 201-53 Effects of ammonium dimolybdate properties and reduction process on the particle size of molybdenum powder FISHER SUB SIEVE SIZER | Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter,Tap Density Tester,Bulk Density Tester [isizer.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.anl.gov [publications.anl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4079116A - Process for producing ammonium heptamolybdate and/or ammonium dimolybdate - Google Patents [patents.google.com]
- 13. CN111470537A - Ammonium molybdate recovery method and method for removing impurity tungsten in ammonium molybdate - Google Patents [patents.google.com]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Morphology Control of MoO₃ from Ammonium Heptamolybdate
Welcome to the technical support center for the synthesis of molybdenum trioxide (MoO₃) with controlled morphology starting from ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MoO₃, helping you to identify potential causes and implement effective solutions.
| Problem | Potential Causes | Suggested Solutions |
| Irregular or agglomerated particles instead of desired nanostructures (e.g., nanorods, nanobelts). | Incorrect pH of the precursor solution.[1][2][3] | Adjust the pH of the ammonium heptamolybdate solution. Highly acidic conditions (pH 1-2) typically favor the formation of one-dimensional nanostructures like rods and belts.[2] Use nitric acid or hydrochloric acid to lower the pH.[2][4] |
| Inadequate control of reaction temperature or time in hydrothermal synthesis.[5] | Optimize the hydrothermal reaction temperature and duration. A common range is 140-200°C for 12-48 hours.[5] Higher temperatures can accelerate the reaction but may lead to less uniform morphology. | |
| Absence or incorrect concentration of a structure-directing agent (surfactant).[1][6] | Introduce a surfactant such as Pluronic P123 or Cetyltrimethyl Ammonium Bromide (CTAB) into the synthesis solution.[1][7][8] The concentration of the surfactant is crucial and may require optimization to achieve the desired morphology.[1][6] | |
| Formation of an undesired crystalline phase (e.g., hexagonal MoO₃ instead of orthorhombic α-MoO₃). | Inappropriate annealing temperature or atmosphere during thermal decomposition.[9][10][11] | For the thermodynamically stable α-MoO₃, a calcination step in air at temperatures between 350°C and 500°C is often required after the initial synthesis.[9][12] The hexagonal phase (h-MoO₃) is metastable and can be formed at lower temperatures.[4][10] |
| The pH of the synthesis solution can influence the resulting crystal phase.[1][2] | Carefully control the pH. For instance, very low pH values (1.0-1.5) have been shown to produce hexagonal MoO₃.[2] | |
| Low yield of the final MoO₃ product. | Incomplete precipitation of the molybdenum precursor. | Ensure the pH is adjusted correctly to induce precipitation. The solubility of polymolybdates is pH-dependent.[3][13] |
| Loss of material during washing and collection steps. | Centrifuge at an appropriate speed and duration to ensure all the product is collected. Carefully decant the supernatant. | |
| Broad size distribution of the synthesized nanostructures. | Non-uniform nucleation and growth rates. | Ensure homogeneous mixing of reactants and a controlled heating ramp during synthesis. The use of a suitable surfactant can also help in controlling the size distribution.[6] |
| High reaction temperatures can sometimes lead to poorer morphological homogeneity. | Experiment with a slightly lower hydrothermal temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the morphology of MoO₃ synthesized from ammonium heptamolybdate?
A1: The pH of the precursor solution is a crucial factor that significantly influences the resulting morphology and even the crystal phase of MoO₃.[1][2][3] Acidic conditions, typically in the pH range of 1 to 2, are widely reported to favor the formation of one-dimensional nanostructures like nanorods and nanobelts.[2][5]
Q2: How can I obtain nanobelts versus nanorods?
A2: The formation of nanobelts versus nanorods can be influenced by a combination of factors including the type and concentration of surfactants used, and the specific hydrothermal conditions (temperature and time).[1][6] For example, the use of a surfactant like P123 at lower pH values can produce nanobelts, and a further increase in its concentration can lead to the self-assembly of these nanobelts into hierarchical structures like microflowers.[1][6]
Q3: What is the role of a surfactant like CTAB or P123 in the synthesis?
A3: Surfactants act as structure-directing agents. They can form micelles in the solution which serve as soft templates, guiding the growth of the MoO₃ crystals into specific morphologies.[8] The concentration and type of surfactant can significantly alter the final shape and size of the nanostructures.[1][7]
Q4: How does the hydrothermal temperature affect the final product?
A4: The hydrothermal temperature influences the reaction kinetics and the crystal growth. Generally, higher temperatures (e.g., 170-180°C) can accelerate the formation of crystalline MoO₃. However, excessively high temperatures might lead to a less uniform morphology. The optimal temperature often needs to be determined experimentally for a specific desired morphology.
Q5: How can I ensure I have synthesized the thermodynamically stable α-MoO₃ phase?
A5: The orthorhombic α-MoO₃ is the most stable phase. To ensure its formation, a post-synthesis calcination step is often necessary, especially after hydrothermal synthesis which may initially produce metastable phases like hexagonal MoO₃ (h-MoO₃).[4][10] Calcination in air at temperatures around 400-500°C will typically convert other phases to α-MoO₃.[10][12]
Data Presentation: Influence of Synthesis Parameters on MoO₃ Morphology
The following tables summarize quantitative data from various studies on how different experimental parameters affect the morphology of MoO₃.
Table 1: Effect of pH on MoO₃ Morphology
| Precursor | Method | pH | Resulting Morphology | Dimensions | Reference |
| Ammonium Heptamolybdate | Precipitation | 1.0 - 1.5 | Hexagonal Rods | - | [2] |
| Ammonium Heptamolybdate | Precipitation | 2.0 - 5.0 | Plate-like (NH₄)₂Mo₄O₁₃ | - | [2] |
| Ammonium Heptamolybdate | Hydrothermal | Low pH | Nanobelts | Thickness: ~8 nm, Width: ~60 nm, Length: 0.7-7.5 µm | [1] |
Table 2: Effect of Hydrothermal Synthesis Parameters on α-MoO₃ Morphology
| Temperature (°C) | Time (h) | Additives | Resulting Morphology | Dimensions | Reference |
| 140 - 200 | 5 - 62 | Nitric Acid | Nanoribbons or Nanorods | Thickness: ~50 nm, Width: 150-300 nm, Length: tens of µm | [5] |
| 180 | 24 | P123 Surfactant | Nanobelts | Thickness: ~8 nm, Width: ~60 nm, Length: 0.7-7.5 µm | [1] |
| 180 | 24 | P123 Surfactant (higher conc.) | Hierarchical Microflowers | - | [1] |
Table 3: Effect of Surfactants on MoO₃ Morphology
| Surfactant | Concentration | Method | Resulting Morphology | Reference |
| P123 | Low | Hydrothermal | Nanobelts | [1] |
| P123 | High | Hydrothermal | Hierarchical Microflowers | [1] |
| CTAB | Varied | Hydrothermal | Nanobelts, Urchin-shaped, Micro-ellipsoids, Nanolaminas | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of MoO₃ with controlled morphology.
Protocol 1: Hydrothermal Synthesis of α-MoO₃ Nanorods
This protocol is adapted from a method involving the acidification of ammonium heptamolybdate.[5]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric Acid (HNO₃, concentrated)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve a specific amount of ammonium heptamolybdate tetrahydrate in deionized water to create a molybdate (B1676688) solution (e.g., 0.1 M).
-
Under vigorous stirring, add concentrated nitric acid dropwise to the molybdate solution until the pH reaches approximately 1-2. A white precipitate will form.
-
Transfer the resulting solution with the precipitate into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 170-180°C for 24 to 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and then with ethanol (B145695) to remove any remaining ions and impurities.
-
Dry the final product in an oven at 60-80°C for several hours.
-
(Optional) To ensure the formation of the pure α-MoO₃ phase, the dried powder can be calcined in air at 400-500°C for 2 hours.
Protocol 2: Synthesis of MoO₃ Nanobelts using a Surfactant
This protocol is based on a method utilizing a surfactant to control the morphology.[1]
Materials:
-
Ammonium heptamolybdate tetrahydrate
-
Pluronic P123 (surfactant)
-
Nitric Acid (HNO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous solution of ammonium heptamolybdate.
-
In a separate beaker, dissolve a calculated amount of P123 surfactant in deionized water.
-
Add the P123 solution to the ammonium heptamolybdate solution under constant stirring.
-
Adjust the pH of the mixture to a low value (e.g., pH 1-2) by adding nitric acid dropwise.
-
Transfer the final solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180°C for 24 hours.
-
Cool the autoclave to room temperature.
-
Collect the product by centrifugation, wash thoroughly with deionized water and ethanol.
-
Dry the product in a vacuum oven at 60°C.
Visualizations
Experimental Workflow for MoO₃ Morphology Control
Caption: Experimental workflow for controlling MoO₃ morphology.
Logical Relationships in MoO₃ Synthesis
Caption: Key parameters influencing MoO₃ morphology and properties.
References
- 1. Morphology-controlled synthesis of α-MoO3 nanomaterials for ethanol oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ammonium Molybdate Catalyst Performance for Propylene Oxidation
Welcome to the technical support center for optimizing the performance of ammonium (B1175870) molybdate-based catalysts in propylene (B89431) oxidation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My propylene conversion is low. What are the potential causes and how can I improve it?
A1: Low propylene conversion can stem from several factors related to catalyst preparation and reaction conditions.
-
Suboptimal Calcination Temperature: The temperature at which the ammonium molybdate (B1676688) precursor is calcined to form the active molybdenum oxide catalyst is critical. Calcination at temperatures that are too low may result in incomplete conversion of the precursor to the desired active phase, while excessively high temperatures can lead to sintering and loss of surface area. For instance, α-MoO₃ phases formed from ammonium heptamolybdate are often obtained after calcination at 550 °C.[1][2]
-
Incorrect Catalyst Composition: The addition of promoters can significantly enhance catalytic activity. For example, cobalt and zinc have been shown to improve the performance of molybdenum-based catalysts for propylene oxidation.[3] Ensure the correct stoichiometry of promoters is used during catalyst synthesis.
-
Improper pH during Synthesis: The pH during the co-precipitation or hydrothermal synthesis of the catalyst precursor influences the final structure and morphology of the catalyst, which in turn affects its activity.[1] For hydrothermal synthesis of certain bismuth molybdate catalysts, a pH of 6-7 has been shown to yield a more active phase.
-
Insufficient Reaction Temperature: The reaction temperature is a key parameter. For the oxidation of propylene to acetic acid using a Co-Zn-molybdate catalyst, temperatures between 700-850°F (approximately 371-454°C) are preferred.[3]
-
Short Contact Time: The time the reactants are in contact with the catalyst can be too short for significant conversion. An apparent contact time of 3 to 10 seconds is often preferred.[3]
Q2: I am observing high selectivity towards carbon dioxide (CO₂) instead of the desired partial oxidation products like acrolein or acrylic acid. What should I do?
A2: High selectivity to CO₂ indicates complete oxidation of propylene, which is often undesirable. Here are some common reasons and solutions:
-
Catalyst Morphology: Certain crystal facets of the molybdenum oxide catalyst can favor total oxidation. For α-MoO₃, a higher ratio of the basal (010) facet compared to the edge planes (100) has been linked to increased CO₂ production.[1] The morphology can be influenced by the synthesis method and calcination conditions.
-
Excessive Oxygen Concentration: A high oxygen-to-propylene ratio in the feed can lead to complete combustion. Optimizing the feed composition is crucial.
-
High Reaction Temperature: Elevated temperatures can favor the thermodynamically more stable CO₂ over partially oxidized products. A systematic study of the reaction temperature is recommended to find the optimal balance between conversion and selectivity.
-
Absence of Promoters: Promoters can not only enhance activity but also steer selectivity. For instance, zinc promotion of a cobalt-molybdate catalyst was shown to shift selectivity from carbon oxides towards acetic acid.[3]
Q3: My catalyst is deactivating quickly. What are the likely causes and can it be regenerated?
A3: Catalyst deactivation is a common issue in propylene oxidation. The primary causes are:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.
-
Sintering: At high reaction temperatures, the catalyst particles can agglomerate, leading to a loss of active surface area.[2]
-
Phase Changes: The crystalline structure of the catalyst may change under reaction conditions, leading to a less active phase.
Regeneration: In some cases, deactivated molybdate-based catalysts can be regenerated. A common method involves a controlled oxidation (calcination in air) to burn off coke deposits and re-oxidize the catalyst to its active state.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the calcination temperature of an ammonium molybdate-based catalyst?
A1: A common starting point for calcination is 550 °C. This temperature has been shown to be effective for converting ammonium-containing molybdenum oxide phases into α-MoO₃.[1][2] However, the optimal temperature can vary depending on the specific catalyst composition and desired morphology.
Q2: How do promoters like bismuth, cobalt, or zinc improve catalyst performance?
A2: Promoters can enhance catalytic performance in several ways:
-
Bismuth: In bismuth molybdate catalysts, bismuth is believed to play a crucial role in the selective activation of propylene.[4][5]
-
Cobalt and Zinc: These promoters can improve the redox properties of the catalyst and influence the selectivity towards specific products. For example, a zinc-promoted cobalt-molybdate catalyst has been shown to be highly selective for the production of acetic acid from propylene.[3]
Q3: What are the key reaction parameters to optimize for propylene oxidation?
A3: The key parameters to optimize include:
-
Reaction Temperature: Typically in the range of 300-500 °C.
-
Feed Composition: The molar ratio of propylene, oxygen, and any inert diluent gas.
-
Contact Time: The residence time of the reactants over the catalyst bed.
-
Pressure: The reaction is often carried out at or near atmospheric pressure.[3]
Data Presentation
Table 1: Effect of Promoters on Propylene Oxidation to Acetic Acid
| Catalyst | Propylene Conversion (%) | Selectivity to Acetic Acid (%) | Selectivity to Carbon Oxides (%) |
| CoMoO₄ | 27.0 | 9.7 | 83.8 |
| Co-Zn-MoO₄ | 35.1 | 60.4 | 6.2 |
Data adapted from a study on a cobalt-molybdate catalyst system. Reaction conditions: Temperature ~706-733°F, Contact Time 3.6s.[3]
Table 2: Influence of Synthesis pH on Bismuth Molybdate Catalyst Performance
| Synthesis pH | Predominant Crystalline Phase | Propylene Conversion (%) | Acrolein Selectivity (%) |
| < 6 | Mixture of phases | Lower | Variable |
| 6-7 | γ-Bi₂MoO₆ | Higher | Higher |
| 9 | γ-Bi₂MoO₆ (low surface area) | Lower | Lower |
General trends observed in hydrothermal synthesis of bismuth molybdate catalysts.
Experimental Protocols
1. Catalyst Preparation via Co-precipitation (Example: Zinc-promoted Cobalt Molybdate)
-
Prepare Solutions:
-
Dissolve 262g of cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O) in 270 ml of deionized water.
-
Dissolve 29.8g of zinc nitrate (Zn(NO₃)₂·6H₂O) in 50 ml of deionized water.
-
Dissolve 177g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 200 ml of deionized water and heat to 120°F (approximately 49°C).[3]
-
-
Mix Solutions:
-
Add the zinc nitrate solution to the cobalt nitrate solution and maintain the mixture at 140°F (60°C).[3]
-
With stirring, add the heated ammonium molybdate solution to the cobalt-zinc (B8468989) solution while maintaining the temperature at 140°F.[3]
-
-
Precipitation:
-
Adjust the pH of the mixture to 6.4 by dropwise addition of a 50% ammonium hydroxide (B78521) solution with stirring to complete the precipitation.[3]
-
-
Drying and Calcination:
-
Sizing:
-
Sieve the calcined product to obtain the desired particle size range (e.g., 6 to 16 mesh).[3]
-
2. Hydrothermal Synthesis of α-MoO₃
-
Precursor Solution: Prepare a solution of ammonium heptamolybdate in water.
-
pH Adjustment: Adjust the pH of the solution to 1-2 using nitric acid.[1][2]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 180 °C for 24 hours.[1]
-
Washing and Drying: After cooling, wash the solid product with deionized water and dry it.
-
Calcination: Calcine the dried powder in air at 550 °C to obtain the α-MoO₃ phase.[1][2]
Visualizations
Caption: A typical experimental workflow for catalyst synthesis, reaction, and characterization.
Caption: A troubleshooting flowchart for addressing low propylene conversion.
Caption: A simplified reaction pathway for propylene oxidation over a molybdate catalyst.
References
Factors affecting the stability of aqueous ammonium molybdate solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of aqueous ammonium (B1175870) molybdate (B1676688) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| White precipitate forms in the solution upon storage. | 1. Change in pH: The solution may have become more acidic due to absorption of atmospheric CO2 or contamination. Acidification can cause the precipitation of ammonium polymolybdate.[1] 2. Low Temperature: Solubility decreases at lower temperatures. If the solution was saturated at a higher temperature, cooling can cause crystallization.[2] 3. Concentration Too High: The solution may be supersaturated. | 1. Check the pH of the solution. A 5% solution should have a pH between 5.0 and 5.5.[3] If acidic, adjust by adding a dilute ammonium hydroxide (B78521) solution dropwise until the precipitate dissolves. 2. Gently warm the solution to see if the precipitate redissolves. Store the solution at a consistent room temperature (15-25°C).[4] 3. Dilute the solution with deionized water. |
| Yellow precipitate forms in the solution. | 1. Contamination with Phosphate (B84403): In the presence of acid, molybdate reacts with phosphate ions to form a yellow precipitate of ammonium phosphomolybdate.[5][6] 2. Contamination with Lead: Lead molybdate (PbMoO4) is a yellow, insoluble compound that can form if lead ions are present.[7] | 1. Ensure all glassware is scrupulously clean and phosphate-free. Use high-purity water for solution preparation. 2. Use lead-free glassware and ensure no lead-containing reagents have been introduced. |
| Solution appears cloudy or hazy. | 1. Early Stages of Precipitation: This can be a precursor to the formation of a visible precipitate due to pH changes or temperature fluctuations. 2. Microbial Growth: Although less common in inorganic solutions, prolonged storage in non-sterile conditions can potentially lead to microbial contamination. | 1. Follow the recommendations for precipitate formation (check pH, warm gently). 2. Filter the solution through a 0.22 µm filter. For long-term storage, consider preparing fresh solutions or storing them under refrigeration in a tightly sealed, sterile container. |
| Inconsistent experimental results using the solution. | 1. Degradation of the Solution: The concentration of the active molybdate species may have changed over time due to precipitation or decomposition. 2. Incorrect Storage: Exposure to light, heat, or incompatible materials can alter the solution's properties.[8][9][10] | 1. Prepare a fresh solution. It is recommended to use solutions within a reasonable timeframe after preparation. 2. Store the solution in a tightly sealed, opaque (or amber) plastic bottle in a cool, dark, and well-ventilated area away from acids and oxidizing agents.[3][10][11] |
Frequently Asked Questions (FAQs)
1. What is the primary factor affecting the stability of aqueous ammonium molybdate solutions?
The most critical factor is the pH of the solution. Ammonium molybdate solutions are weakly acidic, and a decrease in pH can lead to the polymerization of molybdate ions and the precipitation of less soluble ammonium polymolybdates.[1]
2. How does temperature influence the stability of the solution?
Temperature affects the solubility of ammonium molybdate. Solubility increases with temperature up to about 80°C, after which it decreases.[2] Heating to 90°C can cause the loss of crystal water, and at 190°C, the compound begins to decompose into ammonia, water, and molybdenum trioxide.[4][12] Therefore, avoiding high temperatures during storage is crucial.
3. What are the signs of an unstable or degraded ammonium molybdate solution?
The most common signs are the formation of a white or yellow precipitate, or a general cloudiness in the solution.[1][5][7] These indicate that the molybdate is no longer fully dissolved and the concentration of the active species has likely changed.
4. What is the recommended storage procedure for aqueous ammonium molybdate solutions?
To ensure stability, store the solution in a tightly sealed container, preferably made of plastic, to prevent contamination and changes in pH. Keep it in a cool (around 20°C ± 5°C), dry, and dark place, away from direct sunlight and incompatible substances like strong acids and oxidizing agents.[10][11]
5. Can I use a solution that has a precipitate?
It is not recommended to use a solution with a precipitate for applications requiring a precise concentration of molybdate. The presence of a precipitate means the concentration of the dissolved molybdate is lower than intended, which will lead to inaccurate experimental results.
Quantitative Data
Table 1: Solubility of Molybdenum in the Ammonium-Molybdenum System at Different Temperatures (pH ~7)
| Temperature (°C) | Approximate Molybdenum Solubility |
| 25 | Increases with temperature |
| 60-80 | Maximum solubility observed |
| >80 | Solubility begins to decrease |
Data synthesized from information suggesting a peak solubility around 80°C.[2]
Table 2: Thermal Decomposition Stages of Ammonium Molybdate Tetrahydrate
| Temperature Range (°C) | Decomposition Step | Products Released | Solid Intermediate/Final Product |
| 100 - 173 | Stage 1 | Crystal Water | (NH₄)₈Mo₁₀O₃₄ |
| 173 - 259 | Stage 2 | Ammonia, Water | (NH₄)₂Mo₄O₁₃ |
| 259 - 340 | Stage 3 | Ammonia, Water | Molybdenum Trioxide (MoO₃) |
This table represents a simplified decomposition pathway. The exact intermediates can vary.[12][13][14]
Experimental Protocols
Protocol 1: Determination of pH Stability
-
Prepare a fresh 5% (w/v) aqueous solution of ammonium molybdate using deionized water.
-
Measure and record the initial pH of the solution.
-
Divide the solution into three clean, sealed containers.
-
Store one container under normal laboratory conditions (light/dark cycles), one in a dark cabinet, and leave one partially open to the atmosphere.
-
Visually inspect each solution for any signs of precipitation or cloudiness daily for one week.
-
Measure and record the pH of each solution at the end of the week.
-
Compare the final pH and appearance of the solutions to determine the effect of storage conditions on pH and stability.
Protocol 2: Effect of Temperature on Solution Clarity
-
Prepare a saturated solution of ammonium molybdate at room temperature.
-
Filter the solution to remove any undissolved solids.
-
Place a small, sealed aliquot of the clear solution in a refrigerator (approx. 4°C).
-
Place another sealed aliquot in a water bath and slowly heat it to 85°C.
-
Observe both aliquots for the formation of any precipitate.
-
Allow the heated aliquot to cool back to room temperature and observe if any precipitate that formed redissolves.
Visualizations
References
- 1. US4273745A - Production of molybdenum oxide from ammonium molybdate solutions - Google Patents [patents.google.com]
- 2. publications.anl.gov [publications.anl.gov]
- 3. rowe.com.au [rowe.com.au]
- 4. carlroth.com [carlroth.com]
- 5. reddit.com [reddit.com]
- 6. When phosphate radical with ammonium molybdate, the colour of precipitate obtained as [allen.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lovibond.com [lovibond.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Investigating the thermal decomposition behavior of molybdenum trioxide precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of molybdenum trioxide (MoO₃) precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing molybdenum trioxide?
A1: Common precursors for the synthesis of molybdenum trioxide include ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), also known as ammonium paramolybdate (APM), and phosphomolybdic acid (H₃PMo₁₂O₄₀·nH₂O).[1][2][3] Other precursors that can be used include ammonium molybdate (B1676688) tetrahydrate and various organic-inorganic hybrid molybdenum compounds.[4]
Q2: What are the expected decomposition stages for ammonium heptamolybdate (AHM)?
A2: The thermal decomposition of ammonium heptamolybdate in air is a multi-stage process. While the exact intermediates can vary based on conditions, a general pathway involves the sequential loss of water and ammonia (B1221849).[2][4] The decomposition typically proceeds through intermediates such as ammonium octamolybdate ((NH₄)₄Mo₈O₂₆) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃) before finally forming molybdenum trioxide (MoO₃).[1][5] The process is generally complete at temperatures around 340-400°C.[2][4]
Q3: How does the heating atmosphere affect the final product?
A3: The atmosphere plays a critical role in the final product composition. Decomposition in an oxidizing atmosphere like air generally yields stoichiometric MoO₃.[4] In contrast, decomposition in an inert or reducing atmosphere (e.g., nitrogen or hydrogen) can lead to the formation of partially reduced molybdenum oxides such as Mo₄O₁₁ or MoO₂.[1] For instance, in a hydrogen atmosphere, the formation of MoO₃ can be observed at temperatures as low as 250°C, without the formation of some intermediate phases seen in air.[1]
Q4: What is the expected final morphology of the MoO₃ powder?
A4: The morphology of the final MoO₃ powder is highly dependent on the precursor and the decomposition conditions, such as heating rate and temperature.[6][7] For example, with increasing decomposition temperature, the morphology can change from agglomerated, irregular particles to well-dispersed, flaky particles with higher crystallinity.[6][7]
Q5: At what temperature does phosphomolybdic acid decompose?
A5: The decomposition of phosphomolybdic acid also occurs in stages. It begins with the loss of water of crystallization at temperatures around 70-100°C.[8] The decomposition of the Keggin structure and formation of mixed oxides of phosphorus and molybdenum occurs at higher temperatures, typically above 400°C.[8][9]
Troubleshooting Guides
Issue 1: The final product is blue or black instead of the expected white or pale yellow MoO₃.
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation: The decomposition was carried out in an inert or reducing atmosphere, or the airflow was insufficient. | Ensure a sufficient flow of an oxidizing gas like air or oxygen during the entire heating process. |
| Carbonaceous Residue: If an organic-containing precursor was used, incomplete combustion of the organic components can lead to carbon contamination. | Increase the calcination temperature or duration to ensure complete burnout of organic residues. Consider a two-step calcination with an initial lower temperature hold followed by a higher temperature step. |
| Reduction by Ammonia: Ammonia released during the decomposition of ammonium-based precursors can act as a reducing agent at higher temperatures. | A slow heating rate can allow for the gradual release and removal of ammonia, minimizing its reducing effect.[10] |
Issue 2: The XRD pattern of the final product shows phases other than α-MoO₃.
| Possible Cause | Troubleshooting Step |
| Incomplete Decomposition: The final calcination temperature was too low or the holding time was too short. | Refer to the thermal analysis data (TGA/DSC) for the specific precursor to determine the temperature at which decomposition is complete. Increase the final temperature or extend the holding time accordingly. For AHM, decomposition is typically complete above 340°C.[4] |
| Formation of Metastable Phases: Rapid heating can sometimes lead to the formation of metastable phases like hexagonal MoO₃ (h-MoO₃). | Use a slower heating rate to allow for the formation of the thermodynamically stable orthorhombic α-MoO₃ phase.[10] |
| Formation of Reduced Oxides: As mentioned in Issue 1, an inert or reducing atmosphere can lead to phases like MoO₂.[1] | Ensure an oxidizing atmosphere during calcination. |
| Precursor Impurities: The starting precursor may contain impurities that lead to the formation of other phases. | Use high-purity precursors. |
Issue 3: The resulting MoO₃ particles have a very low specific surface area.
| Possible Cause | Troubleshooting Step |
| Particle Sintering at High Temperatures: Excessive calcination temperatures or prolonged holding times can lead to particle growth and sintering, which reduces the specific surface area. | Optimize the calcination temperature and time. The specific surface area of MoO₃ derived from a spray-dried precursor was found to be highest at 400°C and decreased at higher temperatures.[6] |
| Precursor Morphology: The initial morphology of the precursor can influence the final product's surface area. | Consider synthesis methods for the precursor that yield a higher surface area starting material, such as spray drying.[6][7] |
Quantitative Data Summary
Table 1: Thermal Decomposition Stages of Ammonium Heptamolybdate Tetrahydrate in Air
| Decomposition Stage | Temperature Range (°C) | Observed Events | Intermediate/Final Products |
| 1 | 100 - 173 | Loss of crystal water.[4] | (NH₄)₆Mo₇O₂₄ |
| 2 | 173 - 259 | Loss of ammonia and water.[4] | (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃[2] |
| 3 | 259 - 340 | Further loss of ammonia and water.[4] | MoO₃[2][4] |
Table 2: Influence of Decomposition Temperature on MoO₃ Specific Surface Area (from a spray-dried precursor)
| Decomposition Temperature (°C) | Specific Surface Area (m²/g) |
| 370 | 0.936[6] |
| 400 | 4.930[6] |
| 500+ | Decreasing trend[6] |
Experimental Protocols
1. Thermal Decomposition of Ammonium Heptamolybdate (AHM)
-
Objective: To synthesize α-MoO₃ powder.
-
Materials: High-purity ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).
-
Equipment: Tube furnace with programmable temperature controller, gas flow controller (for air), ceramic boat.
-
Procedure:
-
Place a known amount of AHM powder in a ceramic boat.
-
Insert the boat into the center of the tube furnace.
-
Establish a steady flow of air through the tube (e.g., 50 mL/min).[7]
-
Heat the furnace to the desired final temperature (e.g., 400-500°C) at a controlled heating rate (e.g., 2-10°C/min).[7][10]
-
Hold at the final temperature for a specified duration (e.g., 1.5-2 hours) to ensure complete decomposition.[7]
-
Cool the furnace to room temperature under continued airflow.
-
Collect the resulting white or pale yellow MoO₃ powder.
-
2. Characterization by Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)
-
Objective: To determine the thermal decomposition profile of a MoO₃ precursor.
-
Equipment: TGA/DSC instrument.
-
Procedure:
-
Place a small, accurately weighed amount of the precursor (e.g., 4-5 mg) into an alumina (B75360) crucible.[7]
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., flowing air at 50 mL/min).[7]
-
Record the weight loss (TG) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to identify decomposition temperatures, weight loss percentages, and endothermic/exothermic events.
-
Visualizations
Caption: Experimental workflow for MoO₃ synthesis.
Caption: Troubleshooting logic for MoO₃ synthesis.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.anl.gov [publications.anl.gov]
Technical Support Center: MoO3 Particle Size Control from AHM Decomposition
Welcome to the technical support center for controlling the particle size of Molybdenum Trioxide (MoO3) produced from the thermal decomposition of Ammonium (B1175870) Heptamolybdate (AHM). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving their desired particle characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final MoO3 particles are much smaller than my starting AHM aggregates. How can I produce larger MoO3 particles?
A1: This is a common issue caused by the breakdown of the AHM aggregate structure during thermal decomposition. Here are several factors to consider:
-
Heating Rate: High heating rates can cause the AHM precursor aggregates to crack and disintegrate due to the rapid release of ammonia (B1221849) and water vapor.[1]
-
Troubleshooting: Employ a lower heating rate, typically in the range of 2-10°C/min. This slow rate helps maintain the mechanical integrity of the aggregates.[2]
-
-
Calcination Temperature: Temperatures above 600°C cause the aggregate structure to collapse, forming smaller primary particles.[2]
-
Starting Material: The particle size of the MoO3 is highly dependent on the initial AHM.
Q2: I'm observing significant sintering and uncontrolled particle growth. What causes this and how can I prevent it?
A2: Significant sintering and particle growth, particularly unidirectional growth of platelets, occur at high temperatures.
-
Cause: Extended isothermal heating at temperatures greater than 600°C leads to significant sintering.[2] For instance, holding the temperature at 700°C can cause rectangular platelets to grow from 10x10 µm to as large as 10x500 µm.[3]
-
Troubleshooting:
-
Avoid prolonged heating times at temperatures above 600°C.
-
If a high temperature is required to achieve the desired crystalline phase (α-MoO3), minimize the duration of the isothermal heating step once the target temperature is reached.
-
Q3: Does the furnace atmosphere (e.g., air vs. inert gas) affect the final particle size?
A3: Based on current research, the type of gas (air vs. inert gas like Nitrogen) and its flow rate (up to 2000 ml/min) do not have a significant effect on the final particle size distribution.[2][4] However, the atmosphere can influence the final composition. Decomposition in an inert atmosphere may lead to the formation of partially reduced molybdenum oxides, such as Mo4O11, alongside MoO3.[5][6]
Q4: How can I synthesize nano-sized MoO3 particles instead of micro-sized ones?
A4: To achieve nanoparticles, alternative synthesis methods to direct thermal decomposition are more effective:
-
Hydrothermal Synthesis: This method allows for the synthesis of one-dimensional nanostructures like nanorods or nanoribbons.[7][8] Key parameters to control are the pH of the precursor solution (acidified with nitric acid), reaction temperature (typically 140-200°C), and duration.[7][9]
-
Sol-Gel Method: This technique can be used to produce MoO3 nanoparticles. It involves creating a sol-gel from ammonium heptamolybdate and a chelating agent like citric acid, followed by calcination.[10][11]
-
Spray Pyrolysis: This method can produce fine, spherical MoO3 particles. The morphology can be further controlled (e.g., to create porous or hollow structures) by adjusting the synthesis temperature and adding polymers to the precursor solution.[3][12]
Q5: What are the intermediate phases formed during AHM decomposition, and how do they affect the final product?
A5: The thermal decomposition of AHM is a complex, multi-step process. Understanding the intermediate phases is crucial as they precede the formation of the final MoO3 structure.
-
Decomposition Pathway: AHM first loses water and ammonia to form a series of ammonium molybdate (B1676688) intermediates, including (NH4)8Mo10O34, (NH4)2Mo3O10, and (NH4)2Mo4O13.[12][13]
-
Final Phase Transformation: These intermediates then decompose to form a metastable hexagonal MoO3 (h-MoO3), which finally transforms into the thermodynamically stable orthorhombic MoO3 (α-MoO3) at higher temperatures (typically above 400°C).[5][13] The complete conversion to α-MoO3 is generally achieved at 600°C or higher.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on how different experimental parameters influence the characteristics of MoO3.
Table 1: Effect of Calcination Temperature on MoO3 Particle & Crystallite Size
| Calcination Temperature (°C) | Resulting Phase(s) | Particle/Aggregate Size | Crystallite Size (nm) | Observations |
| < 400 | Oxy-hydroxide, h-MoO3 | 50-200 µm (retains AHM size)[1] | 45-48 (for h-MoO3)[14] | Particle size of the product is essentially identical to the starting AHM.[1] |
| 400 | h-MoO3 + α-MoO3 | ~4.930 m²/g specific surface area[13] | 48 (h-MoO3), 43 (α-MoO3)[14] | Fine and flaky particles are formed.[13] |
| 500 | α-MoO3 | 1-3 µm length, 300 nm thickness[13] | 46 (for α-MoO3)[14] | Ultrafine flaky powder can be achieved.[13] |
| > 600 | α-MoO3 | 1-10 µm primary particles[2] | Increases with temperature[15] | AHM aggregate structure collapses; significant sintering occurs with extended heating.[2] |
Table 2: Effect of Heating Rate on AHM Aggregate Integrity
| Heating Rate (°C/min) | Final Temperature (°C) | Atmosphere | Observation on Particle Integrity |
| 2 | 375 | Air | Aggregates present in the precursor AHM were retained.[1] |
| 5-10 | 375 | Air | Aggregates show some signs of cracking. |
| 20 | 375 | Air | Led to cracking and disintegration of AHM aggregates.[1] |
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition for Micron-Sized Particles
This protocol is designed to produce MoO3 particles while retaining the approximate size of the starting AHM aggregates.
-
Material Preparation: Use AHM with a known and desired aggregate size range (e.g., 50-200 µm). For best results, use recrystallized AHM with large aggregates.[2]
-
Furnace Setup: Place the AHM powder in a suitable crucible (e.g., alumina) and place it in a programmable tube furnace.
-
Heating Program:
-
Set the furnace atmosphere (e.g., flowing air at 50 ml/min).
-
Program the furnace to ramp up to the target temperature (e.g., 500°C) at a slow heating rate (e.g., 2-5°C/min).[1]
-
Hold at the target temperature for a minimal duration required for complete conversion (e.g., 1-2 hours). Avoid extended isothermal heating to prevent sintering.
-
-
Cooling & Collection: Allow the furnace to cool down to room temperature naturally. Collect the resulting MoO3 powder.
Protocol 2: Hydrothermal Synthesis for MoO3 Nanorods
This protocol is adapted for synthesizing one-dimensional MoO3 nanostructures.[7][8]
-
Precursor Solution: Prepare a saturated solution of Ammonium Heptamolybdate Tetrahydrate ((NH4)6Mo7O24·4H2O) in deionized water at room temperature.
-
Acidification: Slowly add nitric acid (e.g., 2.2 M) to the AHM solution while stirring until the pH is approximately 5.[7]
-
Hydrothermal Reaction:
-
Transfer the acidified solution (which may contain a white precipitate) into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature between 170-180°C for 12-24 hours.[9]
-
-
Product Recovery:
-
After the autoclave has cooled to room temperature, filter the resulting precipitate.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the final product in an oven at approximately 60-80°C for several hours.[8]
-
Visualizations
Below are diagrams created using the DOT language to illustrate key processes and relationships.
Caption: Thermal decomposition pathway of AHM to α-MoO3.
Caption: Experimental workflow for hydrothermal synthesis of MoO3 nanorods.
Caption: Influence of key parameters on final MoO3 particle size.
References
- 1. publications.anl.gov [publications.anl.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijera.com [ijera.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chalcogen.ro [chalcogen.ro]
- 15. On the Reduction of MoO3 to MoO2: A Path to Control the Particle Size and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities during the synthesis of ammonium molybdate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of ammonium (B1175870) molybdate (B1676688).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of ammonium molybdate.
Q1: My final ammonium molybdate product is discolored (e.g., yellow, gray, or blue). What is the likely cause and how can I fix it?
A: Discoloration in the final product typically indicates the presence of impurities. The color can give a clue to the type of impurity:
-
Yellow tint: Often caused by the presence of phosphate (B84403) or arsenate ions, which form yellow heteropoly complexes with molybdate.[1] It can also be due to residual ferric ions (Fe³⁺).
-
Gray or dark tint: This may indicate the presence of finely divided, unreacted molybdenum metal or lower molybdenum oxides.
-
Blue tint: A blue color is characteristic of reduced molybdenum species (molybdenum blue), which can form in the presence of reducing agents.
Troubleshooting Steps:
-
Source Material Purity: Ensure the purity of your starting materials, particularly the molybdenum trioxide (MoO₃) and ammonia (B1221849) (NH₃) solution. Use analytical grade reagents whenever possible.
-
pH Control: Carefully control the pH during the dissolution of MoO₃ in ammonia. The pH of a concentrated ammonium molybdate solution should typically be between 5 and 6.[2]
-
Purification: If impurities are suspected in the starting material or introduced during the process, a purification step is necessary. Common methods include:
-
Recrystallization: Dissolve the impure ammonium molybdate in hot deionized water and allow it to cool slowly. Pure crystals will form, leaving many impurities in the mother liquor.
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or tetrasodium (B8768297) iminodisuccinate to the ammonium molybdate solution to sequester metal ions, which can then be removed by filtration.[3]
-
Ion Exchange: Use a cation exchange resin to remove metallic impurities. This method can be highly effective in reducing a wide range of metal ions to levels below 3 ppm.[4]
-
Q2: I am observing a low yield of crystalline ammonium molybdate. What are the possible reasons and solutions?
A: Low yields can result from several factors in the experimental procedure.
Possible Causes and Solutions:
-
Incomplete Dissolution: Ensure that the molybdenum trioxide is completely dissolved in the ammonia solution. This can be facilitated by gentle heating and stirring.[5]
-
Incorrect pH: The pH of the solution can affect the solubility of ammonium molybdate and the crystallization process. For the synthesis of ammonium heptamolybdate, a pH range of 6 to 7 is often targeted before crystallization.[3][6]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and may reduce the overall yield of the desired crystalline form. Allow the solution to cool slowly to promote the growth of larger, purer crystals.
-
Evaporation Control: When preparing ammonium heptamolybdate by evaporating an ammoniacal solution of molybdenum trioxide, the rate of evaporation is crucial.[2] Slow evaporation at room temperature allows for the gradual escape of excess ammonia and the formation of well-defined crystals.[2]
Q3: My ammonium molybdate solution is cloudy or forms an unexpected precipitate. What should I do?
A: Cloudiness or unexpected precipitation can be due to the presence of insoluble impurities or the formation of less soluble molybdate species.
Troubleshooting Steps:
-
Filtration: Filter the initial ammoniacal molybdenum trioxide solution before proceeding with crystallization. A membrane filter with a small pore size (e.g., 0.1 µm) can be effective in removing insoluble impurities.[7]
-
pH Adjustment: The pH of the solution plays a critical role in the type of molybdate species present. Adjusting the pH can redissolve some precipitates. For instance, ensuring the solution is sufficiently alkaline during the initial dissolution of MoO₃ can prevent the precipitation of molybdic acid.
-
Impurity Precipitation: The precipitate might be due to the reaction of molybdate with impurities. For example, heavy metals can be deliberately precipitated by adding a controlled amount of a precipitating agent like ammonium sulfide (B99878), followed by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available molybdenum trioxide, and how can they be removed prior to ammonium molybdate synthesis?
A: Commercial molybdenum trioxide can contain various impurities, including alkali and alkaline earth metals (e.g., K, Na, Ca, Mg), heavy metals (e.g., Fe, Cu, Pb, Ni, Cd, Cr), and non-metals (e.g., P, As, Si).[4]
Pre-synthesis Purification of Molybdenum Trioxide:
-
Sublimation: Molybdenum trioxide can be purified by sublimation at around 720°C under vacuum. The purified MoO₃ can be collected by desublimation at a lower temperature (550–575°C).[7]
-
Leaching: A hot water leach of the molybdenum trioxide can remove some soluble impurities.[8]
Q2: What is the difference between ammonium heptamolybdate and other forms of ammonium molybdate?
A: Ammonium molybdate can exist in various forms depending on the pH and concentration of the solution. The most common form is ammonium heptamolybdate tetrahydrate , with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, often referred to as ammonium paramolybdate.[2] Other forms include ammonium orthomolybdate ((NH₄)₂MoO₄) and ammonium dimolybdate ((NH₄)₂Mo₂O₇). The specific form obtained depends on the synthesis conditions.
Q3: How can I effectively remove heavy metal impurities from an ammonium molybdate solution?
A: Several methods are effective for removing heavy metal impurities:
-
Sulfide Precipitation: Adding a controlled amount of ammonium sulfide or sodium sulfide to the ammonium molybdate solution can precipitate many heavy metals as their insoluble sulfides. This method has been shown to be highly effective for removing Cu²⁺, Fe²⁺, and Pb²⁺.[9]
-
Ion-Exchange Chromatography: Passing the ammonium molybdate solution through a column packed with a suitable cation exchange resin can effectively remove a broad range of metallic impurities.[4]
-
Chelation: The addition of chelating agents like EDTA can bind to metal ions, which can then be separated.[10]
Q4: Can I use recrystallization to purify ammonium molybdate? What is a good solvent?
A: Yes, recrystallization is a common and effective method for purifying solid ammonium molybdate. The best solvent for this purpose is deionized water. The principle relies on the higher solubility of ammonium molybdate in hot water and its lower solubility in cold water. Impurities that are less soluble than ammonium molybdate can be filtered off from the hot solution, while more soluble impurities will remain in the cold mother liquor after crystallization.
Quantitative Data on Impurity Removal
The following tables summarize the effectiveness of different purification methods based on available data.
Table 1: Efficiency of Sulfide Precipitation for Heavy Metal Removal [9]
| Impurity Ion | Precipitation Rate (%) |
| Cu²⁺ | 99.60 |
| Fe²⁺ | 99.24 |
| Pb²⁺ | 100.00 |
Table 2: Metal Impurity Concentration Before and After Ion Exchange Purification [4]
| Impurity Metal Ion | Concentration Before Treatment (ppm) | Concentration After Treatment (ppm) |
| Calcium (Ca) | 10 - 50 | < 3 |
| Magnesium (Mg) | 10 - 50 | < 3 |
| Aluminum (Al) | 10 - 50 | < 3 |
| Iron (Fe) | 10 - 50 | < 3 |
| Zinc (Zn) | 1 - 10 | < 3 |
| Nickel (Ni) | 1 - 10 | < 3 |
| Copper (Cu) | 1 - 10 | < 3 |
| Cadmium (Cd) | 10 - 50 | < 3 |
| Chromium (Cr) | 10 - 50 | < 3 |
| Manganese (Mn) | 1 - 10 | < 3 |
| Bismuth (Bi) | 1 - 10 | < 3 |
| Lead (Pb) | 1 - 10 | < 3 |
Experimental Protocols
Protocol 1: Synthesis of Ammonium Heptamolybdate from Molybdenum Trioxide [2][5]
Materials:
-
Molybdenum trioxide (MoO₃), high purity
-
Ammonia solution (e.g., 28-30% NH₃ in water)
-
Deionized water
-
Beaker
-
Stirring hotplate
-
Filter paper and funnel
-
Crystallizing dish
Procedure:
-
In a beaker, add a measured amount of molybdenum trioxide.
-
Slowly add an excess of ammonia solution while stirring continuously. Gentle heating (e.g., on a steam bath) can be applied to facilitate the dissolution of MoO₃.[5]
-
Once the MoO₃ is completely dissolved, filter the warm solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallizing dish.
-
Allow the solution to evaporate slowly at room temperature. As the excess ammonia evaporates, colorless, six-sided prisms of ammonium heptamolybdate tetrahydrate will crystallize.[2]
-
Collect the crystals by filtration and air dry them.
Protocol 2: Purification of Ammonium Molybdate by Recrystallization
Materials:
-
Impure ammonium molybdate
-
Deionized water
-
Erlenmeyer flask
-
Hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure ammonium molybdate in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to dissolve the solid completely.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals, for example, in a desiccator or a low-temperature oven.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. CN102730758A - Method for reducing and removing metal impurities from ammonium molybdate solution by using ion exchange resin - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Preparation of Ammonium Molybdate from Molybdenum Disulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN107381641A - Ammonium molybdate method of purification and high-purity ammonium molybdate - Google Patents [patents.google.com]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. DE2801067A1 - Ammonium hepta:molybdate prodn. - by extracting molybdenum tri:oxide concentrate with water and ammonia - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ammonium Molybdate Production Technology - Molybdenum Manufacturer and Supplier - Chinatungsten Online [molybdenum.com.cn]
Technical Support Center: Overcoming Insolubility of Ammonium Molybdate Tetrahydrate in One-Pot Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of ammonium (B1175870) molybdate (B1676688) tetrahydrate in one-pot syntheses.
Troubleshooting Guides
Issue 1: Ammonium molybdate tetrahydrate does not fully dissolve in an aqueous medium at the desired concentration.
Possible Causes:
-
Concentration exceeds solubility limit: The desired concentration may be higher than the solubility of ammonium molybdate tetrahydrate under the given conditions.
-
Low temperature: Solubility of ammonium molybdate tetrahydrate in water is temperature-dependent.
-
Incorrect pH: The pH of the solution can significantly impact the solubility and the molybdate species present in the solution.
-
Poor quality or old reagent: The reagent might have decomposed over time, leading to the formation of less soluble species like molybdic acid.
Troubleshooting Steps:
-
Verify Solubility Limits: Consult the solubility data to ensure your target concentration is achievable at the intended temperature.
-
Increase Temperature: Gently warm the solution while stirring. The solubility of ammonium molybdate tetrahydrate increases with temperature.
-
Adjust pH: The solubility of ammonium molybdate tetrahydrate can be influenced by pH. For many applications, adjusting the pH to a slightly alkaline condition (pH 7-8) with a dilute solution of NaOH or ammonium hydroxide (B78521) can significantly improve solubility.[1] However, be mindful that changing the pH can alter the molybdate species in the solution.
-
Use Sonication: A sonicating bath can aid in the dissolution of the salt.
-
Use a Fresh Reagent: If the reagent is old or appears discolored, it is advisable to use a fresh bottle to avoid issues with insoluble impurities.
Issue 2: Precipitation occurs during the one-pot reaction when other reagents are added to the dissolved ammonium molybdate tetrahydrate solution.
Possible Causes:
-
Reaction with acidic reagents: The addition of acidic compounds can lower the pH, causing the precipitation of molybdic acid, which has low solubility in water.
-
Incompatibility with other salts: The presence of other ions in the reaction mixture could lead to the formation of insoluble molybdate salts.
-
Solvent polarity change: If a co-solvent is added, it may decrease the overall polarity of the medium, causing the ammonium molybdate to precipitate.
Troubleshooting Steps:
-
Control pH: Maintain the pH of the reaction mixture within a range where the molybdate species are soluble. This may involve the use of a suitable buffer system.
-
Order of Addition: Carefully consider the order in which reagents are added. It may be beneficial to add the ammonium molybdate solution to the other reactants slowly and with vigorous stirring to avoid localized high concentrations.
-
Chelating Agents: In some cases, the use of a chelating agent can help to keep the molybdenum species in solution.
-
Solvent System Optimization: If a mixed solvent system is necessary, ensure that the proportion of the organic co-solvent is not high enough to cause precipitation. A gradual addition of the co-solvent may be helpful.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of ammonium molybdate tetrahydrate in water at different temperatures?
A1: The solubility of ammonium molybdate tetrahydrate in water increases with temperature. The table below summarizes the solubility of molybdenum (Mo) from ammonium heptamolybdate at a pH of approximately 7.
| Temperature (°C) | Molybdenum (Mo) Solubility (M) |
| 20 | ~0.35 |
| 40 | ~0.50 |
| 60 | ~0.75 |
| 80 | ~0.90 |
| 95 | ~0.80 |
Data adapted from a technical report on the crystallization of ammonium heptamolybdate.
Q2: How does pH affect the solubility of ammonium molybdate tetrahydrate?
A2: The solubility of ammonium molybdate tetrahydrate is pH-dependent. Dissolving it in water typically results in a slightly acidic to neutral solution (pH 5-6). Lowering the pH significantly can lead to the formation of insoluble polyoxomolybdates or molybdic acid. Increasing the pH to slightly alkaline conditions (pH 7-8) can enhance solubility by favoring the formation of the soluble molybdate anion (MoO₄²⁻). However, the specific molybdate species present in solution is highly dependent on both pH and concentration.
Q3: I am trying to use ammonium molybdate tetrahydrate in a one-pot synthesis in an organic solvent, but it is not dissolving. What can I do?
A3: Ammonium molybdate tetrahydrate is generally insoluble in most organic solvents, including alcohols, ethers, and hydrocarbons. For one-pot syntheses in organic media, it is recommended to use an alternative, soluble molybdenum source.
Q4: What are some suitable alternative molybdenum sources for one-pot synthesis in organic solvents?
A4: Several molybdenum compounds exhibit good solubility in organic solvents and can be used as alternatives to ammonium molybdate tetrahydrate.
| Alternative Reagent | Common Organic Solvents |
| Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | Dichloromethane, THF, Acetonitrile |
| Molybdenum hexacarbonyl (Mo(CO)₆) | Many common organic solvents |
| Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) | DMF, Acetonitrile |
| Molybdenum Naphthenate | Nonpolar organic solvents |
Q5: Are there any one-pot synthesis protocols that successfully use ammonium molybdate tetrahydrate?
A5: Yes, ammonium molybdate tetrahydrate is commonly used in one-pot hydrothermal syntheses for the preparation of various nanomaterials. These reactions are typically carried out in water at elevated temperatures and pressures in a sealed autoclave.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Molybdenum Disulfide (MoS₂) Nanofiber Bundles
This protocol describes a one-pot hydrothermal method for the synthesis of MoS₂ nanofiber bundles using ammonium molybdate tetrahydrate.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium sulfide (B99878) (Na₂S)
-
Distilled water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a beaker, dissolve 1.235 g of ammonium heptamolybdate tetrahydrate in 25 mL of distilled water with continuous stirring.
-
After 10 minutes, add 0.5 g of citric acid monohydrate to the solution.
-
To this mixture, add 0.312 g of sodium sulfide crystals.
-
Stir the solution for 1 hour to ensure all components are well-mixed.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product several times with distilled water and then with ethanol (B145695) to remove any unreacted starting materials and by-products.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Preparation of a Soluble Ammonium Molybdate Solution for Aqueous Reactions
This protocol provides a method to prepare a stable, soluble stock solution of ammonium molybdate for use in aqueous one-pot syntheses.
Materials:
-
Ammonium molybdate tetrahydrate
-
Dilute ammonium hydroxide solution (e.g., 1 M) or sodium hydroxide solution (e.g., 1 M)
-
Distilled water
-
pH meter or pH paper
Procedure:
-
Weigh the desired amount of ammonium molybdate tetrahydrate and add it to a beaker containing a stir bar.
-
Add a portion of the total required volume of distilled water and begin stirring.
-
Slowly add the dilute ammonium hydroxide or sodium hydroxide solution dropwise while monitoring the pH.
-
Continue adding the basic solution until the ammonium molybdate tetrahydrate is fully dissolved and the pH of the solution is between 7.0 and 8.0.
-
Add the remaining distilled water to reach the final desired concentration.
-
Stir for an additional 15-20 minutes to ensure homogeneity. This stock solution can then be used in your one-pot reaction.
Visualizations
Caption: Troubleshooting workflow for dissolving ammonium molybdate tetrahydrate in aqueous systems.
Caption: Decision tree for selecting a molybdenum source based on the solvent system in a one-pot synthesis.
References
Improving current efficiency during MoO2 electrodeposition from molybdate solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve current efficiency during the electrodeposition of Molybdenum Dioxide (MoO2) from molybdate (B1676688) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the current efficiency for MoO2 electrodeposition typically so low?
A1: The primary reason for low current efficiency is the competing hydrogen evolution reaction (HER), which consumes a significant portion of the available current (often over 98%).[1] Molybdenum's reduction potential is lower than that of water, and freshly deposited molybdenum can act as a catalyst for water reduction, further accelerating the HER and hindering molybdate reduction.[1][2]
Q2: How does the pH of the molybdate solution impact deposition efficiency?
A2: The pH of the electrolyte is a critical factor. The type of molybdate species present in the solution is highly dependent on pH.[2][3]
-
Alkaline Solutions (pH > 6): The tetrahedral molybdate ion ([MoO4]2-) is the predominant species.[2][3]
-
Acidic Solutions (pH 5-6): [MoO4]2- polymerizes to form heptamolybdate ([Mo7O24]6-).[2] Further increases in acidity can lead to other polymerized forms like octamolybdate.[2] The local pH at the cathode can increase significantly during deposition due to the HER, which can affect deposit quality.[1] In some systems, a pH below 5.5 may result in no metallic deposit, while a pH above 8.5 can lead to less compact films.[1]
Q3: What is the role of ammonium (B1175870) ions (NH4+) in the electrolyte?
A3: Ammonium ions play a crucial role in the electrodeposition of MoO2.[4] In solutions without NH4+, neutral to basic molybdate solutions show almost no reduction peaks other than for hydrogen evolution. The presence of NH4+ can form a molybdenum-ammonium complex, which is reducible and facilitates the deposition of MoO2.[4] By optimizing conditions in an ammonium molybdate solution, current efficiency can be increased significantly, with reports of up to 51.9%.[4]
Q4: What is the effect of temperature on the electrodeposition process?
A4: Increasing the electrolyte temperature generally moves the reduction potential to more positive values, implying that less energy is required for the reduction of molybdate ions.[5] The speed of the electroreduction process is dependent on the bath temperature.[6][7] However, excessively high temperatures can negatively impact the stability of the plating solution.[8] A high-quality coating with good deposition efficiency can often be obtained at an elevated temperature, such as 50°C.[8]
Q5: My deposit is powdery and non-adherent. What are the likely causes?
A5: Poorly adherent or nodular deposits are often a result of suboptimal deposition parameters.
-
pH: In acetate (B1210297) baths, nodular and poorly adhesive deposits were obtained at a pH of 6.8 and above, indicating internal stress.[1]
-
Current Density: High current densities can exacerbate the HER, leading to rough and stressed deposits.
-
Intermediate Oxides: The formation of intermediate molybdenum oxides or hydroxides on the cathode surface can block further reduction and result in poor quality deposits.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Low Current Efficiency (<5%) | Dominant Hydrogen Evolution Reaction (HER).[1] | 1. Optimize pH: Adjust pH to suppress HER. The optimal pH is system-dependent but often in the neutral to slightly acidic range.[1] 2. Introduce Complexing Agents: Use electrolytes containing species like ammonium[4] or citrate[9] to form reducible molybdenum complexes. 3. Adjust Current Density/Potential: Lower the current density or use a less negative potential to disfavor the HER.[1] |
| Powdery, Black, or Non-Adherent Deposit | High internal stress; formation of mixed oxides instead of pure MoO2.[1] | 1. Adjust pH: For acetate baths, maintain pH below 6.8 to obtain smooth, dense deposits.[1] 2. Lower Current Density: Reduce the applied current density.[1] 3. Additives: Introduce additives that can act as grain refiners or stress relievers.[10] |
| No Deposit Forms | Incorrect molybdate species in solution; pH is too acidic. | 1. Check pH: Ensure the pH is not too low (e.g., below 5.5 in some systems).[1] 2. Verify Electrolyte Composition: Confirm the presence of necessary components, such as NH4+ ions, which form reducible complexes.[4] |
| Inconsistent Results / Poor Reproducibility | Fluctuations in local pH at the cathode; degradation of anode material. | 1. Buffer the Solution: Use a buffered electrolyte (e.g., concentrated ammonium acetate) to stabilize pH.[1] 2. Use a Stable Anode: Platinum is recommended as an anode material, as graphite (B72142) anodes can degrade during the process.[1] |
Quantitative Data Summary
Table 1: Effect of Key Parameters on Deposition Characteristics
| Parameter | Condition | Observed Effect | Reference |
| pH (Acetate Bath) | pH < 6.6 | Smooth, dense deposits obtained. | [1] |
| pH > 6.8 | Nodular, poorly adhesive deposits. | [1] | |
| Molybdate Species vs. pH | pH > 6 | Predominantly [MoO4]2- (tetrahedral molybdate). | [2][3] |
| pH 5-6 | Polymerizes to [Mo7O24]6- (heptamolybdate). | [2] | |
| Ammonium Ions (NH4+) | Present in solution | Forms a reducible molybdenum complex, enabling MoO2 deposition. Current efficiency can reach up to 51.9%. | [4] |
| Absent in neutral/basic solution | No reduction peak appears except for hydrogen evolution. | [4] | |
| Temperature | Increased from 25°C to 77°C | Shifts Linear Sweep Voltammetry (LSV) curves to more positive values, indicating less energy is required for reduction. | [5] |
| Molybdate Concentration | Increased concentration | Can lead to a decrease in current efficiency in some ternary alloy systems.[9][11] | [9][11] |
Experimental Protocols
Protocol 1: General Electrodeposition of MoO2 from Ammonium Molybdate Solution
This protocol is a generalized procedure based on common practices reported in the literature.[4][12] Researchers should optimize specific parameters for their unique setup.
-
Electrolyte Preparation:
-
Prepare an aqueous solution containing sodium molybdate (e.g., 0.05 M Na2MoO4).
-
Add a source of ammonium ions, such as ammonium sulfate (B86663) or ammonium citrate (B86180), to act as a complexing agent and supporting electrolyte.
-
Adjust the pH of the solution to the desired value (e.g., in the range of 6-8) using a suitable acid or base (e.g., H2SO4 or NH4OH).
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode (Cathode): A conductive substrate such as copper, steel, or a transparent conducting oxide (e.g., SnO2) plate.[1][12]
-
Counter Electrode (Anode): A platinum (Pt) foil or mesh is recommended for its stability.[1]
-
Reference Electrode: A standard calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
-
Electrodeposition Process:
-
Immerse the electrodes in the prepared electrolyte.
-
Maintain the desired temperature of the solution using a water bath or hot plate.[5]
-
Apply a constant potential (potentiostatic) or constant current (galvanostatic) using a potentiostat/galvanostat. A typical potential might be in the range of -0.7 V to -1.3 V (vs. SCE).[4]
-
The deposition time will determine the thickness of the film.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the working electrode with deionized water to remove residual electrolyte.
-
Dry the electrode in a stream of inert gas (e.g., N2 or Ar) or in a vacuum oven at a low temperature.
-
Characterize the deposited film using techniques such as XRD (for structure), SEM (for morphology), and EDX (for composition).
-
Visualizations
Caption: A typical experimental workflow for MoO2 electrodeposition.
Caption: Influence of key parameters on MoO2 electrodeposition outcomes.
Caption: A troubleshooting flowchart for low current efficiency.
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solution pH, precursor ratio, agitation and temperature on Ni-Mo and Ni-Mo-O electrodeposits from ammonium citrate baths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying the electrochemical deposition process of molybdenum from aqueous solution of molybdate ions | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 8. Effect of Process Parameters on Electrodeposition Process of Co-Mo Alloy Coatings [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of ammonium heptamolybdate vs ammonium dimolybdate
An Objective Comparison of Ammonium (B1175870) Heptamolybdate and Ammonium Dimolybdate for Researchers
In the fields of materials science, catalysis, and analytical chemistry, ammonium molybdates serve as critical precursors and reagents. Among the various forms, ammonium heptamolybdate tetrahydrate (AHM), often called ammonium paramolybdate, and ammonium dimolybdate (ADM) are two of the most common. While often used interchangeably in general conversation, their distinct chemical and physical properties dictate their suitability for specific applications. This guide provides a detailed comparative analysis of AHM and ADM, supported by experimental data and protocols, to assist researchers in selecting the optimal compound for their work.
Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental differences between AHM and ADM lie in their stoichiometry, structure, and behavior in solution. AHM is a larger, more complex polymolybdate ion, typically crystallizing as a tetrahydrate. ADM is a simpler dimeric form. These structural differences influence their molybdenum content, density, and thermal decomposition pathways.
| Property | Ammonium Heptamolybdate (AHM) | Ammonium Dimolybdate (ADM) |
| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O[1][2] | (NH₄)₂Mo₂O₇[3][4] |
| Molar Mass | 1235.86 g/mol (tetrahydrate)[2] | 340.0 g/mol [5] |
| Appearance | White crystalline solid[1][2] | White crystalline solid[3] |
| Density | 2.498 g/cm³[1][2] | 2.276 - 2.97 g/cm³[3][6] |
| Molybdenum (% Mo) | ~54.4% | ~56.5%[4] |
| Solubility in Water | ~400 g/L (40 g/100 mL) at 20°C[7] | ~43 g/100 cm³ at 25°C[4][8] |
| pH of Solution (50 g/L) | ~5.3[7] | Not specified |
| Decomposition Temp. | Dehydrates at ~90°C, decomposes at 190°C[1][2] | Decomposes on heating[3][6] |
Application Suitability and Performance
Both AHM and ADM are valuable sources of molybdenum and are used in many of the same fields, yet their performance and suitability can differ based on the specific requirements of the application.
-
Catalyst Preparation : Both compounds are extensively used as precursors for molybdenum-based catalysts, particularly for hydrodesulfurization and dehydrogenation in the petrochemical industry.[2][9][10] The choice between them often depends on the desired dispersion of molybdenum on the catalyst support and the thermal treatment process, as their decomposition pathways differ. AHM is specifically noted for its use in producing acrylonitrile (B1666552) catalysts.[9]
-
Analytical Chemistry : AHM is widely employed as an analytical reagent for the colorimetric determination of phosphates, silicates, arsenates, and lead in aqueous solutions.[2][10]
-
Materials Synthesis : They are the primary starting materials for producing high-purity molybdenum trioxide, molybdenum metal powders, and other molybdenum compounds.[6][9] The morphology of the final product can be influenced by the choice of the initial precursor.[11]
-
Other Applications : Both find use in agriculture as a micronutrient fertilizer, in the production of pigments, and as corrosion inhibitors.[2][10] AHM is also used as a negative stain in biological electron microscopy and as a component of the Froehde reagent for detecting certain alkaloids and recreational drugs.[2]
Key Differentiating Factors: pH and Temperature Stability
For researchers working with aqueous solutions, the most critical difference between AHM and ADM is their stability relative to solution pH and temperature. Experimental data shows that the molybdate (B1676688) species formed during crystallization is primarily dependent on these two parameters.
-
Effect of pH : Studies have shown that AHM is the dominant species formed in acidic to near-neutral conditions. In contrast, ADM formation is favored in solutions with a pH greater than approximately 7.[12]
-
Effect of Temperature : AHM is more readily formed at lower temperatures. As the temperature of an ammonium molybdate solution increases (e.g., above 80°C), ADM becomes the more stable and dominant species.[11][12]
This relationship is crucial for controlling the synthesis and crystallization of molybdenum compounds.
Comparative Thermal Decomposition Pathways
When used as precursors for oxides or metal powders, the thermal decomposition behavior of the molybdate is paramount. The process involves the release of ammonia (B1221849) and water, with the formation of several intermediate polymolybdate phases before the final conversion to molybdenum trioxide (MoO₃). The pathways for AHM and ADM have distinct intermediate steps.
-
Ammonium Heptamolybdate (AHM) : Decomposes in approximately four steps. Key intermediates include ammonium decamolybdate ((NH₄)₈Mo₁₀O₃₄) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃) before forming hexagonal and finally orthorhombic MoO₃.[13]
-
Ammonium Dimolybdate (ADM) : Its decomposition involves more steps (approximately five). Intermediates can include ammonium trimolybdate ((NH₄)₂Mo₃O₁₀) and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[13]
These different pathways can affect the morphology, crystal structure, and surface area of the resulting molybdenum oxide, which is a critical consideration in catalyst manufacturing.
Experimental Protocols
Protocol 1: General Synthesis of Ammonium Molybdate from Molybdenum Trioxide
This protocol describes the general method for preparing an ammonium molybdate solution. The specific crystalline product (AHM or ADM) obtained upon evaporation and crystallization depends on the careful control of pH and temperature as described previously.
Materials:
-
Molybdenum Trioxide (MoO₃)
-
Aqueous Ammonia (Ammonium Hydroxide, NH₄OH, ~28-30%)
-
Deionized Water
-
Heating plate with magnetic stirring
-
Beaker and watch glass
-
pH meter
Procedure:
-
In a fume hood, weigh a desired amount of Molybdenum Trioxide and place it in a beaker.
-
Slowly add an excess of aqueous ammonia to the MoO₃ powder while stirring.[1][2] The amount of ammonia should be sufficient to fully dissolve the oxide. The reaction is exothermic.
-
Continue stirring until all the MoO₃ has dissolved, forming a clear solution. Gentle heating can be applied to facilitate dissolution.
-
Once dissolved, the solution contains a mixture of molybdate species in equilibrium.
-
For AHM Crystallization: Adjust the pH of the solution to between 5 and 6 using a suitable acid if necessary.[2] Allow the solution to evaporate slowly at room temperature. As the excess ammonia escapes, six-sided transparent prisms of AHM tetrahydrate will form.[2]
-
For ADM Crystallization: Adjust the pH to be above 7. Heat the solution to above 80°C and allow for controlled evaporation. Crystals of ADM will form.
-
Collect the resulting crystals by filtration, wash with cold deionized water, and dry in a desiccator.
Conclusion
While both ammonium heptamolybdate and ammonium dimolybdate are effective sources of molybdenum, they are not chemically identical. The choice between them is a critical decision that can impact experimental outcomes. Ammonium heptamolybdate (AHM) is the preferred precursor when working at lower temperatures and in acidic to neutral pH conditions. Ammonium dimolybdate (ADM) is favored for processes requiring higher temperatures or alkaline conditions. Understanding their distinct properties, particularly their pH- and temperature-dependent stability and unique thermal decomposition pathways, allows researchers to exert finer control over the synthesis and performance of molybdenum-based materials.
References
- 1. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]
- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 3. Ammonium dimolybdate - Wikipedia [en.wikipedia.org]
- 4. climaxmolybdenum.com [climaxmolybdenum.com]
- 5. Ammonium dimolybdate | H8Mo2N2O7 | CID 53393737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium dimolybdate | 27546-07-2 [chemicalbook.com]
- 7. Ammonium heptamolybdate tetrahydrate – DRM CHEM [drm-chem.com]
- 8. aaamolybdenum.com [aaamolybdenum.com]
- 9. Ammonium Molybdate Physical and Chemical Properties - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 10. Ammonium Heptamolybdate - London Chemicals & Resources Limited [lcrl.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publications.anl.gov [publications.anl.gov]
- 13. scispace.com [scispace.com]
Performance comparison of silica-supported MoO3 and V2O5 catalysts
A comparative analysis of silica-supported molybdenum trioxide (MoO₃) and vanadium pentoxide (V₂O₅) catalysts reveals distinct performance characteristics that are highly dependent on the specific chemical reaction being catalyzed. This guide provides an objective comparison of their catalytic performance in key industrial processes, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and reaction pathways.
Performance Comparison in Key Catalytic Reactions
The catalytic behavior of MoO₃/SiO₂ and V₂O₅/SiO₂ is often evaluated in oxidation and reduction reactions. While both are effective catalysts, their activity, selectivity, and stability can vary significantly.
Selective Partial Oxidation of Methane (B114726)
In the selective partial oxidation of methane to formaldehyde (B43269) (HCHO), both MoO₃/SiO₂ and V₂O₅/SiO₂ catalysts are active. However, V₂O₅/SiO₂ demonstrates higher reactivity, meaning it can convert methane at lower temperatures. Despite its higher reactivity, V₂O₅/SiO₂ tends to be less selective towards formaldehyde, favoring the formation of non-selective oxidation products like carbon monoxide (CO).[1] In contrast, MoO₃/SiO₂ exhibits higher selectivity to the desired partial oxidation product, formaldehyde.[1] Both catalytic systems are believed to follow a Mars-van Krevelen mechanism, where lattice oxygen from the metal oxide participates in the reaction.[1]
Oxidative Dehydrogenation of Propane (B168953)
For the oxidative dehydrogenation (ODH) of propane to propylene, vanadium-based catalysts, including V₂O₅/SiO₂, generally provide higher rates and propene selectivities compared to molybdenum-based catalysts.[2] The addition of promoters can influence the performance of both catalysts. For instance, modifying V₂O₅/Al₂O₃ with MoO₃ can alter the catalyst's reducibility and, consequently, its activity and selectivity.[2][3]
Selective Catalytic Reduction (SCR) of NOx with Ammonia (B1221849)
In the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), V₂O₅-based catalysts are the industry standard, typically supported on titania (TiO₂) and promoted with tungsten oxide (WO₃) or molybdenum trioxide (MoO₃).[4][5] When comparing the promoter effect, WO₃ is often found to be more active than MoO₃ in V₂O₅-based SCR catalysts.[4] However, MoO₃-promoted catalysts may exhibit certain advantages, such as higher CO₂ selectivity during the oxidation of long-chain hydrocarbons that might be present in the exhaust stream.[4] The support material also plays a crucial role, with the redox properties of V₂O₅ being significantly influenced by the choice of support (e.g., TiO₂, Al₂O₃, SiO₂).[5]
Quantitative Performance Data
The following tables summarize the quantitative performance data for silica-supported MoO₃ and V₂O₅ catalysts in the selective partial oxidation of methane.
Table 1: Catalytic Performance in Methane Oxidation
| Catalyst | Reaction Temp. (K) | W/F (g h/mol) | CH₄/O₂ Molar Ratio | CH₄ Conversion (%) | HCHO Selectivity (%) | CO Selectivity (%) | CO₂ Selectivity (%) |
| 0.8Mo/SiO₂ | 863 | 3.0 | 10 | ~5 | ~50 | ~45 | ~5 |
| 0.8V/SiO₂ | 833 | 0.4 | 10 | ~8 | ~25 | ~65 | ~10 |
Data extracted from a study on the selective partial oxidation of methane.[1]
Experimental Protocols
Catalyst Preparation (Incipient Wetness Impregnation)
A common method for synthesizing silica-supported MoO₃ and V₂O₅ catalysts is incipient wetness impregnation.
-
Support Preparation: A commercial silica (B1680970) gel (e.g., Aerosil 200) is used as the support material.[1]
-
Precursor Solution Preparation:
-
For MoO₃/SiO₂, an aqueous solution of ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared.[1]
-
For V₂O₅/SiO₂, an aqueous solution of ammonium metavanadate (NH₄VO₃) is prepared.[1]
-
-
Impregnation: The precursor solution is added dropwise to the silica support until the pores are completely filled.
-
Drying: The impregnated silica is dried in an oven, typically at around 383 K.[1]
-
Calcination: The dried catalyst is then calcined in air. A two-step calcination process can be employed, for instance, at 623 K for 2 hours followed by 923 K for 5 hours.[1]
Catalyst Performance Testing (Flow Reactor)
Catalytic performance is typically evaluated in a fixed-bed flow reactor.
-
Catalyst Loading: A specific amount of the prepared catalyst is loaded into a quartz reactor tube.
-
Reaction Conditions:
-
Temperature: The reactor is heated to the desired reaction temperature (e.g., 823–953 K for methane oxidation).[1]
-
Gas Feed: A feed gas mixture with a specific composition (e.g., CH₄/O₂/He) is introduced into the reactor at a controlled flow rate.
-
-
Product Analysis: The composition of the effluent gas stream is analyzed using online gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.[1]
Visualizations
Experimental Workflow for Catalyst Synthesis and Testing
Caption: Workflow for the synthesis and performance testing of silica-supported catalysts.
Mars-van Krevelen Reaction Mechanism
Caption: The Mars-van Krevelen mechanism for catalytic oxidation reactions.
References
- 1. lehigh.edu [lehigh.edu]
- 2. scispace.com [scispace.com]
- 3. Oxidative dehydrogenation of propane over V2O5/MoO3/Al2O3 and V2O5/Cr2O3/Al2O3: structural characterization and catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. lehigh.edu [lehigh.edu]
A comparative study of different supports for molybdenum oxide catalysts
A Comparative Guide to Molybdenum Oxide Catalysts on Various Supports for Researchers and Drug Development Professionals
Molybdenum oxide (MoOₓ) catalysts are pivotal in a myriad of chemical transformations, from bulk chemical production to fine chemical synthesis relevant to the pharmaceutical industry. The efficacy of these catalysts is profoundly influenced by the choice of support material, which can alter the dispersion, structure, and redox properties of the molybdenum oxide species. This guide provides a comparative analysis of molybdenum oxide catalysts on different supports, presenting key performance data, detailed experimental protocols, and visual representations of experimental workflows and reaction pathways.
Performance Comparison of Supported Molybdenum Oxide Catalysts
The choice of support material significantly impacts the catalytic performance of molybdenum oxide in various reactions. Below is a summary of performance data for MoOₓ catalysts on different supports in several key chemical transformations.
Reverse Water-Gas Shift (RWGS) Reaction
The RWGS reaction (CO₂ + H₂ ⇌ CO + H₂O) is crucial for converting CO₂ into valuable chemical feedstocks. The support material plays a key role in the reducibility and activity of the molybdenum oxide catalyst.
| Catalyst | Support | Temperature (°C) | CO₂ Conversion (%) | CO Selectivity (%) | Reference |
| 10 wt% MoO₃ | Ti₃AlC₂ | 550 | 20 | High | [1][2] |
| 10 wt% MoO₃ | TiO₂ | 550 | 20-25 | High | [1][2] |
| 10 wt% MoO₃ | γ-Al₂O₃ | 550 | 30 | High | [1][2] |
Note: The higher CO₂ conversion on γ-Al₂O₃ at this specific temperature may be influenced by factors such as surface area and dispersion of the MoO₃ particles.
Hydrodeoxygenation (HDO) of Anisole (B1667542)
HDO is a vital process for upgrading biomass-derived feedstocks. The support influences both the activity and selectivity of the deoxygenation process.
| Catalyst | Support | Temperature (°C) | Anisole Conversion (%) | Benzene Selectivity (%) | Reference |
| 12 wt% Mo | ZrO₂ | 340 | ~85 | ~50 | |
| 7 wt% Mo | ZrO₂ | 340 | ~70 | ~45 | |
| 19 wt% Mo | ZrO₂ | 340 | ~80 | ~55 |
Ammoxidation of Toluene (B28343)
The ammoxidation of toluene to benzonitrile (B105546) is an important industrial reaction. The dispersion and acidity of the catalyst, influenced by the support, are critical for performance.
| Catalyst (Mo loading) | Support | Temperature (K) | Toluene Conversion (%) | Benzonitrile Selectivity (%) | Reference |
| 2.5 wt% | La₂O₃-ZrO₂ | 673 | ~15 | ~85 | |
| 5.0 wt% | La₂O₃-ZrO₂ | 673 | ~25 | ~90 | |
| 7.5 wt% | La₂O₃-ZrO₂ | 673 | ~30 | ~92 | |
| 10.0 wt% | La₂O₃-ZrO₂ | 673 | ~28 | ~90 |
Olefin Metathesis
Olefin metathesis is a powerful tool in organic synthesis. The acidity of the support can be tuned to optimize the catalytic activity.
| Catalyst (5 wt% Mo) | Support | Temperature (°C) | Propylene Conversion (%) | Metathesis Product Selectivity (%) | Reference |
| MoOₓ | Mesoporous Silica (SBA-1) | 50 | Varies with pretreatment | Varies with pretreatment | |
| MoOₓ | Al-doped SBA-1 | 50 | Improved specific activity | Negatively affected by increased acidity |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for catalyst synthesis and key catalytic reactions.
Catalyst Synthesis: Wet Impregnation Method
This is a common and versatile method for preparing supported molybdenum oxide catalysts.
Materials:
-
Ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) - Molybdenum precursor
-
Support material (e.g., γ-Al₂O₃, TiO₂, ZrO₂, SiO₂)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of ammonium heptamolybdate tetrahydrate in deionized water to achieve the desired molybdenum loading (e.g., 10 wt% Mo).
-
Impregnation: Add the support material to the precursor solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 65 °C) for an extended period (e.g., 24 hours) to ensure uniform distribution of the precursor.[2]
-
Drying: Dry the impregnated support in an oven at a specific temperature (e.g., 120 °C) for a set time (e.g., 2 hours) to remove the solvent.[2]
-
Calcination: Calcine the dried solid in air at a high temperature (e.g., 350-500 °C) for several hours (e.g., 4 hours) with a controlled heating rate (e.g., 4 °C/min) to decompose the precursor and form the final molybdenum oxide catalyst.[2]
Catalytic Reaction: Reverse Water-Gas Shift (RWGS)
Apparatus:
-
Fixed-bed reactor system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Place a specific amount of catalyst (e.g., 200 mg) in a quartz tube reactor, supported by quartz wool.[2]
-
Pre-treatment: Heat the catalyst under an inert gas flow (e.g., N₂) to the desired reaction starting temperature (e.g., 400 °C).[2]
-
Reaction: Introduce the reactant gas mixture (e.g., H₂:CO₂ ratio of 4:1) into the reactor at a defined total flow rate (e.g., 100 mL/min).[2]
-
Temperature Program: Conduct the reaction over a range of temperatures (e.g., 400-750 °C) to evaluate the catalyst's activity as a function of temperature.[2]
-
Product Analysis: Analyze the effluent gas stream using an online GC to determine the conversion of CO₂ and the selectivity towards CO.
Catalytic Reaction: Hydrodeoxygenation (HDO) of Anisole
Apparatus:
-
Fixed-bed tubular reactor
-
High-performance liquid chromatograph (HPLC) or GC for product analysis
Procedure:
-
Catalyst Loading: Load the catalyst into the reactor.
-
Pre-reduction: Reduce the catalyst in-situ with a flow of H₂ at a high temperature (e.g., 350 °C) for a specified duration.
-
Reaction: Introduce a feed of anisole (liquid) and H₂ (gas) into the reactor at a set temperature (e.g., 340 °C) and pressure.
-
Product Collection: Collect the liquid products at the reactor outlet.
-
Product Analysis: Analyze the liquid products using HPLC or GC to determine the conversion of anisole and the selectivity to various products like benzene, phenol, and cresols.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for catalyst testing and a simplified reaction pathway for the hydrodeoxygenation of anisole.
Caption: A typical experimental workflow for the synthesis, characterization, and testing of supported catalysts.
Caption: A simplified reaction network for the hydrodeoxygenation (HDO) of anisole on a molybdenum oxide catalyst.
References
A Comparative Guide to the Ammonium Molybdate Method for Phosphate Detection
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) is critical for a wide range of applications, from monitoring enzymatic reactions to assessing environmental water quality. The ammonium (B1175870) molybdate (B1676688) method is a well-established and widely used colorimetric assay for this purpose. This guide provides an objective comparison of this method with other common alternatives, supported by experimental data and detailed protocols.
Principle of the Ammonium Molybdate Method
The ammonium molybdate method is based on the reaction of orthophosphate ions with ammonium molybdate in an acidic solution to form a phosphomolybdate complex.[1][2] Depending on the specific reagents used, this reaction proceeds down one of two common pathways:
-
Molybdenum Blue Method : The initial phosphomolybdate complex is reduced by an agent such as ascorbic acid or hydrazine (B178648) sulfate.[1][3] This reduction produces an intensely colored, stable "molybdenum blue" complex, the absorbance of which is directly proportional to the phosphate concentration.[3][4] To accelerate the reaction, potassium antimonyl tartrate is often added.[4] The resulting blue color is typically measured spectrophotometrically at wavelengths ranging from 650 nm to 880 nm.[1][5]
-
Vanadomolybdate (Yellow) Method : In the presence of vanadate, a yellow vanadomolybdo-phosphoric acid complex is formed.[6] The intensity of the yellow color is proportional to the phosphate concentration and is measured at a lower wavelength, typically between 400 nm and 470 nm.[6]
It is important to note that these methods directly measure orthophosphate.[7] To determine total phosphorus, which includes polyphosphates and organically bound phosphorus, a sample must first undergo a digestion step (e.g., with acid and persulfate) to convert all phosphorus forms into orthophosphate.[5]
Performance Comparison with Alternative Methods
While the ammonium molybdate method is robust and reliable, several other techniques are available for phosphate quantification. The choice of method often depends on the required sensitivity, sample matrix, and available equipment.
| Parameter | Ammonium Molybdate (Molybdenum Blue) | Malachite Green | Enzymatic Assays | Ion Chromatography (IC) | ICP-MS |
| Principle | Colorimetric (Complex formation & reduction) | Colorimetric (Dye-molybdate complex) | Enzyme-catalyzed signal amplification | Anion exchange separation & conductivity detection | Mass-to-charge ratio of ionized atoms |
| Limit of Detection | ~0.004 - 0.1 ppm[8][9] | ~0.007 ppm[8] | Nanomolar range (~0.001 ppm)[10] | ~0.06 ppm[8] | Sub-ppb range (<0.001 ppm) |
| Linear Range | Broad (e.g., 0.004 - 1.2 ppm)[8] | Narrow (e.g., 0.007 - 0.6 ppm)[8] | Variable, often narrower | Broad | Very Broad |
| Specificity | Interference from arsenate, silicate, lead[11] | Similar interferences to Molybdenum Blue | High, enzyme-specific | High, separates interfering ions | High, potential isobaric interferences |
| Assay Time | 15-30 minutes for color development[4] | ~15 minutes | Variable, can be rapid | 10-20 minutes per sample run | Rapid per sample, but requires setup |
| Complexity | Low to moderate | Low to moderate | Low (kit-based) | High (requires specialized equipment) | High (requires specialized equipment) |
| Cost | Low | Low | Moderate to High | High | High |
Validation of the Ammonium Molybdate Method: Experimental Data
The performance of the ammonium molybdate method has been validated in numerous studies. Key validation parameters demonstrate its reliability for quantitative analysis.
| Validation Parameter | Typical Performance | Source |
| Linearity (R²) | > 0.999 | [12] |
| Limit of Detection (LOD) | 0.066 mg/L (instrumental) | [13] |
| Limit of Quantification (LOQ) | 0.22 mg/L (instrumental) | [13] |
| Precision (%RSD) | 0.1% | [3] |
| Accuracy (Recovery %) | 96.6% - 104.5% (Overall 101.15%) | [13] |
Experimental Protocols
Below are generalized protocols for the Molybdenum Blue method. Researchers should optimize concentrations and incubation times for their specific application.
Reagent Preparation
-
Standard Phosphate Solution (e.g., 50 mg/L P): Dissolve a precise amount of anhydrous potassium dihydrogenphosphate (KH₂PO₄) in deionized water.
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.
-
Sulfuric Acid Solution: Prepare the required molarity by carefully adding concentrated sulfuric acid to deionized water.[4]
-
Ascorbic Acid Solution: Dissolve ascorbic acid in deionized water. This solution should be prepared fresh or refrigerated in a dark bottle as it is not stable for long periods.
-
Combined Reagent (Optional but recommended): A combined reagent containing ammonium molybdate, potassium antimonyl tartrate, and sulfuric acid can be prepared for convenience.[14]
Standard Curve Preparation
-
Prepare a series of calibration standards by diluting the standard phosphate solution to known concentrations (e.g., 0, 0.2, 0.5, 1.0, 2.0 mg/L P) in volumetric flasks.[6]
-
To each flask, add the ammonium molybdate reagent (or combined reagent).[6]
-
Add the ascorbic acid solution and mix thoroughly.[1]
-
Dilute to the final volume with deionized water.
-
Allow the solutions to stand for a specified time (e.g., 15-30 minutes) for the blue color to develop fully.[4]
-
Measure the absorbance of each standard at the optimal wavelength (e.g., 880 nm) using a spectrophotometer, using the "0" standard as the blank.[5][14]
-
Plot a calibration graph of absorbance versus phosphate concentration.
Sample Analysis
-
Dispense an appropriate volume of the unknown sample into a volumetric flask. If necessary, perform an acid-persulfate digestion first to measure total phosphorus.
-
Follow steps 2-5 as described for the standard curve preparation.
-
Measure the absorbance of the sample.
-
Determine the phosphate concentration in the sample by using the standard curve.[1]
Conclusion
The ammonium molybdate method is a validated, cost-effective, and reliable technique for the quantification of orthophosphate. Its broad linear range and good sensitivity make it suitable for a multitude of applications.[8] While it is susceptible to interferences from ions like arsenate and silicate, these can often be minimized with proper sample handling and blanks.[11] For analyses requiring ultra-high sensitivity in complex biological matrices, enzymatic assays may be a superior choice.[10] For labs with the necessary capital equipment, IC or ICP-MS offer excellent specificity and sensitivity. However, for routine analysis in many research and quality control settings, the ammonium molybdate method provides an optimal balance of performance, simplicity, and cost.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lovibond.com [lovibond.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.hach.com [cdn.hach.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Electrochemical Performance of Molybdenum Oxide Structures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical performance of various molybdenum oxide structures, supported by experimental data. This document delves into the properties of different polymorphs and stoichiometries of molybdenum oxide, offering insights into their potential for energy storage applications.
Molybdenum oxides (MoOx) are a versatile class of materials with a rich structural chemistry, leading to a wide range of electrochemical properties. Their performance is intricately linked to their crystal structure, morphology, and the presence of oxygen vacancies. This guide focuses on the most commonly studied forms: the thermodynamically stable orthorhombic α-MoO3, the metastable hexagonal h-MoO3 and monoclinic β-MoO3, and the conductive monoclinic MoO2.
Comparative Electrochemical Performance
The electrochemical performance of molybdenum oxides is highly dependent on their crystal structure and morphology. The following table summarizes key performance metrics from various studies, providing a comparative overview. It is important to note that performance metrics are highly sensitive to synthesis methods, electrode preparation, and testing conditions.
| Molybdenum Oxide Structure | Morphology | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| α-MoO3 | Nanobelts | 5M ZnCl2 | 347.6 | 2 mV/s (scan rate) | 90% retention after 500 cycles | |
| Nanorods | 1 M H2SO4 | 244.35 | 0.5 | 109.2% retention after 5000 cycles | [1] | |
| h-MoO3 | Pyramidal Nanorods | Not Specified | 230 | 0.25 | Not Specified | [2] |
| Nanostructures | 1 M KOH | 502.22 | 5 mV/s (scan rate) | Not Specified | [3][4] | |
| /Graphene Oxide | Nanocomposite | 1 M H2SO4 | 134 | 3 mA/cm² | 76% retention after 1000 cycles | [5] |
| α-MnO2/h-MoO3 | Hybrid Material | Not Specified | 412 | 1 | Appreciable | [6] |
| MoO2 | Nanoflower-like | Not Specified | High initial Coulombic eff. | Not Specified | Excellent cycling stability | [7] |
| /Carbon | Composite Coatings | Not Specified | 814 mAh/g (capacity) | 0.1 | Good cyclic performance after 100 cycles | [8] |
| MoO3-x@PPy | Nanoparticles | Not Specified | 212.4 mAh/g (capacity) | 1 | >75% capacity retention after 500 cycles | [9] |
Experimental Protocols
The characterization of the electrochemical performance of molybdenum oxide structures typically involves a three-electrode setup in an aqueous or organic electrolyte.
1. Electrode Preparation:
-
Working Electrode: The active material (molybdenum oxide) is mixed with a conductive agent (e.g., carbon black, graphene) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF, carboxymethyl cellulose (B213188) - CMC) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam, copper foil, stainless steel) and dried under vacuum.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod is commonly used as the counter electrode.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode serves as the reference electrode.
2. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV is performed at various scan rates (e.g., 5-100 mV/s) within a specific potential window to evaluate the capacitive behavior and identify redox peaks. The shape of the CV curves indicates the nature of the charge storage mechanism (pseudocapacitive or battery-like).
-
Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density. The triangular shape of the GCD curves is characteristic of capacitive behavior.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode. The measurements are typically carried out over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Cycling Stability: Long-term cycling tests are performed by repeatedly charging and discharging the electrode for a large number of cycles (e.g., 1000 to 5000 cycles) at a constant current density to assess the material's durability.
Key Structure-Performance Relationships
The following diagram illustrates the logical flow from the synthesis of different molybdenum oxide structures to their resulting electrochemical performance characteristics.
References
- 1. The Preparation of High-Performance MoO3 Nanorods for 2.1 V Aqueous Asymmetric Supercapacitor | MDPI [mdpi.com]
- 2. Formation of hexagonal-molybdenum trioxide (h-MoO3) nanostructures and their pseudocapacitive behavior - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. emerald.com [emerald.com]
- 5. Hydrothermal Synthesis and Electrochemical Characterizations of h-MoO3/Graphene Oxide for Enhanced Supercapacitive Performance [journal.mrs-k.or.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 9. Boosting the capacity and stability of a MoO3 cathode via valence regulation and polypyrrole coating for a rechargeable Zn ion battery - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Ammonium Tetrathiomolybdate as a Hydrogen Evolution Reaction (HER) Catalyst
The global pursuit of clean and sustainable energy has intensified research into efficient hydrogen production via water electrolysis. A critical component of this technology is the electrocatalyst that facilitates the hydrogen evolution reaction (HER). While platinum-based catalysts remain the benchmark for performance, their high cost and scarcity necessitate the development of effective, earth-abundant alternatives. Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a readily available and water-soluble compound, has emerged as a promising precursor for synthesizing active HER catalysts. This guide provides an objective comparison of ammonium tetrathiomolybdate-derived catalysts with other notable HER electrocatalysts, supported by experimental data and detailed methodologies.
Comparative Performance of HER Catalysts
The efficacy of a HER catalyst is evaluated based on several key electrochemical parameters. These include the overpotential required to achieve a specific current density (typically 10 mA/cm², a proxy for solar fuel applications), the Tafel slope, which provides insight into the reaction mechanism, and the long-term stability of the catalyst.
Ammonium tetrathiomolybdate (ATTM) can be used to create active catalysts, often amorphous molybdenum sulfides (MoSₓ), through processes like thermal decomposition or electrochemical deposition.[1] One study demonstrated that ATTM can spontaneously assemble on gold electrodes and catalyze hydrogen production directly.[2][3] These assemblies show a low onset potential and are notably effective in neutral pH (pH 7), a significant advantage over many catalysts that perform optimally only in strong acids or bases.[2][3] The catalyst derived from ATTM demonstrated a turnover rate of 1.4 s⁻¹ at an overpotential of 180 mV in a pH 7 buffer.[2][3] However, its Tafel slope of 127 mV/dec suggests that the initial electron transfer step (Volmer step) is the rate-determining step in its catalytic cycle.[2][4]
For comparison, the noble metal catalyst Platinum on carbon (Pt/C) exhibits a very low overpotential and a Tafel slope of approximately 30 mV/dec, indicating a more efficient Volmer-Tafel reaction pathway.[5][6] Non-noble metal catalysts like molybdenum disulfide (MoS₂) and nickel phosphide (B1233454) (Ni₂P) also show strong performance, often with lower Tafel slopes than ATTM-derived catalysts, suggesting more favorable reaction kinetics.[5][7]
Below is a table summarizing the key performance metrics for ATTM and other representative HER catalysts.
| Catalyst | Electrolyte (pH) | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| (NH₄)₂MoS₄ on Au | Neutral (7) | ~180 mV (value for 1.4 s⁻¹ TOF)[2][3] | 127[2] | Stable over a wide pH range for days[2][3] |
| Pt/C | Acidic (0) | < 50[6] | ~30[5][6] | Generally high, but can degrade |
| MoS₂ (amorphous) | Acidic (0) | ~150[7] | ~41[1][7] | Good stability after initial potential sweeps[1] |
| Ni₂P | Acidic (0) | ~130 | ~50[5] | Stable over extended operation |
| Ni-Mo Alloy | Alkaline (14) | ~100 | ~35[5] | High stability in alkaline media |
Note: Performance metrics can vary significantly based on synthesis methods, catalyst loading, and specific experimental conditions.
Experimental Protocols and Methodologies
Reproducible and comparable data in electrocatalysis relies on standardized experimental protocols. The following sections detail the typical methods used to evaluate HER catalyst performance.
Standard Three-Electrode Electrochemical Cell
Electrochemical measurements are conducted in a three-electrode cell containing the working electrode (where the catalyst is deposited), a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[8][9] All potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.[7][8] The electrolyte, such as 0.5 M H₂SO₄ (acidic), 1.0 M KOH (alkaline), or a phosphate (B84403) buffer (neutral), is purged with an inert gas like nitrogen or argon to remove dissolved oxygen before and during measurements.[8][10]
Working Electrode Preparation
The catalyst ink is typically prepared by dispersing a specific amount of the catalyst material (e.g., synthesized from ATTM) in a solvent mixture, often containing deionized water, isopropanol, and a small amount of Nafion ionomer.[10] This mixture is sonicated to create a homogeneous dispersion. A precise volume of the ink is then drop-cast onto an inert, conductive substrate, such as a glassy carbon electrode (GCE), carbon paper, or gold foil, and left to dry.[2][10]
Electrochemical Performance Evaluation
-
Linear Sweep Voltammetry (LSV): This is the primary technique for assessing catalytic activity.[8] A potential is swept at a slow scan rate (e.g., 5-10 mV/s) from the open-circuit potential towards more negative potentials.[6] The resulting current, normalized by the geometric area of the electrode, is plotted against the applied potential. The overpotential required to reach a current density of 10 mA/cm² is a key benchmark derived from this plot.[9]
-
Tafel Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log |j|).[11] The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.[11] A smaller Tafel slope indicates faster reaction kinetics for a given increase in overpotential.[11][12]
-
Chronoamperometry (CA): Catalyst stability is evaluated using chronoamperometry.[13] A constant potential (corresponding to a specific current density, e.g., 10 mA/cm²) is applied to the working electrode for an extended period (e.g., 10-24 hours).[13][14] The current density is monitored over time; a minimal decrease in current indicates good durability.[13]
Visualizing the Experimental Workflow
The logical flow from catalyst preparation to final data analysis is crucial for understanding the evaluation process. The following diagram, generated using Graphviz, illustrates this standard workflow.
Conclusion
Ammonium tetrathiomolybdate serves as a versatile and cost-effective precursor for synthesizing HER catalysts. Catalysts derived from ATTM demonstrate notable activity, particularly in neutral pH environments, which broadens their potential application scope.[2][3] While their performance, especially in terms of Tafel kinetics, may not yet match that of platinum or some of the most advanced transition metal compounds, they represent a significant step towards developing affordable and scalable catalysts for water splitting.[2][5] The ability of ATTM to function in more complex water sources, such as saline or CO-saturated water, further highlights its potential as a robust catalyst for practical hydrogen production technologies.[2][3] Continued research focusing on nanostructuring and creating composite materials with enhanced conductivity could further improve the HER performance of ATTM-derived materials, making them even more competitive with leading non-precious metal catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium tetrathiomolybdate: a versatile catalyst for hydrogen evolution reaction from water under ambient and hostile conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lasphub.com [lasphub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Evolution Reaction - HER - using EC‐MS system - Spectro Inlets [spectroinlets.com]
- 11. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 12. Strategies and Perspectives to Catch the Missing Pieces in Energy‐Efficient Hydrogen Evolution Reaction in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Precursor's Impact: A Comparative Guide to the Structural Properties of Molybdenum Trioxide
The synthesis of molybdenum trioxide (MoO3), a transition metal oxide with significant potential in catalysis, energy storage, and sensing, is highly dependent on the choice of precursor material. The precursor dictates not only the efficiency and cost of the synthesis process but also profoundly influences the structural properties of the final MoO3 product, such as its crystalline phase, morphology, and crystallite size. This guide provides a comparative analysis of MoO3 structural properties derived from various synthesis precursors, supported by experimental data for researchers, scientists, and professionals in drug development.
Influence of Precursors on Crystal Phase and Morphology
Molybdenum trioxide exists in several polymorphs, most notably the thermodynamically stable orthorhombic α-MoO3, the metastable hexagonal h-MoO3, and the metastable monoclinic β-MoO3.[1][2] The selection of the starting precursor is a critical factor in selectively synthesizing these phases and controlling their morphology.
For instance, the use of ammonium (B1175870) heptamolybdate tetrahydrate (AHM) is widespread and versatile. Through a simple chemical precipitation method using nitric acid, AHM can yield one-dimensional hexagonal rods of h-MoO3.[3] Similarly, a facile hydrothermal process with AHM and nitric acid also produces h-MoO3 nanorods.[4] AHM is also a common precursor for producing the stable α-MoO3 phase through methods like spray pyrolysis and sol-gel synthesis.[5][6]
Different complexing agents used with molybdenum sources also steer the resulting morphology. Thin films of α-MoO3 deposited from citrate (B86180) (CIT) precursor solutions exhibit an anisotropic morphology with predominant basal faces, whereas those from peroxo-polymolybdic (PER) solutions result in a more isotropic crystal morphology.[7] The use of ethylene (B1197577) glycol with ammonium molybdate (B1676688) tetrahydrate has been shown to effectively produce crystalline α-MoO3 powder at sintering temperatures of 300°C and above.[8]
The transformation between phases can also be influenced by the precursor and subsequent treatment. For example, h-MoO3 can be fabricated using α-MoO3 particles as the precursor in a hydrothermal method, and this hexagonal phase can then be transformed back to α-MoO3 nanobelts at higher temperatures.[2]
Quantitative Data Summary
The following table summarizes the structural properties of MoO3 obtained from different precursors and synthesis methods as reported in various studies.
| Precursor | Synthesis Method | Resulting Crystal Phase | Morphology | Crystallite/Particle Size | Reference |
| Ammonium Heptamolybdate (AHM), Nitric Acid | Chemical Precipitation | Hexagonal (h-MoO3) | 1D Hexagonal Rods | - | [3] |
| Ammonium Heptamolybdate (AHM), Nitric Acid | Hydrothermal | Hexagonal (h-MoO3) | Nanorods (~50 µm length, ~200 nm diameter) | - | [4] |
| Ammonium Molybdate, Citric Acid | Sol-Gel | Orthorhombic (α-MoO3) | Nanoparticles | - | [9] |
| Ammonium Molybdate, Ethylene Glycol | Wet Chemical / Sintering | Orthorhombic (α-MoO3) | Powder | 22.8 nm (at 300°C) | [8] |
| α-MoO3 particles, NaNO3 | Hydrothermal | Hexagonal (h-MoO3) | Microrods (0.5-1.6 µm diameter) | - | [2] |
| h-MoO3 microrods | Hydrothermal | Orthorhombic (α-MoO3) | Nanobelts (150-430 nm diameter) | - | [2] |
| Ammonium Heptamolybdate (AHM) | Sol-Gel | Orthorhombic (α-MoO3) | Nanobelts | 12.7 to 44.5 nm | [10] |
| Ammonium Heptamolybdate (AHM) | Hydrothermal | Orthorhombic (α-MoO3) | Nanobelts | 2.5–7.7 nm | [10] |
| Ammonium Molybdate, Hydrochloric Acid | Solution Method / Annealing | Orthorhombic (α-MoO3) | Microsheets, microrods, microflowers | Micro-sized | [11] |
| Molybdenum Hexacarbonyl (Mo(CO)6), Ozone | Atomic Layer Deposition | Monoclinic (β-MoO3) | Thin Film | - | [12] |
Experimental Workflow
The general process for synthesizing and characterizing MoO3 from different precursors follows a logical progression from precursor selection to detailed structural analysis.
Caption: General workflow from precursor selection to structural property analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for common synthesis and characterization techniques mentioned in the literature.
Synthesis Protocols
-
Hydrothermal Synthesis of h-MoO3 Nanorods [4]
-
Precursors: Ammonium heptamolybdate tetrahydrate (AHM) and concentrated Nitric acid (HNO3).
-
Procedure: A specific molar solution of AHM is prepared in deionized water. To this solution, concentrated HNO3 is added dropwise under constant stirring until a clear solution is obtained. The solution is then transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 150-180°C) for a designated duration (e.g., 4-24 hours). After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed several times with deionized water and ethanol (B145695), and finally dried in an oven.
-
-
Sol-Gel Synthesis of α-MoO3 Nanoparticles [9]
-
Precursors: Ammonium molybdate and Citric acid.
-
Procedure: An aqueous solution of ammonium molybdate is prepared. Citric acid is then added to this solution. The pH of the mixture is adjusted to 7 by adding ammonium hydroxide (B78521) while stirring. The solution is heated in a furnace to approximately 250°C for 1 hour to form a gel, which then turns into a powder. This powder is subsequently calcined at a higher temperature (e.g., 500°C) for about 90 minutes to obtain the final pale yellow MoO3 powder.
-
Characterization Protocols
-
X-Ray Diffraction (XRD)
-
Purpose: To determine the crystal phase, lattice parameters, and average crystallite size of the synthesized MoO3.
-
Procedure: The powdered MoO3 sample is placed on a sample holder and flattened. The sample is then analyzed using an X-ray diffractometer, typically with Cu Kα radiation. The diffraction pattern is recorded over a 2θ range (e.g., 10-80°). The resulting peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystalline phase (e.g., JCPDS no. 21-0569 for h-MoO3, JCPDS no. 35-0609 for α-MoO3).[2][13] The crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation.
-
-
Scanning Electron Microscopy (SEM)
-
Purpose: To investigate the surface morphology, shape, and size distribution of the MoO3 nanostructures.
-
Procedure: A small amount of the MoO3 powder is mounted on an SEM stub using conductive carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The coated sample is loaded into the SEM chamber, and images are captured at various magnifications by scanning the surface with a focused beam of electrons.
-
-
Transmission Electron Microscopy (TEM)
-
Purpose: To obtain high-resolution images of the nanostructures, providing detailed information on particle size, morphology, and crystallinity.
-
Procedure: The MoO3 powder is dispersed in a solvent like ethanol and sonicated to create a uniform suspension. A drop of this suspension is placed onto a TEM grid (a copper grid coated with a thin carbon film) and allowed to dry. The grid is then placed in the TEM, where a high-energy electron beam is transmitted through the sample to form an image. Selected area electron diffraction (SAED) patterns can also be obtained to confirm the crystalline structure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJNANO - Investigation on structural, thermal, optical and sensing properties of meta-stable hexagonal MoO3 nanocrystals of one dimensional structure [beilstein-journals.org]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of α-MoO3 by Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iipseries.org [iipseries.org]
Reactivity trends of supported molybdenum oxide catalysts on different substrates
An Objective Comparison of Supported Molybdenum Oxide Catalysts: Reactivity Trends on Different Substrates
The catalytic performance of molybdenum oxide (MoO₃) is profoundly influenced by the nature of the support material. The interaction between molybdenum oxide and the support dictates the structure of the molybdenum species, their reducibility, and the surface acidity, all of which are critical factors in determining catalytic activity and selectivity in various chemical transformations. This guide provides a comparative analysis of molybdenum oxide catalysts supported on common inorganic oxides—Al₂O₃, SiO₂, TiO₂, and ZrO₂—drawing upon experimental data from the literature to elucidate reactivity trends for researchers, scientists, and professionals in drug development.
Influence of Support on Catalyst Structure and Properties
The dispersion and structure of molybdenum oxide species are highly dependent on the support material. On supports like alumina (B75360) (Al₂O₃) and titania (TiO₂), molybdenum oxide can achieve high dispersion up to monolayer coverage.[1] In contrast, on silica (B1680970) (SiO₂), achieving high dispersion is more challenging due to the lower concentration and reactivity of surface hydroxyl groups, often leading to the formation of crystalline MoO₃ at lower loadings.[2][3]
The coordination of the molybdenum species also varies with the support and loading. At low coverages on Al₂O₃ and TiO₂, isolated, tetrahedrally coordinated species are predominant.[1] As the loading increases on TiO₂, the species tend to become polymerized and octahedrally coordinated.[1] On Al₂O₃ at higher coverages, a mixture of tetrahedral and octahedral species is observed.[1] The species on SiO₂ are typically isolated with a coordination intermediate between tetrahedral and octahedral.[1][2] Zirconia (ZrO₂) as a support behaves similarly to alumina in this regard.[2]
Comparative Catalytic Performance
The choice of support significantly impacts the catalyst's performance in various reactions. The following tables summarize key quantitative data for different catalytic applications.
Methanol (B129727) Oxidation
Methanol oxidation is a key reaction to probe the redox properties of these catalysts. The activity, often measured by the turnover frequency (TOF), correlates with the reducibility of the surface molybdenum oxide species.[4]
Table 1: Performance Data for Methanol Oxidation
| Catalyst Support | MoO₃ Loading (wt%) | Turnover Frequency (TOF)¹ (s⁻¹) | Selectivity to Formaldehyde (%) | Reference |
|---|---|---|---|---|
| TiO₂ (Anatase) | 6.4 | 1.8 x 10⁻² | ~85 | [5] |
| ZrO₂ | 4.8 | 1.5 x 10⁻² | ~80 | [4][5] |
| Al₂O₃ | 8.0 | < 10⁻⁴ | Low (Mainly dehydration products) | [4][5] |
| SiO₂ | 2.8 | < 10⁻⁴ | Low | [4] |
¹ TOF is based on the formation of redox products (formaldehyde, methyl formate, and dimethoxymethane).
As shown, MoO₃/TiO₂ and MoO₃/ZrO₂ are significantly more active for methanol oxidation than their alumina and silica-supported counterparts.[4] This higher activity is attributed to the enhanced reducibility of the molybdenum oxide species on these supports.[4] Al₂O₃, being more acidic, tends to favor the dehydration of methanol to dimethyl ether (DME).[6]
Reverse Water-Gas Shift (RWGS) Reaction
The RWGS reaction (CO₂ + H₂ → CO + H₂O) is crucial for CO₂ utilization. The catalyst's ability to create oxygen vacancies is key to its performance.
Table 2: Performance Data for Reverse Water-Gas Shift (RWGS) at 550 °C
| Catalyst | CO₂ Conversion (%) | CO Production Rate (mol CO / g_cat / min) | Reference |
|---|---|---|---|
| MoO₃/Al₂O₃ | ~30 | 0.02 | [7] |
| MoO₃/TiO₂ | ~20-25 | 0.02 | [7] |
| MoO₃/Ti₃AlC₂* | ~20 | 0.01 |[7] |
-
Ti₃AlC₂ is a novel MAX phase support included for comparison, noted for its excellent electronic properties.
In the RWGS reaction, MoO₃/Al₂O₃ showed the highest CO₂ conversion.[7] However, the study highlighted that a novel Ti₃AlC₂ support, despite showing lower conversion under the tested conditions, had the highest intrinsic activity (Turnover Frequency) due to enhanced reducibility and the formation of more oxygen vacancies.[7] This indicates that the support's electronic properties play a vital role in the reaction mechanism.[7]
Olefin Metathesis
Olefin metathesis is a powerful reaction for C-C bond formation. The acidity of the support can be tuned to improve catalytic performance.
Table 3: Performance Data for Propylene (B89431) Metathesis at 50 °C
| Catalyst Support | Propylene Conversion (%) | Selectivity to Metathesis Products (%) | Reference |
|---|---|---|---|
| SBA-1 (Pure Silica) | ~10 | High | [8] |
| Al-Doped SBA-1 | >20 | Lower |[8] |
For silica-supported molybdenum oxide catalysts in olefin metathesis, doping the support with aluminum to increase acidity improves the specific activity and propylene conversion.[8] However, this increased acidity can have a negative effect on the selectivity to the desired metathesis products.[8]
Experimental Protocols
A general understanding of the synthesis and characterization methods is essential for evaluating and reproducing catalytic results.
Catalyst Preparation: Incipient Wetness Impregnation
This is a widely used method for preparing supported catalysts.[2][3][9]
-
Support Pre-treatment: The support material (e.g., Al₂O₃, SiO₂) is typically calcined at a high temperature (e.g., 773 K for 6 hours) to dehydroxylate the surface.[10]
-
Impregnation Solution: An aqueous solution of a molybdenum precursor, most commonly ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), is prepared.[2][9] The concentration is calculated to match the desired molybdenum loading for the amount of support used.
-
Impregnation: The solution is added dropwise to the support material until the pores are completely filled (the point of incipient wetness).
-
Drying: The impregnated material is dried, often at around 383 K for 16-24 hours, to remove the solvent.[9][10]
-
Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 773 K for 6 hours) to decompose the precursor and form the active molybdenum oxide phase on the support surface.[9][10]
Key Characterization Techniques
-
X-ray Diffraction (XRD): Used to identify crystalline phases. The absence of MoO₃ diffraction peaks at low loadings suggests high dispersion of the molybdenum species, while their presence at higher loadings indicates the formation of bulk MoO₃ crystallites.[3][10]
-
Raman Spectroscopy: A powerful technique for determining the molecular structures of the surface molybdenum oxide species (e.g., distinguishing between tetrahedral and octahedral coordination) under various conditions.[2][3]
-
Temperature-Programmed Reduction (TPR): Measures the reducibility of the catalyst by monitoring hydrogen consumption as the temperature is increased. The reduction temperature provides insight into the strength of the interaction between the molybdenum oxide and the support.[10][11]
-
Brunauer–Emmett–Teller (BET) Surface Area Analysis: Measures the specific surface area of the catalyst, which is crucial for understanding the dispersion of the active phase.[10]
Visualizing Workflows and Relationships
Diagrams generated using Graphviz can help illustrate the complex relationships and processes involved in catalyst development and function.
Caption: General experimental workflow for synthesis and evaluation.
Caption: Influence of support and loading on catalyst properties.
Caption: Simplified redox cycle for the RWGS reaction.
Conclusion
The reactivity of supported molybdenum oxide catalysts is a complex function of the support material, molybdenum loading, and preparation method.
-
For redox reactions like methanol oxidation, supports that enhance the reducibility of molybdenum oxide, such as TiO₂ and ZrO₂ , are superior.[4]
-
For acid-catalyzed reactions , supports like Al₂O₃ are effective, though they may suppress redox activity.[5][6] The acidity can be fine-tuned, as seen with Al-doped silica, to optimize performance, but often with a trade-off in selectivity.[8]
-
SiO₂ generally shows weaker interaction with molybdenum oxide, leading to lower dispersion and activity compared to other supports, making it less favorable unless specific surface properties are desired.[2][4]
Understanding these fundamental trends allows researchers to rationally select or design a support material to optimize the performance of molybdenum oxide catalysts for a specific application.
References
- 1. [PDF] Surface Structures of Supported Molybdenum Oxide Catalysts: Characterization by Raman and Mo L3-Edge XANES | Semantic Scholar [semanticscholar.org]
- 2. lehigh.edu [lehigh.edu]
- 3. journals.uob.edu.ly [journals.uob.edu.ly]
- 4. Molecular structures and reactivity of supported molybdenum oxide catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. lehigh.edu [lehigh.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Molybdenum Oxide Supported on Ti3AlC2 is an Active Reverse Water–Gas Shift Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the metathesis performance of a molybdenum oxide-based catalyst by silica support acidity modulation and high temperature pretreatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of Ammonium Molybdenum Oxide: A Guide for Laboratory Professionals
The safe and compliant disposal of ammonium (B1175870) molybdenum oxide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with recommended safety and regulatory practices.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles with side shields, gloves, and a lab coat.[1] If there is a risk of dust formation, respiratory protection may be necessary.[1][2] Always handle the chemical in a well-ventilated area or under a chemical fume hood.[1][3]
Step-by-Step Disposal Protocol
The disposal of ammonium molybdenum oxide, also known as ammonium heptamolybdate, must adhere to local, state, and federal regulations.[4][5] It is often necessary to manage this substance as hazardous waste.[6][7]
-
Waste Identification and Collection:
-
Consult Regulatory Requirements:
-
The primary step is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations.
-
It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[7][10]
-
-
Licensed Waste Disposal:
-
Container Disposal:
-
Empty containers must be handled as if they still contain the product.[4][9]
-
Completely emptied packages can be recycled where facilities exist.[1] Otherwise, they should be disposed of in the same manner as the chemical waste.[11] Puncturing the container to prevent reuse is also a recommended practice before landfill disposal.[4]
-
-
Spill Cleanup:
Crucially, never dispose of this compound down the drain or in the regular trash. [1][2][9]
Quantitative Safety and Regulatory Data
While disposal procedures are primarily qualitative, the following table summarizes key quantitative data related to the safety and handling of this compound.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 5 mg/m³ (as Molybdenum) | |
| ACGIH Threshold Limit Value (TLV) | 0.5 mg/m³ (as respirable particulate matter Molybdenum) | |
| Aquatic Toxicity (Acute) LC50 | 550 mg/l (fish, 96h) | [12] |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| GHS Hazard Statement | H402: Harmful to aquatic life | [9] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. doc.chem-lab.be [doc.chem-lab.be]
- 3. Ammonium Molybdate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. northmetal.net [northmetal.net]
- 5. eaglealloys.com [eaglealloys.com]
- 6. louisville.edu [louisville.edu]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. carlroth.com [carlroth.com]
Personal protective equipment for handling Ammonium molybdenum oxide
Essential Safety and Handling Guide for Ammonium Molybdenum Oxide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on safe operational and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles are required.[1] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Wear impervious protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[2] Work clothes should be laundered separately.[1] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a Type P filter of sufficient capacity.[1] A full-facepiece respirator with high-efficiency particulate filters is recommended for concentrations greater than 0.5 mg/m³.[2] In case of fire, wear a self-contained breathing apparatus. |
Occupational Exposure Limits
Adherence to occupational exposure limits is critical to prevent adverse health effects.
| Parameter | Value | Source |
| TWA | 0.5 mg/m³ (as Molybdenum) | ACGIH |
| TWA | 5 mg/m³ (as Molybdenum) | OSHA |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational Plan for Handling this compound
Following a systematic operational plan ensures the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Training : Ensure all personnel are trained on the hazards and safe handling procedures for this compound before working with the substance.[2]
-
Area Designation : Designate a specific, well-ventilated area for handling, preferably a fume hood.[1][3]
-
Emergency Equipment : Ensure emergency eye wash fountains and safety showers are readily available in the immediate vicinity of the handling area.[3]
-
PPE Check : Inspect all PPE for integrity before use.
Handling Procedures
-
Avoid Dust Generation : Minimize the creation of dust.[3] Use dry clean-up procedures and avoid using compressed air for cleaning.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area.[1][4] Always wash hands thoroughly with soap and water after handling.[1][4]
-
Container Management : Keep containers securely sealed when not in use.[1][4] Protect containers from physical damage.[4]
Storage
-
Location : Store in a cool, dry, well-ventilated area.[1][4]
-
Container Integrity : Store in original, tightly closed containers.[1][5] Check containers regularly for leaks.[4]
-
Incompatibilities : Store away from incompatible materials such as strong acids and oxidizers, as well as foodstuff containers.[4][3]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Labeling : Collect waste in clean, dry, sealable, and clearly labeled containers.[1]
-
Segregation : Do not mix with other waste.[6]
Spill Management
-
Minor Spills :
-
Major Spills :
Final Disposal
-
Consult Regulations : All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Licensed Disposal : Offer surplus and non-recyclable solutions to a licensed disposal company.[5][7] Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Container Disposal : Decontaminate empty containers before disposal.[1] If containers cannot be cleaned sufficiently, they should be disposed of as hazardous waste.[4]
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
